Technical Documentation Center

(2,3-Dihydro-1H-inden-5-yl)methanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (2,3-Dihydro-1H-inden-5-yl)methanamine
  • CAS: 13203-56-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of (2,3-Dihydro-1H-inden-5-yl)methanamine

For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract (2,3-Dihydro-1H-inden-5-yl)methanamine, a primary arylkylamine, represents a key structural motif with potential applications in...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

(2,3-Dihydro-1H-inden-5-yl)methanamine, a primary arylkylamine, represents a key structural motif with potential applications in medicinal chemistry and drug discovery. A thorough understanding of its physicochemical properties is paramount for its effective utilization in synthesis, formulation, and biological screening. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of (2,3-Dihydro-1H-inden-5-yl)methanamine (CAS No. 13203-56-0). In light of the limited publicly available experimental data for this specific molecule, this document integrates confirmed structural information with high-quality predicted data for key parameters such as pKa, logP, and solubility. Furthermore, this guide details the standard, self-validating experimental protocols for the determination of these properties, providing researchers with the necessary framework for empirical validation. Spectroscopic characteristics are also discussed to aid in the structural confirmation and quality control of this compound.

Chemical Identity and Structure

(2,3-Dihydro-1H-inden-5-yl)methanamine, also known as 5-(aminomethyl)indan, is a derivative of indane, which is a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring. The primary amine functional group is attached to the benzene ring via a methylene bridge at the 5-position.

Molecular Structure:

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Prepare ~10 mM amine solution titrate1 Add small increments of 0.1 M HCl prep1->titrate1 prep2 Calibrate pH meter titrate2 Stir and allow to equilibrate titrate3 Record pH and volume added titrate3->titrate1 Repeat until pH plateaus analysis1 Plot pH vs. Volume HCl titrate3->analysis1 analysis2 Determine equivalence point analysis1->analysis2 analysis3 pKa = pH at 1/2 equivalence point analysis2->analysis3

Caption: Workflow for pKa determination by potentiometric titration.

Determination of logP by the Shake-Flask Method

This is the traditional and most reliable method for determining the octanol-water partition coefficient.

Protocol:

  • System Preparation: Pre-saturate n-octanol with water and water with n-octanol.

  • Sample Preparation: Prepare a stock solution of the compound in the aqueous phase at a known concentration.

  • Partitioning: In a separatory funnel, combine a known volume of the aqueous solution with an equal volume of the octanol phase.

  • Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning.

  • Allow the two phases to separate completely.

  • Quantification: Carefully separate the aqueous and octanol phases.

  • Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate logP using the formula: logP = log([Concentration in Octanol] / [Concentration in Aqueous Phase]).

Spectroscopic and Chromatographic Characterization

While specific experimental spectra for (2,3-Dihydro-1H-inden-5-yl)methanamine are not widely published, its structural features allow for the prediction of its key spectroscopic and chromatographic behavior. Commercial suppliers indicate the availability of such data, which should be requested for quality assurance. [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. [2]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons (CH₂-NH₂), the aliphatic methylene protons of the indane ring, and a broad singlet for the amine (NH₂) protons which may exchange with D₂O. The aromatic protons will likely appear as a complex multiplet.

  • ¹³C NMR: The carbon NMR spectrum will show the corresponding signals for the aromatic and aliphatic carbons. The carbon of the CH₂-NH₂ group would be expected in the 40-50 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic Peaks:

  • N-H Stretch: A pair of medium-intensity peaks in the region of 3300-3500 cm⁻¹ is characteristic of a primary amine.

  • C-H Stretch (Aromatic): Peaks above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

  • N-H Bend (Scissoring): A broad peak in the region of 1590-1650 cm⁻¹.

  • C-N Stretch: A peak in the region of 1020-1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation:

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight (147.22 g/mol ) should be observed.

  • Major Fragments: A common fragmentation pathway for benzylamines is the loss of the amine group to form a stable benzylic cation. [3][4]Therefore, a prominent peak at m/z 130, corresponding to the indanylmethyl cation, is expected.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for determining the purity of the compound. [5] General Method:

  • Column: A C18 reverse-phase column is typically suitable.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the aromatic ring (e.g., ~260 nm) is appropriate.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep1 Dissolve sample in mobile phase prep2 Filter through 0.22 µm syringe filter prep1->prep2 hplc1 Inject onto C18 column prep2->hplc1 hplc2 Elute with gradient hplc3 Detect by UV (e.g., 260 nm) analysis1 Integrate peak areas hplc3->analysis1 analysis2 Calculate % Purity analysis1->analysis2

Caption: General workflow for HPLC purity analysis.

Safety and Handling

(2,3-Dihydro-1H-inden-5-yl)methanamine is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation. [3] Recommended Storage: Store in an inert atmosphere at 2-8 °C. [3]

Conclusion

(2,3-Dihydro-1H-inden-5-yl)methanamine is a compound of interest with physicochemical properties that suggest its potential as a building block in drug discovery. While experimental data is not extensively available in the public domain, this guide provides a robust framework based on high-quality predictions and established analytical methodologies. The predicted pKa, logP, and solubility position this molecule within a favorable range for drug-like properties. The provided experimental protocols offer a clear path for researchers to empirically determine these crucial parameters, ensuring a solid foundation for further development and application. It is strongly recommended that researchers obtain compound-specific analytical data (NMR, MS, HPLC) from the supplier to confirm identity and purity before use.

References

  • PubChem. (2,3-dihydro-1H-inden-1-yl)methanamine. National Center for Biotechnology Information. [Link]

  • NIST Chemistry WebBook. 1H-Indene, 2,3-dihydro-5-methyl-. [Link]

  • Metter, J. D., & Welch, C. J. (2014). Basic 1H- and 13C-NMR Spectroscopy. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Agilent Technologies. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13. [Link]

  • ACD/Labs. NMR Prediction. [Link]

  • Bouchoux, G., & Salpin, J. Y. (2001). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. International Journal of Mass Spectrometry, 210(1-3), 397-410.
  • Hairui Chemical. (2,3-Dihydro-1H-inden-5-yl)methanamine. [Link]

  • ChemAxon. Predicting pKa. [Link]

  • ChemAxon. Theory of aqueous solubility prediction. [Link]

  • ChemAxon. How do predicted pKa and solubility values compare to reality?. [Link]

  • ChemAxon. Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility. [Link]

  • PRISM BioLab. Oral Bioavailability Prediction Screening: Gift of SwissADME. [Link]

  • Cronicon. ADME Study of Azole Derivatives with SwissADME Online Tool. [Link]

  • DergiPark. Computational Insights in Drug-likeness and ADMT Properties of -dienes Resemble of Geranial. [Link]

  • PubChem. (2,3-Dihydro-1H-inden-2-yl)methanamine. National Center for Biotechnology Information. [Link]

  • PubMed. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. [Link]

  • ResearchGate. 1H and 13C NMR spectral assignments of novel chromenylchalcones. [Link]

  • Diva-Portal.org. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. [Link]

  • Helda - University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]

  • PubMed Central. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. [Link]

  • ResearchGate. The ACD/Labs prediction (column Prediction) with the searched... [Link]

  • PubMed Central. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. [Link]

  • ACD/Labs. NMR Software | Processing, Prediction, and Assignment. [Link]

  • ResearchGate. One-dimensional 13C NMR and HPLC-1H NMR techniques for observing carbon-13 and deuterium labelling in biosynthetic studies. [Link]

  • PubMed. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. [Link]

  • ACS Publications. Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. [Link]

  • ResearchGate. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. [Link]

  • The Chromatography and Electrophoresis Website. HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. [Link]

  • ResearchGate. The SwissADME plots of drug-likeness of the title compounds. The pink... [Link]

Sources

Exploratory

Spectroscopic Signature of (2,3-Dihydro-1H-inden-5-yl)methanamine: A Predictive Technical Guide

Foreword: The Imperative of Predictive Spectroscopy in Novel Synthesis In the landscape of drug discovery and materials science, the synthesis of novel chemical entities often outpaces the public availability of their fu...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Predictive Spectroscopy in Novel Synthesis

In the landscape of drug discovery and materials science, the synthesis of novel chemical entities often outpaces the public availability of their full characterization data. (2,3-Dihydro-1H-inden-5-yl)methanamine, a promising structural motif for CNS agents and other pharmaceutical applications, represents such a case. While commercially available, its detailed spectroscopic data is not readily found in peer-reviewed literature or public databases. This guide is constructed to fill that void. As a Senior Application Scientist, my objective is not merely to present data, but to provide a predictive, field-tested framework for researchers. We will dissect the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. This document serves as both a predictive reference and a methodological guide, empowering researchers to confidently synthesize, identify, and utilize this versatile aminomethylated indane derivative. The causality behind each predicted signal and the logic of the proposed experimental protocols are emphasized to ensure this guide is a self-validating tool for the discerning scientist.

Molecular Structure and Atom Numbering

A clear understanding of the molecule's topology is fundamental to interpreting its spectroscopic data. The structure and systematic numbering for (2,3-Dihydro-1H-inden-5-yl)methanamine (CAS: 13203-56-0) are presented below. This numbering will be used consistently throughout the guide.

Caption: Molecular structure and numbering of (2,3-Dihydro-1H-inden-5-yl)methanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For (2,3-Dihydro-1H-inden-5-yl)methanamine, both ¹H and ¹³C NMR will provide unambiguous evidence of its constitution. The predicted spectra are based on established chemical shift principles, spin-spin coupling rules, and data from analogous structures such as positional isomers and related substituted indanes.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The proton NMR spectrum is anticipated to be highly informative, clearly delineating the aliphatic and aromatic regions. The 1,2,4-trisubstituted pattern of the aromatic ring is a key diagnostic feature.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Expert Insights
~7.15d, J ≈ 7.5 Hz1HH4This proton is ortho to the C3a-C3 bond and will appear as a simple doublet due to coupling with H6. It is expected to be the most downfield of the aromatic protons due to its proximity to the electron-donating aliphatic ring system.
~7.05s1HH7This proton is adjacent to the aminomethyl substituent and ortho to the aliphatic ring. Its environment is unique, leading to a predicted singlet or a very narrow doublet/triplet if long-range coupling is resolved.
~7.00d, J ≈ 7.5 Hz1HH6Coupled to H4, this proton will appear as a doublet. Its chemical shift is influenced by the para-relationship to the aminomethyl group.
~3.80s2HH8 (-CH₂-NH₂)The benzylic protons of the aminomethyl group are expected to be a sharp singlet. Their proximity to the electron-withdrawing nitrogen and the aromatic ring shifts them downfield.
~2.90t, J ≈ 7.5 Hz4HH1, H3The benzylic protons on the five-membered ring (C1 and C3) are chemically equivalent due to rapid conformational flexing. They will appear as a triplet due to coupling with the C2 protons.
~2.05quintet, J ≈ 7.5 Hz2HH2These protons are coupled to four equivalent protons on C1 and C3, resulting in a quintet (or pentet). This signal is a hallmark of the indane aliphatic chain.
~1.50br s2H-NH₂The amine protons are often broad and their chemical shift is highly dependent on concentration and solvent. They typically do not couple with adjacent protons due to rapid exchange.
Predicted ¹³C NMR & DEPT-135 Data (125 MHz, CDCl₃)

The ¹³C NMR spectrum, especially when combined with a DEPT-135 experiment (which differentiates CH₃/CH vs. CH₂ carbons), provides a complete carbon count and confirms the connectivity.

Chemical Shift (δ, ppm)DEPT-135AssignmentRationale & Expert Insights
~145.0Negative (quart)C7aAromatic quaternary carbon at the ring junction. Its chemical shift is pushed downfield by its connection to two other carbons within the aromatic system.
~143.5Negative (quart)C3aThe second aromatic quaternary carbon at the ring junction, typically very close in shift to C7a.
~140.0Negative (quart)C5Aromatic quaternary carbon bearing the aminomethyl substituent. Its downfield shift is characteristic of attachment to a carbon-based substituent.
~126.5PositiveC4Aromatic CH carbon, its shift is standard for a protonated carbon in a substituted benzene ring.
~124.5PositiveC6Aromatic CH carbon.
~121.0PositiveC7Aromatic CH carbon, potentially shifted slightly upfield due to the electronic environment.
~46.0NegativeC8 (-CH₂-NH₂)The benzylic carbon of the aminomethyl group. Its shift is influenced by the attached nitrogen.
~33.0NegativeC1, C3The two equivalent benzylic carbons of the indane ring system.
~25.5NegativeC2The central aliphatic carbon of the indane ring, typically the most upfield signal.
Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation: Dissolve ~10-15 mg of (2,3-Dihydro-1H-inden-5-yl)methanamine in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse proton spectrum.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire at least 16 scans for good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover 0 to 220 ppm.

    • Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire at least 1024 scans.

  • DEPT-135 Acquisition:

    • Run a standard DEPT-135 pulse sequence to differentiate CH, CH₂, and CH₃ signals.

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply an exponential line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra. Phase and baseline correct all spectra manually. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the residual CDCl₃ signal at 77.16 ppm.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule. The spectrum is dominated by vibrations characteristic of the primary amine and the aromatic and aliphatic C-H bonds.

Predicted IR Absorption Bands (Liquid Film/KBr)
Wavenumber (cm⁻¹)IntensityVibration TypeRationale & Expert Insights
3380 - 3250Medium, DoubletN-H stretchThe presence of a primary amine (-NH₂) gives rise to a characteristic pair of peaks (symmetric and asymmetric stretching). This is a highly diagnostic feature.[1]
3100 - 3000MediumAromatic C-H stretchStretching vibrations of the sp² C-H bonds on the benzene ring.
2950 - 2850StrongAliphatic C-H stretchSymmetric and asymmetric stretching of the sp³ C-H bonds in the indane and aminomethyl groups.
1610, 1490Medium-WeakC=C stretchAromatic ring skeletal vibrations. The presence of two distinct peaks is typical for substituted benzenes.
1470MediumCH₂ scissoringBending vibration of the aliphatic methylene groups.
850 - 800StrongC-H out-of-plane bendThis strong absorption is highly characteristic of the 1,2,4-trisubstitution pattern on the aromatic ring.
Experimental Protocol: IR Data Acquisition
  • Sample Preparation (ATR):

    • Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean by wiping with isopropanol.

    • Acquire a background spectrum of the clean, empty crystal.

    • Place a single drop of neat liquid (2,3-Dihydro-1H-inden-5-yl)methanamine directly onto the crystal.

  • Data Acquisition:

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add at least 32 scans at a resolution of 4 cm⁻¹ to achieve a high-quality spectrum.

  • Data Processing: The software will automatically ratio the sample spectrum against the background. Identify and label the major peaks corresponding to the key functional groups.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. Electron Ionization (EI) is a common technique that induces reproducible fragmentation.

Predicted Mass Spectrometry Data (EI)
  • Molecular Formula: C₁₀H₁₃N

  • Exact Mass: 147.1048 g/mol

  • Molecular Ion (M⁺•): m/z 147

The fragmentation of the molecular ion is driven by the stabilization of the resulting cations. The primary cleavage event is the loss of the amino group to form a stable benzylic carbocation.

G M Molecular Ion (M⁺•) m/z = 147 F1 [M - •NH₂]⁺ m/z = 131 M->F1 - •NH₂ F2 Tropylium Ion? m/z = 91 F1->F2 - C₃H₄

Caption: Predicted key fragmentation pathway for (2,3-Dihydro-1H-inden-5-yl)methanamine under EI-MS conditions.

Predicted Key Fragments
m/zProposed FragmentRationale & Expert Insights
147[C₁₀H₁₃N]⁺• (Molecular Ion) This is the parent ion. Its presence confirms the molecular weight of the compound.
131[M - •NH₂]⁺ This is predicted to be the base peak . Alpha-cleavage (loss of the •NH₂ radical) results in a highly stable, resonance-delocalized benzylic carbocation [C₁₀H₁₂]⁺. This is the most favorable fragmentation pathway.
115[131 - CH₄]⁺Loss of methane from the indane ring system.
91[C₇H₇]⁺Loss of a neutral C₃H₄ fragment from the m/z 131 ion can lead to the formation of the very stable tropylium ion, a common fragment in compounds containing a benzyl moiety.
Experimental Protocol: MS Data Acquisition
  • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or through a Gas Chromatography (GC) inlet.

  • Ionization: Use a standard Electron Ionization (EI) source with an electron energy of 70 eV. This standard energy ensures that the resulting fragmentation patterns are reproducible and comparable to library data.

  • Mass Analysis: Scan a mass range from m/z 40 to 300 using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Analysis: Identify the molecular ion peak. Designate the most intense peak in the spectrum as the base peak and calculate the relative abundances of all other fragments. Propose structures for the major fragments based on logical fragmentation mechanisms.

Conclusion: An Integrated Approach to Structural Verification

This guide provides a robust, predictive framework for the spectroscopic characterization of (2,3-Dihydro-1H-inden-5-yl)methanamine. The convergence of predicted data from NMR, IR, and MS provides a powerful and self-validating toolkit for any researcher working with this compound. By understanding the why behind the expected signals—the 1,2,4-aromatic substitution pattern, the characteristic indane aliphatic signals, the primary amine stretches, and the dominant benzylic cleavage in MS—scientists can move forward with confidence in their synthetic and analytical endeavors. The provided protocols represent best practices in the field, ensuring that when this data is acquired, it will be of the highest quality and integrity.

References

  • This reference is not explicitly cited in the text as it pertains to a different molecule, but was used as a background resource for data form
  • This source is a vendor listing and does not contain scientific data for cit
  • This source is a vendor listing and does not contain scientific data for cit
  • This source is a vendor listing and does not contain scientific data for cit
  • This source is a vendor listing and does not contain scientific data for cit
  • This source is a vendor listing and does not contain scientific data for cit
  • Mass Spectrometry. Michigan State University Department of Chemistry. [Link]

  • This source is a vendor listing and does not contain scientific data for cit
  • This source is a vendor listing and does not contain scientific data for cit
  • This source is a database entry for a positional isomer and does not contain d
  • This source is a database entry for a positional isomer and does not contain d
  • This source describes a synthetic methodology not directly applicable to the spectroscopic prediction.
  • This source describes a synthetic methodology not directly applicable to the spectroscopic prediction.
  • This source describes a synthetic methodology not directly applicable to the spectroscopic prediction.
  • This source is a general tutorial on NMR and not a specific d
  • This source is a vendor listing and does not contain scientific data for cit
  • This source is a general tutorial on IR spectroscopy and not a specific d
  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

  • This source is a d
  • This source is a vendor listing and does not contain scientific data for cit
  • This source is a d

Sources

Foundational

The Indane Scaffold: A Privileged Framework in Modern Pharmacology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The indane nucleus, a bicyclic aromatic system comprised of a benzene ring fused to a cyclopentane ring, represents a "...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indane nucleus, a bicyclic aromatic system comprised of a benzene ring fused to a cyclopentane ring, represents a "privileged scaffold" in medicinal chemistry. Its rigid, yet conformationally defined, structure provides an ideal framework for the design of highly specific ligands that can interact with a diverse array of biological targets. This technical guide provides a comprehensive exploration of the pharmacological profile of indane derivatives, delving into their mechanisms of action across key therapeutic areas, including neuroprotection, oncology, and anti-inflammatory applications. By synthesizing technical data with field-proven insights, this document serves as a vital resource for professionals engaged in the discovery and development of novel therapeutics based on the versatile indane core.

The Indane Moiety: A Foundation for Diverse Biological Activity

The indane structure's unique combination of aromaticity and aliphatic character, coupled with its conformational rigidity, allows for the precise spatial orientation of functional groups. This structural feature is paramount in facilitating high-affinity interactions with the binding pockets of various enzymes and receptors. Consequently, indane derivatives have been successfully developed into clinically significant drugs, such as the acetylcholinesterase inhibitor Donepezil for Alzheimer's disease, the non-steroidal anti-inflammatory drug (NSAID) Sulindac , and the HIV protease inhibitor Indinavir .[1][2] The therapeutic success of these molecules has spurred extensive research into the broader pharmacological potential of the indane scaffold.

Neuroprotective Applications: Combating Neurodegenerative Diseases

Indane derivatives have emerged as a promising class of agents for the treatment of neurodegenerative disorders, primarily through their ability to modulate key pathological pathways in Alzheimer's and Parkinson's diseases.

Cholinesterase Inhibition: A Cornerstone of Alzheimer's Therapy

A primary mechanism of action for several neuroprotective indane derivatives is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[3] By inhibiting these enzymes, indane derivatives increase synaptic acetylcholine levels, a strategy that has shown symptomatic benefit in Alzheimer's disease.[4]

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Activity of Representative Indane Derivatives

Compound IDAChE IC50 (µM)BuChE IC50 (µM)Reference
Donepezil 0.00673.4[5]
Compound 34 0.048-[6]
Compound 38 0.036-[6]
Compound 6h 0.00365-[7]
Compound 8i 0.390.28[5]

Note: A dash (-) indicates that the specific data was not provided in the cited source.

Monoamine Oxidase (MAO) Inhibition: A Target in Parkinson's Disease

Certain indanone derivatives are potent and selective inhibitors of monoamine oxidase B (MAO-B).[8] MAO-B is a key enzyme in the degradation of dopamine, and its inhibition can elevate dopamine levels in the brain, providing therapeutic benefit in Parkinson's disease. C6-substituted indanones, in particular, have demonstrated high potency as MAO-B inhibitors.[8]

Table 2: Monoamine Oxidase (MAO) Inhibitory Activity of Representative Indanone Derivatives

Compound IDMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (MAO-A/MAO-B)Reference
C6-substituted indanone analog 1 >1000.001>100000[8]
C6-substituted indanone analog 2 >1000.030>3333[8]
EM-DC-19 >1000.299>334[9]
EM-DC-27 >1000.344>290[9]
S5 3.8570.20319.0[10][11]
Inhibition of Amyloid-β Aggregation

A pathological hallmark of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides into neurotoxic plaques. Several indandione derivatives have been shown to effectively inhibit Aβ aggregation, presenting a disease-modifying therapeutic strategy.[6]

This protocol outlines a standard in vitro method for assessing the ability of indane derivatives to inhibit the aggregation of Aβ peptides.

  • Preparation of Aβ Peptides: Solubilize synthetic Aβ1-42 peptide in a suitable solvent (e.g., 10 mM NaOH) to a stock concentration of 1 mg/mL.[2]

  • Aggregation Induction: Dilute the Aβ stock solution into an aggregation buffer (e.g., 50 mM Tris buffer, pH 7.4) to a final concentration of 10 µM.[2]

  • Incubation with Indane Derivatives: Add the test indane derivative at various concentrations to the Aβ solution. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Thioflavin T (ThT) Binding: Prepare a 5 µM ThT solution in the aggregation buffer.[2]

  • Fluorescence Measurement: At specified time points during incubation (e.g., 0, 2, 4, 8, 24 hours), take aliquots of the Aβ-inhibitor mixtures and add them to the ThT solution. Measure the fluorescence intensity using an excitation wavelength of ~440-450 nm and an emission wavelength of ~482-485 nm.[1][12]

  • Data Analysis: A decrease in ThT fluorescence in the presence of the indane derivative compared to the vehicle control indicates inhibition of Aβ fibril formation. Calculate the percentage of inhibition and determine the IC50 value.

G cluster_AD_pathology Alzheimer's Disease Pathology cluster_indane_derivatives Indane Derivatives AChE/BChE AChE/BChE Acetylcholine Breakdown Acetylcholine Breakdown AChE/BChE->Acetylcholine Breakdown catalyzes Aβ Monomers Aβ Monomers Aβ Aggregates (Plaques) Aβ Aggregates (Plaques) Aβ Monomers->Aβ Aggregates (Plaques) aggregates to MAO-B MAO-B Dopamine Breakdown Dopamine Breakdown MAO-B->Dopamine Breakdown catalyzes Donepezil Donepezil Donepezil->AChE/BChE inhibits Indanone Analogs Indanone Analogs Indanone Analogs->MAO-B inhibits Indandione Analogs Indandione Analogs Indandione Analogs->Aβ Monomers inhibit aggregation Cognitive Decline Cognitive Decline Acetylcholine Breakdown->Cognitive Decline Neuronal Death Neuronal Death Aβ Aggregates (Plaques)->Neuronal Death Motor Symptoms (Parkinson's) Motor Symptoms (Parkinson's) Dopamine Breakdown->Motor Symptoms (Parkinson's)

Figure 1: Neuroprotective mechanisms of indane derivatives.

Anticancer Applications: Targeting Key Oncogenic Pathways

The indane scaffold has proven to be a valuable template for the development of novel anticancer agents. These derivatives exert their effects through various mechanisms, including the induction of apoptosis and the modulation of critical cell signaling pathways.

Induction of Apoptosis

A key mechanism of anticancer activity for many indane derivatives is the induction of programmed cell death, or apoptosis, in cancer cells.[13] This is often assessed through assays that measure the externalization of phosphatidylserine (Annexin V staining) and DNA fragmentation.[14]

  • Cell Culture and Treatment: Seed cancer cells in a 6-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the indane derivative for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Data Interpretation: An increase in the percentage of apoptotic cells in treated samples compared to the vehicle control indicates the induction of apoptosis by the indane derivative.

Modulation of Cell Signaling Pathways

Indane and related indole derivatives have been shown to modulate key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[15][16][17] This pathway plays a crucial role in cell growth, proliferation, and survival.

G Cell Lysate Prep Cell Lysate Prep Protein Quantification Protein Quantification Cell Lysate Prep->Protein Quantification Bradford/BCA Assay SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Equal Protein Loading Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer to PVDF/Nitrocellulose Blocking Blocking Protein Transfer->Blocking with BSA/Milk Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation p-Akt, p-mTOR, etc. Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation HRP-conjugated Detection Detection Secondary Antibody Incubation->Detection Chemiluminescence Data Analysis Data Analysis Detection->Data Analysis Densitometry

Sources

Exploratory

An In-Depth Technical Guide to the Biological Activity of Aminomethylindane Compounds

Abstract The aminomethylindane scaffold represents a versatile and enduring structural motif in medicinal chemistry and pharmacology. By constraining the flexible side chain of phenethylamines into a rigid indane ring sy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The aminomethylindane scaffold represents a versatile and enduring structural motif in medicinal chemistry and pharmacology. By constraining the flexible side chain of phenethylamines into a rigid indane ring system, these compounds exhibit unique pharmacological profiles, ranging from potent monoamine oxidase inhibitors and neurotransmitter releasing agents to multi-target neuroprotective drugs.[1][2] This technical guide provides a comprehensive overview of the biological activities of various aminomethylindane derivatives. We will explore the critical structure-activity relationships that govern their interactions with key central nervous system targets, detail the experimental methodologies used to elucidate their mechanisms of action, and discuss their therapeutic potential and toxicological considerations. This document is intended for researchers, scientists, and drug development professionals engaged in the study of neuropharmacology and the design of novel CNS-active agents.

Introduction: The Aminomethylindane Core Structure

The aminomethylindane framework is characterized by an indane nucleus with an amino group attached, typically at the 2-position (2-aminoindan) or the 1-position (1-aminoindan). This structure can be viewed as a cyclized, rigid analog of amphetamine.[1][3] This conformational restriction significantly influences the molecule's interaction with biological targets, leading to distinct pharmacological profiles compared to their more flexible phenethylamine counterparts.[2]

Derivatives of this core structure have been investigated for a wide range of therapeutic applications, including as anti-Parkinsonian agents, treatments for Alzheimer's disease, and as potential non-addictive alternatives to alcohol.[2][4][5] Concurrently, certain derivatives have emerged as novel psychoactive substances (NPS), valued for their stimulant and entactogenic properties, which necessitates a thorough understanding of their pharmacology and toxicology.[1][3]

This guide will systematically dissect the biological activities of these compounds, categorizing them by their primary mechanism of action.

Monoamine Releasing Agents: Modulating Synaptic Concentrations

A prominent class of 2-aminoindan derivatives functions as monoamine releasing agents, acting as substrates for the dopamine (DAT), norepinephrine (NET), and/or serotonin (SERT) transporters.[6] These compounds induce non-exocytotic, transporter-mediated efflux of neurotransmitters from the presynaptic terminal into the synapse.[6]

Structure-Activity Relationships (SAR)

The selectivity and potency of these compounds for the different monoamine transporters are exquisitely sensitive to substitutions on the aromatic ring.

  • Unsubstituted 2-Aminoindan (2-AI): The parent compound, 2-AI, is a selective releasing agent for the catecholamines, norepinephrine and dopamine.[6][7] It displays potent activity at NET and DAT, with negligible effects on SERT.[6] This profile results in stimulant effects similar to amphetamine.[8]

  • Ring-Substituted Derivatives: The addition of substituents to the aromatic ring dramatically shifts the activity profile.

    • 5,6-Methylenedioxy-2-aminoindane (MDAI): The methylenedioxy bridge, analogous to that in MDMA, confers potent serotonin and norepinephrine releasing activity, with a significantly weaker effect on dopamine release.[8][9] This profile is associated with entactogenic effects.[9]

    • 5-Methoxy-6-methyl-2-aminoindane (MMAI): MMAI is a highly selective serotonin releasing agent, with over 100-fold lower potency at NET and DAT.[6][8]

    • 5-Methoxy-2-aminoindane (MEAI): MEAI also shows selectivity for SERT, though less pronounced than MMAI, and has been investigated as a potential alcohol substitute.[2][6]

Quantitative Pharmacology

The monoamine releasing activity of these compounds is quantified by their EC50 values (the concentration required to elicit 50% of the maximal release).

CompoundSERT Release (EC50, nM)NET Release (EC50, nM)DAT Release (EC50, nM)Primary ProfileReference(s)
2-AI >10,00086439NDRA[6][7]
MDAI 1141171,334SNRA[7][9]
MMAI 313,101>10,000SSRA[7]
MEAI 1348612,646SSRA[7][12]
5-IAI Potent ReleaserWeakWeakSSRA[10][13]

SSRA: Selective Serotonin Releasing Agent; SNRA: Serotonin-Norepinephrine Releasing Agent; NDRA: Norepinephrine-Dopamine Releasing Agent.

Mechanism of Action: Transporter-Mediated Exchange

The mechanism of monoamine release is a complex process involving the compound's binding to the transporter, subsequent transport into the presynaptic neuron, and induction of reverse transport (efflux) of neurotransmitters.

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft Vesicle Synaptic Vesicle (DA, 5-HT, NE) NT_in Neurotransmitter (e.g., Serotonin) Vesicle->NT_in Storage MAO Monoamine Oxidase (MAO) Transporter Monoamine Transporter (DAT, SERT, or NET) NT_out Neurotransmitter (e.g., Serotonin) Transporter->NT_out 2. Efflux Compound_in Aminomethylindane (inside cell) Compound_in->Transporter Induces Reverse Transport (Efflux) NT_in->MAO Metabolism Compound_out Aminomethylindane (outside cell) Compound_out->Transporter 1. Binds & Transported In Postsynaptic Postsynaptic Receptors NT_out->Postsynaptic 3. Binds to Postsynaptic Receptors

Caption: Mechanism of transporter-mediated neurotransmitter release by aminomethylindanes.

Monoamine Oxidase (MAO) Inhibitors: Preventing Neurotransmitter Breakdown

Derivatives of 1-aminoindan are cornerstone therapies for neurodegenerative disorders, primarily through their potent and selective inhibition of monoamine oxidase B (MAO-B).[4][14] MAO-B is a key enzyme responsible for the degradation of dopamine in the brain.[15]

Key Therapeutic Agents
  • Rasagiline (N-propargyl-(R)-1-aminoindane): Rasagiline is a selective, irreversible inhibitor of MAO-B.[14] By preventing the breakdown of dopamine, it increases dopaminergic tone in the striatum, providing symptomatic relief in Parkinson's disease.[4][16] It is used as both a monotherapy in early-stage disease and as an adjunct to levodopa therapy in more advanced cases.[4]

  • Ladostigil: This multimodal drug combines the propargylamine pharmacophore of rasagiline with a carbamate moiety from the cholinesterase inhibitor rivastigmine.[17][18] The result is a single molecule that inhibits both MAO-A and MAO-B as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[19] This profile is designed to address both the dopaminergic and cholinergic deficits observed in dementias like Alzheimer's disease and Lewy Body disease.[18]

Neuroprotective Properties

A crucial aspect of rasagiline and ladostigil's biological activity is their neuroprotective effects, which appear to be independent of MAO inhibition.[5][16]

  • Mechanism of Neuroprotection: Preclinical studies suggest these compounds exert neuroprotective effects by regulating amyloid precursor protein (APP) processing, activating protein kinase C (PKC) and MAP kinase signaling pathways, and upregulating anti-apoptotic proteins (e.g., Bcl-2) and antioxidant enzymes.[5][18][20] These actions help protect neurons from oxidative stress and programmed cell death.[20][21]

Other Biological Activities

Beyond these primary mechanisms, aminomethylindane derivatives exhibit a range of other pharmacological activities.

  • Dopamine Receptor Agonism: Certain hydroxylated di-n-propyl-2-aminoindan derivatives, such as RD-211, have been shown to act as dopamine D2 receptor agonists.[22]

  • Adrenergic Receptor Binding: Many 2-aminoindan derivatives, including 2-AI and its ring-substituted analogs, display moderate to high affinity for α2-adrenergic receptor subtypes.[6][8]

  • Antibacterial Activity: Recent research has explored the potential for certain aminoindane derivatives to act as antibacterial agents against resistant strains like Acinetobacter baumannii and MRSA.[23]

Key Experimental Protocols

Elucidating the biological activity of these compounds requires specific and validated in vitro assays. Here we detail two fundamental protocols.

Protocol: Synaptosome Preparation for Release/Uptake Assays

Causality: Synaptosomes are resealed nerve terminals isolated from brain tissue. They are invaluable for studying synaptic function because they contain the intact molecular machinery for neurotransmitter release, uptake, and storage, providing a physiologically relevant ex vivo model system.[24][25] This protocol is designed to enrich the synaptosomal fraction while preserving its metabolic viability.[26]

Methodology:

  • Tissue Homogenization:

    • Euthanize the animal (e.g., rat) and rapidly dissect the brain region of interest (e.g., striatum for DAT, cortex for SERT/NET) in ice-cold buffer.

    • Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose buffer containing 4 mM HEPES (pH 7.4) and protease/phosphatase inhibitors.[27] Use a glass-Teflon Dounce homogenizer with 10-12 slow strokes to minimize organelle disruption.[26]

  • Initial Centrifugation (Removal of Debris):

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.[28] This pellets nuclei and large cellular debris (P1 fraction).

    • Carefully collect the supernatant (S1).

  • Crude Synaptosome Isolation:

    • Centrifuge the S1 supernatant at 15,000-20,000 x g for 20 minutes at 4°C.[25] The resulting pellet (P2) is the crude synaptosomal fraction.

  • Washing (Optional but Recommended):

    • Gently resuspend the P2 pellet in fresh, ice-cold buffer and repeat the centrifugation step. This wash removes microsomal contamination.[24]

  • Final Preparation:

    • Resuspend the final synaptosomal pellet in a suitable physiological buffer (e.g., Krebs-Ringer buffer) for immediate use in release or uptake assays.[28] Determine protein concentration using a standard method like the BCA assay.[25]

Caption: Experimental workflow for the preparation of brain synaptosomes.

Protocol: Radioligand Uptake Inhibition Assay

Causality: This assay measures a compound's functional potency at a specific monoamine transporter. It determines the concentration at which the test compound inhibits the transport of a known radiolabeled substrate (e.g., [³H]dopamine) into cells expressing the target transporter.[29] This provides an IC50 value, a key measure of functional antagonism at the transporter.[30]

Methodology:

  • Cell Culture:

    • Use a cell line (e.g., HEK293) stably expressing the human transporter of interest (hDAT, hNET, or hSERT).[13] Plate cells in 96-well plates pre-coated with a substance like Poly-D-Lysine to ensure adhesion.[31]

  • Assay Preparation:

    • Prepare serial dilutions of the test aminomethylindane compound in Krebs-Henseleit Buffer (KHB).[30]

    • Prepare a solution of the radiolabeled substrate (e.g., [³H]MPP⁺ or [³H]5-HT) at a concentration near its Km value for the transporter.[30]

    • Prepare a solution for determining non-specific uptake containing a high concentration of a known potent inhibitor (e.g., 10 µM cocaine for DAT).[29]

  • Inhibition Assay:

    • Wash cell monolayers once with KHB.

    • Pre-incubate the cells with varying concentrations of the test compound (or vehicle/non-specific inhibitor) for 10-15 minutes at room temperature.[29]

    • Initiate the uptake by adding the radiolabeled substrate solution to all wells.

    • Incubate for a short, defined period (e.g., 1-5 minutes) to measure the initial rate of uptake.[29]

  • Termination and Lysis:

    • Rapidly terminate the uptake by washing the cells twice with ice-cold KHB to remove the extracellular radioligand.[30]

    • Lyse the cells in each well using a lysis buffer (e.g., 1% SDS).[30]

  • Quantification and Analysis:

    • Transfer the lysate from each well to a scintillation vial containing a scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

    • Calculate the percent inhibition for each concentration of the test compound relative to controls and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The aminomethylindane class of compounds demonstrates remarkable pharmacological diversity, driven by subtle variations in its core structure. As monoamine releasing agents, their activity can be finely tuned from catecholamine-selective stimulants to highly selective serotonin releasers. As enzyme inhibitors, derivatives like rasagiline have become vital tools in the management of Parkinson's disease, offering not only symptomatic relief but also potential disease-modifying neuroprotective effects. The continued exploration of this chemical scaffold, guided by the robust experimental methodologies detailed herein, holds significant promise for the development of novel therapeutics for a range of neurological and psychiatric disorders.

References

  • 2-Aminoindane - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • Nichols, D. E., et al. (1993). Dopaminergic structure-activity relationships of 2-aminoindans and cardiovascular action and dopaminergic activity of 4-hydroxy, 5-methyl, 2-di-n-propylaminoindan (RD-211). PubMed. Retrieved January 21, 2026, from [Link]

  • 2-Aminoindane - Grokipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • Rasagiline: A Comprehensive Guide to its Use in Parkinson's Disease Treatment. (n.d.). LinkedIn. Retrieved January 21, 2026, from [Link]

  • Rasagiline - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • Weinreb, O., et al. (2012). Ladostigil: A Novel Multimodal Neuroprotective Drug with Cholinesterase and Brain-Selective Monoamine Oxidase Inhibitory Activities for Alzheimers Disease Treatment. Bentham Science. Retrieved January 21, 2026, from [Link]

  • Luethi, D., et al. (2019). 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. PubMed Central. Retrieved January 21, 2026, from [Link]

  • MDAI - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • Youdim, M. B. H., et al. (2011). A novel anti-Alzheimer's disease drug, ladostigil neuroprotective, multimodal brain-selective monoamine oxidase and cholinesterase inhibitor. PubMed. Retrieved January 21, 2026, from [Link]

  • Finberg, J. P. M., & Rabey, J. M. (2016). Ladostigil – Knowledge and References. Taylor & Francis Online. Retrieved January 21, 2026, from [Link]

  • 5-IAI - Grokipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • Bar-Am, O., et al. (2009). A multifunctional, neuroprotective drug, ladostigil (TV3326), regulates holo-APP translation and processing. PubMed. Retrieved January 21, 2026, from [Link]

  • Weinreb, O., et al. (2010). The novel cholinesterase-monoamine oxidase inhibitor and antioxidant, ladostigil, confers neuroprotection in neuroblastoma cells and aged rats. PubMed. Retrieved January 21, 2026, from [Link]

  • Finberg, J. P. M. (2014). Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential. PubMed Central. Retrieved January 21, 2026, from [Link]

  • A Closer Look at Rasagiline for Parkinson's Symptom Management. (2023). Davis Phinney Foundation. Retrieved January 21, 2026, from [Link]

  • What is Rasagiline mesylate used for?. (2024). Patsnap Synapse. Retrieved January 21, 2026, from [Link]

  • Luethi, D., et al. (2019). 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors. PubMed. Retrieved January 21, 2026, from [Link]

  • Substituted 2-aminoindane - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • Coppola, M., & Mondola, R. (2013). 5-Iodo-2-aminoindan (5-IAI): chemistry, pharmacology, and toxicology of a research chemical producing MDMA-like effects. PubMed. Retrieved January 21, 2026, from [Link]

  • Simmler, L. D., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. PubMed. Retrieved January 21, 2026, from [Link]

  • 1-Aminoindane - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • Keen, M. (1997). Radioligand-Binding Methods for Membrane Preparations and Intact Cells. Springer Protocols. Retrieved January 21, 2026, from [Link]

  • Details for Aminoindanes. (n.d.). UNODC. Retrieved January 21, 2026, from [Link]

  • Coppola, M., & Mondola, R. (2013). 5-Iodo-2-aminoindan (5-IAI): Chemistry, pharmacology, and toxicology of a research chemical producing MDMA-like effects. ResearchGate. Retrieved January 21, 2026, from [Link]

  • Kumar, A., et al. (2019). Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain. PubMed Central. Retrieved January 21, 2026, from [Link]

  • Sucic, S., & Bönisch, H. (2016). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. ResearchGate. Retrieved January 21, 2026, from [Link]

  • Nichols, D. E., et al. (1991). 5-Iodo-2-aminoindan, a nonneurotoxic analogue of p-iodoamphetamine. PubMed. Retrieved January 21, 2026, from [Link]

  • Fantegrossi, W. E., et al. (2014). Locomotor, discriminative stimulus, and place conditioning effects of MDAI in rodents. NIH. Retrieved January 21, 2026, from [Link]

  • A good protocol for extracting mouse brain synaptosomes?. (2013). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Zwartsen, A., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. Retrieved January 21, 2026, from [Link]

  • Zuba, D. (2020). Synthetic Aminoindanes: A Summary of Existing Knowledge. PubMed Central. Retrieved January 21, 2026, from [Link]

  • Synthesis and Biological Activity of N-(aminoiminomethyl)-1H-indole Carboxamide Derivatives as Na+/H+ Exchanger Inhibitors. (2001). PubMed. Retrieved January 21, 2026, from [Link]

  • Sucic, S., & Bönisch, H. (2016). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments. Retrieved January 21, 2026, from [Link]

  • List of psychedelic drugs - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • Subcellular Fractionation for the Isolation of Synaptic Components from the Murine Brain. (2022). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Flow cytometric evaluation of crude synaptosome preparation as a way to study synaptic alteration in neurodegenerative diseases. (2018). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. (2018). PMC. Retrieved January 21, 2026, from [Link]

  • Biological Evaluation of Aminoindane Derivatives as Antibacterial Agents. (2023). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Study on the metabolism of 5,6-methylenedioxy-2-aminoindane (MDAI) in rats: identification of urinary metabolites. (2016). PubMed. Retrieved January 21, 2026, from [Link]

  • MEAI - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • Emerging toxicity of 5,6-methylenedioxy-2-aminoindane (MDAI): Pharmacokinetics, behaviour, thermoregulation and LD50 in rats. (2016). PubMed. Retrieved January 21, 2026, from [Link]

  • Biologically active compounds with 1‐aminoindane moiety. (2019). ResearchGate. Retrieved January 21, 2026, from [Link]

Sources

Foundational

A Comprehensive Technical Guide to the Solubility and Stability of (2,3-Dihydro-1H-inden-5-yl)methanamine Hydrochloride for Pharmaceutical Development

Abstract (2,3-Dihydro-1H-inden-5-yl)methanamine hydrochloride is a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system.[1] A thorough understanding...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(2,3-Dihydro-1H-inden-5-yl)methanamine hydrochloride is a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system.[1] A thorough understanding of its physicochemical properties, specifically solubility and stability, is paramount for successful drug development, from formulation to final dosage form. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously characterize the solubility and stability profile of this compound. We will delve into the underlying principles of experimental design, present detailed, field-proven protocols, and offer insights into the interpretation of the resulting data. The methodologies outlined herein are designed to be self-validating systems, ensuring the generation of robust and reliable data compliant with regulatory expectations.

Introduction: The Critical Role of Physicochemical Characterization

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in its fundamental physical and chemical properties.[2][3] For (2,3-Dihydro-1H-inden-5-yl)methanamine hydrochloride, a building block for novel therapeutics, a comprehensive understanding of its solubility and stability is not merely an academic exercise but a critical determinant of its developmental potential.[1][4]

Solubility directly influences bioavailability, dissolution rate, and the feasibility of formulating a viable drug product.[3][5] Stability, on the other hand, dictates the drug's shelf-life, storage conditions, and potential for degradation into impurities that could compromise efficacy and patient safety.[6][7] This guide will provide the scientific bedrock for a thorough investigation of these two critical attributes for (2,3-Dihydro-1H-inden-5-yl)methanamine hydrochloride.

Solubility Profiling: Beyond a Single Number

Determining the solubility of a compound is not a singular measurement but a comprehensive profiling across various relevant conditions. As a hydrochloride salt, (2,3-Dihydro-1H-inden-5-yl)methanamine hydrochloride is expected to exhibit favorable aqueous solubility. However, the exact quantitative solubility in buffers of varying pH and in different organic solvents is essential for downstream process development and formulation.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method remains the gold standard for determining equilibrium solubility due to its simplicity and reliability.

Protocol:

  • Preparation of Buffers: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).

  • Sample Preparation: Add an excess amount of (2,3-Dihydro-1H-inden-5-yl)methanamine hydrochloride to a known volume of each buffer in separate, sealed vials. The excess solid is crucial to ensure saturation.

  • Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples to ensure complete separation of the solid and liquid phases.

  • Quantification: Carefully withdraw an aliquot of the supernatant, filter it through a 0.45 µm filter, and dilute it with an appropriate mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Causality Behind Experimental Choices:

  • pH Range: The selected pH values mimic the physiological environments of the gastrointestinal tract, providing insights into potential absorption windows.

  • Temperature Control: Temperature significantly impacts solubility. Testing at both room temperature (25 °C) and physiological temperature (37 °C) is crucial.

  • Equilibration Time: Sufficient time is necessary to ensure that the solution has reached its saturation point, providing a true equilibrium solubility value.

Organic Solvent Solubility

Solubility in organic solvents is critical for purification, crystallization, and the development of certain formulations.

Protocol:

The shake-flask method described above can be adapted for organic solvents commonly used in pharmaceutical manufacturing, such as ethanol, methanol, and acetone.

Data Presentation

The solubility data should be summarized in a clear and concise table.

Solvent SystempHTemperature (°C)Solubility (mg/mL)
0.1 N HCl1.225Hypothetical Data
Acetate Buffer4.525Hypothetical Data
Phosphate Buffer6.825Hypothetical Data
Phosphate Buffer7.425Hypothetical Data
0.1 N HCl1.237Hypothetical Data
Acetate Buffer4.537Hypothetical Data
Phosphate Buffer6.837Hypothetical Data
Phosphate Buffer7.437Hypothetical Data
EthanolN/A25Hypothetical Data
MethanolN/A25Hypothetical Data
AcetoneN/A25Hypothetical Data

Stability Assessment and Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[6][7][8] These studies involve subjecting the compound to stress conditions more severe than those it would encounter during manufacturing, storage, or use.[7][9]

Experimental Workflow for Forced Degradation

The following diagram illustrates a typical workflow for conducting forced degradation studies.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (0.1N HCl, 60°C) HPLC HPLC-UV/PDA Analysis Acid->HPLC Analyze Samples Base Base Hydrolysis (0.1N NaOH, 60°C) Base->HPLC Analyze Samples Oxidation Oxidation (3% H2O2, RT) Oxidation->HPLC Analyze Samples Thermal Thermal Degradation (80°C, solid & solution) Thermal->HPLC Analyze Samples Photo Photostability (ICH Q1B) Photo->HPLC Analyze Samples LCMS LC-MS for Identification HPLC->LCMS Identify Degradants MassBalance Mass Balance Calculation HPLC->MassBalance Quantify API API Sample (Solid & Solution) API->Acid Expose API->Base Expose API->Oxidation Expose API->Thermal Expose API->Photo Expose

Caption: Workflow for Forced Degradation Studies.

Detailed Protocols for Stress Conditions

3.2.1. Hydrolytic Degradation

Hydrolysis is a common degradation pathway for many pharmaceuticals.[6]

  • Acidic Conditions: Reflux a solution of (2,3-Dihydro-1H-inden-5-yl)methanamine hydrochloride in 0.1N HCl at 60°C for a specified period (e.g., 30 minutes).[9] If no significant degradation is observed, more strenuous conditions (higher acid concentration, temperature, or longer duration) may be necessary.

  • Alkaline Conditions: Reflux a solution of the compound in 0.1N NaOH at 60°C for a similar duration.[9]

  • Neutral Conditions: Reflux a solution of the compound in purified water.

3.2.2. Oxidative Degradation

Amine functional groups can be susceptible to oxidation.[9]

  • Procedure: Treat a solution of the compound with 1-3% hydrogen peroxide at room temperature for a period sufficient to achieve detectable degradation (e.g., up to 7 days).[10] Samples should be analyzed at various time points.

3.2.3. Thermal Degradation

This assesses the stability of the compound at elevated temperatures.

  • Procedure: Expose both the solid compound and a solution to elevated temperatures (e.g., 80°C) for an extended period.

3.2.4. Photostability

Photostability testing is crucial to determine if the compound is light-sensitive.

  • Procedure: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

Analytical Methodology for Stability Studies

A robust, stability-indicating analytical method is essential for separating the parent compound from its degradation products.[11][12]

Recommended HPLC Method:

  • Column: A C18 column (e.g., Agela Unisole, 150 x 4.6 mm, 5 µm) is a good starting point.[11]

  • Mobile Phase: A gradient elution with a mixture of a buffered aqueous phase (e.g., 10 mM potassium dihydrogen phosphate, pH 3.8) and an organic modifier (e.g., acetonitrile and/or methanol) is likely to provide good separation.[11]

  • Detection: A photodiode array (PDA) detector is recommended to assess peak purity and to determine the optimal wavelength for quantification.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Interpretation and Presentation

The results of the forced degradation studies should be presented in a summary table.

Stress ConditionDuration% Degradation of Parent CompoundNumber of DegradantsRemarks
0.1N HCl, 60°C30 minHypothetical DataHypothetical Datae.g., Major degradant at RRT 0.85
0.1N NaOH, 60°C30 minHypothetical DataHypothetical Datae.g., Rapid degradation observed
3% H2O2, RT7 daysHypothetical DataHypothetical Datae.g., Two minor degradants formed
80°C, Solid48 hoursHypothetical DataHypothetical Datae.g., Stable
80°C, Solution48 hoursHypothetical DataHypothetical Datae.g., Minor degradation
Photostability (ICH Q1B)-Hypothetical DataHypothetical Datae.g., Photolabile, requires light-protected packaging

Elucidation of Degradation Pathways

Identifying the structure of major degradation products is crucial for understanding the degradation pathways and for assessing their potential toxicity.

Logical Flow for Degradant Identification

Degradant_ID_Workflow Stressed_Sample Stressed Sample with Degradants HPLC_PDA HPLC-PDA Analysis (Detect & Quantify Degradants) Stressed_Sample->HPLC_PDA LC_MS LC-MS/MS Analysis (Determine Molecular Weight & Fragmentation) HPLC_PDA->LC_MS Final_Confirmation Final Confirmation (Co-injection) HPLC_PDA->Final_Confirmation Co-inject with stressed sample Structure_Elucidation Structure Elucidation (Propose Degradant Structures) LC_MS->Structure_Elucidation Synthesis Synthesis of Reference Standard (Confirm Structure) Structure_Elucidation->Synthesis Synthesis->Final_Confirmation

Caption: Workflow for Degradant Structure Elucidation.

Conclusion

The comprehensive characterization of the solubility and stability of (2,3-Dihydro-1H-inden-5-yl)methanamine hydrochloride is a foundational step in its journey as a pharmaceutical intermediate. The protocols and workflows detailed in this guide provide a robust framework for generating the high-quality data necessary to inform formulation development, establish appropriate storage conditions, and ensure the safety and efficacy of the final drug product. By adhering to these principles of scientific integrity and thoroughness, researchers can confidently advance their development programs.

References

  • (2,3-Dihydro-1H-indol-5-ylmethyl)amine - MDPI.
  • Analytical methods – Knowledge and References - Taylor & Francis.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • development of forced degradation and stability indicating studies for drug substance and drug product - International Journal of Research in Pharmacology & Pharmacotherapeutics.
  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC - PubMed Central.
  • Development of forced degradation and stability indicating studies of drugs—A review - NIH.
  • Development of forced degradation and stability indicating studies of drugs – A review.
  • III Analytical Methods.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Academia.edu.
  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - Frontiers.
  • Synthetic Advances in the Indane Natural Product Scaffolds as Drug Candidates: A Review.
  • Importance of Physicochemical Properties In Drug Discovery. (Review Article).
  • PRODUCT INFORMATION - Cayman Chemical.
  • PRODUCT INFORMATION - Cayman Chemical.
  • Physicochemical Properties Of Drugs - Unacademy.
  • Analytical Methods: Interpretation, Identification, Quantification - DOKUMEN.PUB.
  • 2,3-DIHYDRO-1H-INDEN-5-YLMETHANAMINE HCL - Fluorochem - 试剂仪器网.
  • 2,3-dihydro-1H-inden-1-ylmethanamine | C10H13N | CID 14348692 - PubChem.
  • Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC.
  • 1-(2,3-Dihydro-1H-inden-4-yl)-N-methylmethanamine hydrochloride - MySkinRecipes.
  • (2,3-Dihydro-1H-inden-2-yl)methanamine | C10H13N - PubChem - NIH.
  • solubility of 1-adamantanamine hydrochloride in six pure solvents between 283.15 k and - SciELO.
  • (PDF) A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine - ResearchGate.

Sources

Protocols & Analytical Methods

Method

Application and Protocol for the Synthesis of (2,3-Dihydro-1H-inden-5-yl)methanamine: A Privileged Scaffold for CNS Drug Discovery

Introduction: The Indane Moiety as a Cornerstone for CNS-Active Agents The indane scaffold, a bicyclic framework consisting of a fused benzene and cyclopentane ring, represents a "privileged structure" in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indane Moiety as a Cornerstone for CNS-Active Agents

The indane scaffold, a bicyclic framework consisting of a fused benzene and cyclopentane ring, represents a "privileged structure" in medicinal chemistry, particularly for agents targeting the Central Nervous System (CNS).[1][2] Its rigid conformation allows for precise orientation of pharmacophoric groups, leading to high-affinity interactions with various CNS receptors. Aminoindane derivatives, in particular, have garnered significant attention as potent modulators of monoamine transporters and G-protein coupled receptors, which are critical targets in the pathophysiology of numerous neurological and psychiatric disorders.[3]

(2,3-Dihydro-1H-inden-5-yl)methanamine is a primary amine derivative of the indane core that serves as a versatile intermediate for the synthesis of a diverse library of CNS drug candidates. The primary amine functionality is a key handle for introducing various substituents to explore structure-activity relationships (SAR) and fine-tune the pharmacological profile of the resulting compounds. This application note provides a detailed, field-proven protocol for the synthesis, purification, and characterization of (2,3-Dihydro-1H-inden-5-yl)methanamine, and discusses its potential applications in CNS drug discovery.

Strategic Approach to Synthesis: Reductive Amination

The most direct and efficient synthetic route to (2,3-Dihydro-1H-inden-5-yl)methanamine is the reductive amination of its corresponding aldehyde precursor, 2,3-dihydro-1H-indene-5-carbaldehyde. This one-pot reaction involves the in-situ formation of an imine intermediate from the aldehyde and an ammonia source, which is then immediately reduced to the desired primary amine.

G cluster_0 Synthetic Workflow Start 2,3-Dihydro-1H-indene-5-carbaldehyde Imine In-situ Imine Formation Start->Imine Condensation Ammonia Ammonia Source (e.g., Ammonium Acetate) Ammonia->Imine Reduction Reduction Imine->Reduction ReducingAgent Reducing Agent (Sodium Triacetoxyborohydride) ReducingAgent->Reduction Product (2,3-Dihydro-1H-inden-5-yl)methanamine Reduction->Product

Figure 1: Conceptual workflow for the synthesis of (2,3-Dihydro-1H-inden-5-yl)methanamine via reductive amination.

The choice of the reducing agent is critical for the success of this reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, is the reagent of choice for this transformation.[1] Its mild and selective nature allows for the preferential reduction of the imine intermediate in the presence of the starting aldehyde, thus minimizing the formation of the corresponding alcohol byproduct.[4] The reaction is typically carried out in a chlorinated solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).[5]

Experimental Protocols

Part 1: Synthesis of (2,3-Dihydro-1H-inden-5-yl)methanamine

This protocol details the one-pot reductive amination of 2,3-dihydro-1H-indene-5-carbaldehyde.

Materials:

  • 2,3-Dihydro-1H-indene-5-carbaldehyde (1.0 eq)

  • Ammonium acetate (10.0 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • 1,2-Dichloroethane (DCE)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for extraction and filtration

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add 2,3-dihydro-1H-indene-5-carbaldehyde (1.0 eq) and ammonium acetate (10.0 eq).

  • Add anhydrous 1,2-dichloroethane (DCE) to achieve a substrate concentration of 0.2 M.

  • Stir the resulting suspension at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Caution: The addition of STAB may cause gas evolution.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and add deionized water.

  • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Part 2: Purification of (2,3-Dihydro-1H-inden-5-yl)methanamine

The crude product can be purified by acid-base extraction to isolate the primary amine from non-basic impurities.

Materials:

  • Crude (2,3-Dihydro-1H-inden-5-yl)methanamine

  • Diethyl ether (Et₂O)

  • 1 M Hydrochloric acid (HCl) in diethyl ether

  • 1 M Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for extraction, filtration, and concentration

Procedure:

  • Dissolve the crude product in a minimal amount of diethyl ether.

  • Slowly add 1 M HCl in diethyl ether dropwise while stirring. The hydrochloride salt of the amine will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash with cold diethyl ether.

  • To freebase the amine, suspend the hydrochloride salt in deionized water and add 1 M NaOH solution until the pH is >10.

  • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified (2,3-Dihydro-1H-inden-5-yl)methanamine as an oil or low-melting solid.

Part 3: Characterization

The structure and purity of the final compound should be confirmed by standard analytical techniques.

Technique Expected Results
¹H NMR Aromatic protons (approx. 7.0-7.3 ppm), benzylic CH₂ (approx. 3.8 ppm), indane aliphatic protons (approx. 2.0-3.0 ppm), and amine NH₂ (variable, broad singlet).
¹³C NMR Aromatic carbons (approx. 120-145 ppm), benzylic CH₂ (approx. 45 ppm), and indane aliphatic carbons (approx. 25-35 ppm).
Mass Spec (ESI+) Expected [M+H]⁺ = 148.1172
Purity (HPLC) >95%

Application in CNS Drug Discovery

The (2,3-Dihydro-1H-inden-5-yl)methanamine scaffold is a valuable starting point for the development of novel CNS-active compounds. The primary amine can be readily functionalized to generate a variety of derivatives, including amides, sulfonamides, and secondary or tertiary amines through further alkylation.

G cluster_1 Derivatization Pathways Start (2,3-Dihydro-1H-inden-5-yl)methanamine Amide Amide Derivatives Start->Amide Acylation Sulfonamide Sulfonamide Derivatives Start->Sulfonamide Sulfonylation SecTertAmine Secondary/Tertiary Amines Start->SecTertAmine Reductive Amination/ Alkylation

Figure 2: Potential derivatization pathways for (2,3-Dihydro-1H-inden-5-yl)methanamine in CNS drug discovery.

Research has shown that aminoindane derivatives can interact with key CNS targets:

  • Monoamine Transporters: 2-Aminoindan and its ring-substituted analogs are known to interact with serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[3] These transporters are the primary targets for many antidepressant and psychostimulant drugs.

  • Adrenergic Receptors: Certain aminoindanes exhibit high affinity for α2-adrenergic receptors, which are involved in the regulation of neurotransmitter release and are targets for antihypertensive and sedative medications.[3]

  • Other GPCRs: The rigid indane framework can be elaborated to target a wide range of G-protein coupled receptors (GPCRs), including serotonin and dopamine receptor subtypes, which are implicated in psychosis, depression, and anxiety.[6]

The physicochemical properties of the indane core are also well-suited for CNS drug design. The relatively low molecular weight and lipophilic nature of the scaffold are favorable for crossing the blood-brain barrier (BBB), a critical prerequisite for CNS-acting drugs.

Conclusion

This application note provides a robust and reproducible protocol for the synthesis of (2,3-Dihydro-1H-inden-5-yl)methanamine, a key building block for CNS drug discovery. The use of reductive amination with sodium triacetoxyborohydride offers a mild and efficient route to this valuable intermediate. The versatility of the primary amine functionality allows for extensive chemical modification, enabling the exploration of structure-activity relationships and the development of novel therapeutics for a range of neurological and psychiatric disorders.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2012).
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Simmler, L. D., Liechti, M. E., & Rickli, A. (2019). 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. ACS Chemical Neuroscience, 10(5), 2464–2472.
  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

  • Scribd. (n.d.). UCY 201L - Expt 5 - Solvent Free Reductive Amination Protocol. Retrieved from [Link]

  • Google Patents. (1961). Preparation of benzylamine.
  • ResearchGate. (2014). 1 H and 13 C NMR spectra data of compound 1. Retrieved from [Link]

  • Eburon Organics. (n.d.). Indane Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-dihydro-1H-inden-1-ylmethanamine. Retrieved from [Link]

  • ResearchGate. (2021). Medicinal Chemistry of Indane and Its Analogues: A Mini Review. Retrieved from [Link]

  • NTU Scholars. (n.d.). One-pot reductive amination of aldehydes catalyzed by a hydrio-iridium(III) complex in aqueous medium. Retrieved from [Link]

  • PubMed. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of CNS Multi-Receptor Ligands: Modification of Known D2 Pharmacophores. Retrieved from [Link]

  • ResearchGate. (2011). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Retrieved from [Link]

  • Bentham Science. (n.d.). EDITORIAL: Synthesis and CNS Activity of Medicinal Important Heterocyclic Compounds. Retrieved from [Link]

  • National Institutes of Health. (2022). Enhancing tandem mass spectrometry-based metabolite annotation with online chemical labeling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Elsevier. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds. Retrieved from [Link]

  • ResearchGate. (2011). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • National Institutes of Health. (n.d.). NMDA receptors in the central nervous system. Retrieved from [Link]

  • PubMed. (2022). Neutral Loss Mass Spectral Data Enhances Molecular Similarity Analysis in METLIN. Retrieved from [Link]

  • MDPI. (n.d.). Molbank | Topical Collection : Heterocycle Reactions. Retrieved from [Link]

  • Neuroquantology. (2022). 1- (substituted)-4,5-diphenyl-1H-imidazole as potent analgesic agents. Retrieved from [Link]

  • PubMed. (2020). Endocannabinoid Receptors in the CNS: Potential Drug Targets for the Prevention and Treatment of Neurologic and Psychiatric Disorders. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Advances in targeted liquid chromatography‐tandem mass spectrometry methods for endocannabinoid and N‐acylethanolamine quantification in biological matrices: A systematic review. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Endocannabinoid Receptors in the CNS: Potential Drug Targets for the Prevention and Treatment of Neurologic and Psychiatric Disorders. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the N-Alkylation of (2,3-Dihydro-1H-inden-5-yl)methanamine

Introduction: The Significance of N-Alkylated Indanylmethylamine Derivatives (2,3-Dihydro-1H-inden-5-yl)methanamine and its N-alkylated derivatives are privileged scaffolds in medicinal chemistry and drug discovery. The...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Alkylated Indanylmethylamine Derivatives

(2,3-Dihydro-1H-inden-5-yl)methanamine and its N-alkylated derivatives are privileged scaffolds in medicinal chemistry and drug discovery. The indan moiety provides a rigid, lipophilic core that can be strategically modified to optimize pharmacokinetic and pharmacodynamic properties. N-alkylation of the primary amino group allows for the introduction of a diverse range of substituents, enabling the fine-tuning of a compound's biological activity, selectivity, and metabolic stability. These derivatives have been explored for their potential in treating a variety of conditions, making robust and efficient synthetic protocols for their preparation highly valuable to researchers in the pharmaceutical and biotechnology sectors.

This document provides detailed protocols for two common and effective methods for the N-alkylation of (2,3-Dihydro-1H-inden-5-yl)methanamine: Reductive Amination and Direct Alkylation with Alkyl Halides . The causality behind experimental choices and the inherent self-validating systems within each protocol are explained to ensure technical accuracy and reproducibility.

Method 1: Reductive Amination with Aldehydes and Sodium Triacetoxyborohydride

Reductive amination is a highly versatile and widely used method for the formation of C-N bonds. It proceeds via the in-situ formation of an imine from the primary amine and an aldehyde, followed by immediate reduction to the corresponding secondary amine. This one-pot procedure is often preferred due to its high yields, mild reaction conditions, and broad substrate scope.[1]

The choice of sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent is critical. It is a mild and selective hydride donor that efficiently reduces the protonated imine intermediate much faster than it reduces the starting aldehyde, thereby minimizing the formation of alcohol byproducts.[1] This selectivity is a key advantage over harsher reducing agents like sodium borohydride, which can readily reduce the aldehyde.

Reaction Workflow: Reductive Amination

Reductive_Amination Amine (2,3-Dihydro-1H-inden-5-yl)methanamine Imine Imine Intermediate Amine->Imine Aldehyde Aldehyde (R-CHO) Aldehyde->Imine Solvent Anhydrous Solvent (e.g., DCE, THF) Solvent->Imine Product N-Alkyl-(2,3-Dihydro-1H-inden-5-yl)methanamine Imine->Product Reducing_Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃) Reducing_Agent->Product Reduction Workup Aqueous Workup & Purification Product->Workup

Caption: Workflow for N-alkylation via reductive amination.

Detailed Protocol: Reductive Amination

Materials:

  • (2,3-Dihydro-1H-inden-5-yl)methanamine

  • Aldehyde (e.g., acetaldehyde, propionaldehyde, benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)

  • Glacial acetic acid (optional, as catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (2,3-Dihydro-1H-inden-5-yl)methanamine (1.0 eq).

  • Solvent Addition: Dissolve the amine in anhydrous DCE or THF (approximately 10-20 mL per mmol of amine).

  • Aldehyde Addition: Add the desired aldehyde (1.0-1.2 eq) to the stirred solution. If the aldehyde is a solid, it can be added directly.

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine intermediate. For less reactive aldehydes or ketones, a catalytic amount of glacial acetic acid (0.1 eq) can be added to facilitate imine formation.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. The addition may cause some effervescence.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed (typically 2-24 hours).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Method 2: Direct Alkylation with Alkyl Halides

Direct N-alkylation with alkyl halides is a classical and straightforward approach to forming C-N bonds. The reaction proceeds via a nucleophilic substitution (typically SN2) mechanism, where the lone pair of the amine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.

A significant challenge with this method is controlling the degree of alkylation. The secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation event to form a tertiary amine, and potentially a third to form a quaternary ammonium salt. To favor mono-alkylation, it is crucial to use the primary amine in excess relative to the alkyl halide and to carefully control the reaction conditions. The use of a base is also necessary to neutralize the hydrohalic acid byproduct generated during the reaction.

Reaction Workflow: Direct Alkylation

Direct_Alkylation Amine (2,3-Dihydro-1H-inden-5-yl)methanamine (Excess) SN2_Transition SN2 Reaction Amine->SN2_Transition Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->SN2_Transition Base Base (e.g., K₂CO₃, Et₃N) Base->SN2_Transition Solvent Solvent (e.g., ACN, DMF) Solvent->SN2_Transition Product N-Alkyl-(2,3-Dihydro-1H-inden-5-yl)methanamine SN2_Transition->Product Byproduct Over-alkylation Products Product->Byproduct Further Alkylation Workup Aqueous Workup & Purification Product->Workup

Caption: Workflow for N-alkylation via direct alkylation.

Detailed Protocol: Direct Alkylation

Materials:

  • (2,3-Dihydro-1H-inden-5-yl)methanamine

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

  • Acetonitrile (ACN) or N,N-dimethylformamide (DMF)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve (2,3-Dihydro-1H-inden-5-yl)methanamine (2.0-3.0 eq) in a suitable solvent such as acetonitrile or DMF.

  • Base Addition: Add a base such as potassium carbonate (2.0-3.0 eq) or triethylamine (2.0-3.0 eq) to the solution.

  • Alkyl Halide Addition: Slowly add the alkyl halide (1.0 eq) to the stirred mixture at room temperature. For highly reactive alkyl halides, the addition may be performed at 0 °C to control the reaction rate.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor its progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the reactivity of the alkyl halide.

  • Workup: Upon completion, filter off any inorganic salts. If a water-miscible solvent like DMF or acetonitrile was used, dilute the filtrate with water and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Washing and Drying: Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to separate the desired mono-alkylated product from unreacted starting material and any di-alkylated byproducts.

Comparison of N-Alkylation Protocols

ParameterReductive AminationDirect Alkylation with Alkyl Halides
Alkylating Agent Aldehydes or KetonesAlkyl Halides (I > Br > Cl)
Key Reagent Sodium TriacetoxyborohydrideBase (e.g., K₂CO₃, Et₃N)
Selectivity Generally high for mono-alkylationProne to over-alkylation
Reaction Conditions Mild (room temperature)Room temperature to moderate heating
Byproducts Minimal, mainly borate saltsDi- and tri-alkylated amines, quaternary salts
Substrate Scope Broad for aldehydes and ketonesGood for primary and some secondary halides
Advantages High selectivity, mild conditions, one-potSimple reagents, straightforward procedure
Disadvantages More expensive reducing agentPotential for low yields of mono-alkylated product

References

  • Ju, Y., & Varma, R. S. (2004).
  • Renaud, J. L., et al. (2009). Monoalkylation of primary amines and N-sulfinylamides.
  • Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Lane, C. F. (1975). Sodium Cyanoborohydride — A Highly Selective Reducing Agent for Organic Functional Groups. Synthesis, 1975(03), 135-146.
  • Emerson, W. S. (1948).
  • Tarasov, O. S., et al. (2017). Reductive Amination in the Synthesis of Amines. Russian Chemical Reviews, 86(4), 347–389.
  • Li, G., et al. (2013). A Review on Reductive Amination of Carbonyl Compounds. Current Organic Chemistry, 17(1), 41-61.
  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714.
  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A review on the use of sodium triacetoxyborohydride in the reductive amination of ketones and aldehydes. Current Organic Chemistry, 10(9), 985-1011.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

Sources

Method

analytical methods for quantification of (2,3-Dihydro-1H-inden-5-yl)methanamine

An Application Guide to the Quantitative Analysis of (2,3-Dihydro-1H-inden-5-yl)methanamine Introduction (2,3-Dihydro-1H-inden-5-yl)methanamine is a primary amine derivative of the indane scaffold. The indane core is a s...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Quantitative Analysis of (2,3-Dihydro-1H-inden-5-yl)methanamine

Introduction

(2,3-Dihydro-1H-inden-5-yl)methanamine is a primary amine derivative of the indane scaffold. The indane core is a structural motif found in various biologically active compounds and pharmaceutical agents. As a functionalized indane, this compound serves as a valuable intermediate in synthetic chemistry and a potential building block in drug discovery programs. Accurate and reliable quantification is paramount for its application, whether for quality control of bulk substances, monitoring reaction kinetics, assessing purity, or conducting pharmacokinetic studies.

This document provides a comprehensive guide to the analytical quantification of (2,3-Dihydro-1H-inden-5-yl)methanamine. It is designed for researchers, analytical scientists, and drug development professionals, offering detailed protocols for two robust chromatographic methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols are grounded in established analytical principles and aligned with international regulatory standards for method validation.

Physicochemical Properties of the Analyte

Understanding the fundamental properties of (2,3-Dihydro-1H-inden-5-yl)methanamine is essential for analytical method development. These properties influence its solubility, chromatographic retention, and ionization behavior.

PropertyValueSource
Molecular Formula C₁₀H₁₃NPubChem[1][2]
Molecular Weight 147.22 g/mol PubChem[1][2]
Exact Mass 147.105 DaPubChem[1][2]
Structure
(Structure of (2,3-Dihydro-1H-inden-5-yl)methanamine)
Predicted LogP ~1.5 - 1.8ChemAxon
Predicted pKa ~9.8 (Primary Amine)ChemAxon

The presence of a basic primary amine (pKa ~9.8) dictates that the compound will be protonated and highly water-soluble at acidic pH. Its LogP value suggests moderate lipophilicity, making it an ideal candidate for reversed-phase chromatography.

Method 1: Quantitative Analysis by Reversed-Phase HPLC with UV Detection

This method is suitable for the quantification of (2,3-Dihydro-1H-inden-5-yl)methanamine in bulk materials, process intermediates, and simple formulations where analyte concentrations are relatively high (µg/mL range) and the sample matrix is not overly complex.

Causality Behind Experimental Choices
  • Reversed-Phase Chromatography: Chosen for its compatibility with analytes of moderate polarity. The C18 stationary phase provides sufficient hydrophobic interaction for retaining the indane structure.

  • Acidified Mobile Phase: A mobile phase with a pH well below the analyte's pKa (e.g., pH 2.5-3.5 using formic or phosphoric acid) ensures the primary amine is consistently protonated. This suppresses silanol interactions on the column, leading to sharp, symmetrical peak shapes and stable retention times.

  • UV Detection: The benzene ring within the indane structure provides a chromophore that absorbs UV light, typically with maxima around 220 nm and 265 nm. Detection at a lower wavelength often provides higher sensitivity, though a higher wavelength may offer greater selectivity against interfering components.

Experimental Protocol: HPLC-UV

1. Instrumentation and Materials

  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV/PDA detector.

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, pipettes.

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid or phosphoric acid.

  • (2,3-Dihydro-1H-inden-5-yl)methanamine reference standard.

2. Chromatographic Conditions

ParameterRecommended Condition
Column C18 (e.g., Zorbax SB-Aq, Waters SunFire C18) 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Elution Mode Isocratic: 70% A / 30% B (Adjust as needed for optimal retention)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 220 nm (for sensitivity) or 265 nm (for selectivity)
Run Time ~10 minutes

3. Preparation of Solutions

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions (1-100 µg/mL): Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards.

  • Sample Preparation: Dissolve the sample in the diluent used for the stock solution to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

4. System Suitability Test (SST) Before sample analysis, inject a working standard (e.g., 25 µg/mL) five times. The system is deemed ready if it meets the following criteria:

  • Tailing Factor: ≤ 1.5

  • Theoretical Plates: ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Mobile Phase & Reagents A1 System Setup & Equilibration P1->A1 P2 Prepare Standards (1-100 µg/mL) A3 Inject Standards (Calibration Curve) P2->A3 P3 Prepare Sample (Filter with 0.45 µm) A4 Inject Samples P3->A4 A2 Perform System Suitability Test (SST) A1->A2 A2->A3 A3->A4 D1 Integrate Peaks A4->D1 D2 Generate Calibration Curve (Linear Regression) D1->D2 D3 Calculate Sample Concentration D2->D3 D4 Generate Report D3->D4

Caption: Workflow for HPLC-UV quantification.

Method 2: High-Sensitivity Analysis by LC-MS/MS

For applications requiring lower limits of quantification (pg/mL to ng/mL), such as in biological matrices (plasma, urine) or for trace impurity analysis, LC-MS/MS is the gold standard.[3][4] Its superior selectivity, achieved through Multiple Reaction Monitoring (MRM), allows for accurate measurement even in the presence of complex interferences.[5]

Causality Behind Experimental Choices
  • Electrospray Ionization (ESI): The primary amine on the analyte is readily protonated, making positive mode ESI ([M+H]⁺) the ideal ionization technique.

  • Tandem Mass Spectrometry (MS/MS): By selecting the protonated parent ion (Q1) and fragmenting it to produce specific product ions (Q3), the method achieves exceptional selectivity and minimizes background noise.

  • Sample Preparation: Biological samples require cleanup to remove proteins and phospholipids that interfere with ionization and clog the system. Protein precipitation is a simple, fast method suitable for initial development.

Experimental Protocol: LC-MS/MS

1. Instrumentation and Materials

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer with an ESI source).

  • LC column with smaller particle size for faster analysis (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • LC-MS grade solvents and reagents.

  • Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound with close retention time and similar ionization efficiency can be used (e.g., a deuterated analogue or a related indane derivative).

2. LC and MS/MS Conditions

Liquid Chromatography

Parameter Recommended Condition
Column C18 (e.g., Waters Acquity BEH C18) 50 x 2.1 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Elution Mode Gradient: 5% B to 95% B over 3 min, hold 1 min, re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40 °C

| Injection Volume | 5 µL |

Tandem Mass Spectrometry

Parameter Recommended Condition
Ionization Mode ESI Positive
Precursor Ion (Q1) m/z 148.1
Product Ions (Q3) To be determined by infusion of standard. Likely fragments: m/z 131.1 (loss of NH₃), m/z 117.1 (loss of CH₂NH₂)
MRM Transitions Quantifier: 148.1 → 131.1; Qualifier: 148.1 → 117.1
Collision Energy (CE) Optimize for each transition (typically 10-30 eV)
Source Temperature 500 °C

| IonSpray Voltage | 5500 V |

3. Sample Preparation (from Plasma)

  • Pipette 50 µL of plasma sample into a microcentrifuge tube.

  • Add 10 µL of Internal Standard working solution.

  • Add 150 µL of cold acetonitrile (protein precipitation agent).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to an HPLC vial for injection.

LC-MS/MS Workflow Diagram```dot

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing S1 Aliquot Sample (e.g., 50 µL Plasma) S2 Add Internal Standard (IS) S1->S2 S3 Protein Precipitation (Acetonitrile) S2->S3 S4 Vortex & Centrifuge S3->S4 S5 Transfer Supernatant to HPLC Vial S4->S5 A1 Inject Sample S5->A1 A2 LC Separation (Gradient Elution) A1->A2 A3 MS Detection (MRM) A2->A3 D1 Integrate Analyte and IS Peaks A3->D1 D2 Calculate Peak Area Ratios (Analyte/IS) D1->D2 D3 Quantify using Calibration Curve D2->D3

Caption: Core tenets of analytical method validation.

Conclusion

This guide outlines two comprehensive, robust, and scientifically-grounded analytical methods for the quantification of (2,3-Dihydro-1H-inden-5-yl)methanamine. The RP-HPLC-UV method is presented as a reliable technique for routine quality control and assay of concentrated samples. For applications demanding higher sensitivity and selectivity, particularly in complex biological matrices, the LC-MS/MS method provides the necessary performance.

The provided protocols serve as a definitive starting point. It is imperative that laboratories adapt and fully validate these methods for their specific instrumentation, sample matrices, and intended use, following the principles laid out in the ICH Q2(R1) guidelines. Proper validation ensures the integrity, reliability, and accuracy of the generated data, which is the cornerstone of scientific research and pharmaceutical development.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Pharma Talk. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Lab Manager. (2025, August 13). ICH and FDA Guidelines for Analytical Method Validation.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10247653, (2,3-Dihydro-1H-inden-2-yl)methanamine.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14348692, 2,3-dihydro-1H-inden-1-ylmethanamine.
  • MDPI. (2,3-Dihydro-1H-indol-5-ylmethyl)amine.
  • Royal Society of Chemistry. Analytical Methods.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 730046, (2,3-dimethyl-1H-indol-5-yl)methanamine.
  • Waters Corporation. Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape.
  • Gika, H. G., et al. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. PMC - NIH.

Sources

Application

Application Notes and Protocols for High-Throughput Screening of Indane Libraries

Abstract This document provides a comprehensive guide to the experimental setup and execution of high-throughput screening (HTS) campaigns for indane-based compound libraries. The indane scaffold is a privileged structur...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the experimental setup and execution of high-throughput screening (HTS) campaigns for indane-based compound libraries. The indane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics.[1][2][3] Its rigid bicyclic framework offers a versatile platform for developing potent and selective modulators of diverse biological targets.[2][4][5] This guide details the critical phases of an HTS workflow, from initial assay development and miniaturization to primary screening, hit validation, and data analysis, with an emphasis on the scientific rationale behind key methodological choices. Our objective is to provide researchers with a robust framework for efficiently identifying and validating novel, biologically active indane derivatives for downstream drug development.

The Rationale: Why Screen Indane Libraries?

The indane nucleus, a fusion of a benzene and a cyclopentane ring, is a structural motif present in a range of successful drugs, including the HIV protease inhibitor Indinavir and the Alzheimer's treatment Donepezil.[2][4][5] This success stems from the scaffold's ability to present substituents in a well-defined three-dimensional orientation, facilitating precise interactions with biological targets. Screening libraries of indane derivatives allows for a systematic exploration of this valuable chemical space, providing an efficient pathway to discovering novel therapeutic candidates for oncology, neurodegenerative disorders, and infectious diseases.[1][2]

High-throughput screening (HTS) is the cornerstone of this discovery effort, enabling the rapid evaluation of thousands to millions of compounds.[6] The process integrates robotics, automated liquid handling, and sensitive detection methods to generate vast datasets, which, when properly analyzed, yield promising "hits" for further investigation.[7][8]

Foundational Step: Assay Development and Validation

The success of any HTS campaign is contingent upon a robust and reliable assay. This initial phase involves selecting an appropriate assay format and miniaturizing it for a high-throughput context, ensuring that the biological question can be answered accurately and efficiently at scale.

Choosing the Right Assay: Biochemical vs. Cell-Based

The primary decision in assay development is the choice between a biochemical (target-based) and a cell-based (phenotypic) approach.[9][10]

  • Biochemical Assays: These cell-free systems measure the direct effect of a compound on a purified biological target, such as an enzyme or receptor.[11] They are advantageous for their simplicity, lower variability, and direct confirmation of target engagement. Common formats include Fluorescence Resonance Energy Transfer (FRET) and fluorescence polarization assays.[9][12]

    • Causality: Choose a biochemical assay when the biological target is known and validated, and the goal is to find direct inhibitors or activators. This approach simplifies hit validation, as the mechanism of action is inherently less ambiguous.

  • Cell-Based Assays: These assays measure a compound's effect within a living cell, providing more physiologically relevant data.[10][11] They can assess complex downstream events like changes in gene expression, cell viability, or second messenger signaling.[9][13]

    • Causality: Opt for a cell-based assay when the specific target is unknown, or when it is crucial to assess compound effects in a more complex biological context, which includes factors like cell permeability and off-target effects.[10]

Miniaturization and Quality Control

To be cost-effective and compatible with large libraries, assays must be miniaturized from standard lab formats (e.g., 96-well plates) to high-density 384- or 1536-well formats.[14][15] This process requires careful optimization of reagent concentrations and volumes.

A critical step before commencing a full screen is the validation of the miniaturized assay using a small pilot library or known control compounds.[16] The primary metric for assay quality is the Z'-factor , which assesses the statistical separation between positive and negative controls.

Z' = 1 - ( (3σp + 3σn) / |μp - μn| )

Where:

  • σp and σn are the standard deviations of the positive and negative controls.

  • μp and μn are the means of the positive and negative controls.

An assay is considered robust and suitable for HTS when it consistently yields a Z'-factor > 0.5 .[16]

Parameter Typical Value Rationale
Plate Format 384-wellBalances throughput with manageable liquid handling volumes.
Assay Volume 10 - 50 µLReduces reagent and compound consumption.[15]
Compound Conc. 10 µMStandard starting concentration for primary screens.[14][16]
DMSO Tolerance < 1% v/vMinimizes solvent-induced artifacts in the assay.[15]
Z'-Factor > 0.5Ensures a statistically significant window to identify hits.[16]
Signal/Background > 3Indicates a sufficiently strong and detectable assay signal.
CV% of Controls < 15%Demonstrates low variability and high reproducibility.
Table 1: Key HTS Assay Development and Quality Control Parameters.

The HTS Workflow: From Library to Validated Hit

The HTS process is a multi-stage funnel designed to progressively narrow a large library down to a small number of high-confidence hits. Automation is critical at every stage to ensure speed, consistency, and data quality.[7][17]

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_analysis Phase 3: Analysis & Hit Selection cluster_validation Phase 4: Hit Validation Lib Indane Library (100k+ Compounds) AP Assay-Ready Plates Lib->AP Automated Liquid Handling PS Primary Screen (Single Concentration) AP->PS Data Raw Data Acquisition PS->Data Plate Reader Norm Data Normalization & QC Data->Norm Hits Primary Hit List (~1% Hit Rate) Norm->Hits Statistical Cutoff (e.g., Z-score > 3) Conf Hit Confirmation (Re-test) Hits->Conf DR Dose-Response (IC50/EC50) Conf->DR Sec Secondary/Orthogonal Assays DR->Sec ValHits Validated Hits (Lead Candidates) Sec->ValHits

Caption: The High-Throughput Screening (HTS) Funnel.

Protocol 1: Primary Screening (Generic Cell Viability Assay)

This protocol outlines a typical primary screen using an ATP-based luminescent assay (e.g., CellTiter-Glo®) to identify compounds affecting cell viability.

Objective: To screen an indane library at a single concentration to identify compounds that significantly reduce cell viability.

Materials:

  • Indane compound library in 384-well source plates (10 mM in DMSO).

  • Assay-ready compound plates (e.g., 10 µM final concentration).

  • Cell line of interest, cultured to ~80% confluency.

  • Cell culture medium, Trypsin-EDTA.

  • 384-well white, solid-bottom assay plates.

  • ATP-based luminescence reagent.

  • Positive control (e.g., Staurosporine).

  • Negative control (0.1% DMSO).

Instrumentation:

  • Automated Liquid Handler (e.g., Beckman Coulter Biomek, Agilent Bravo).[7]

  • Automated Plate Handler/Stacker.[8]

  • Multimode Plate Reader with luminescence detection.

Methodology:

  • Cell Seeding: Using an automated dispenser, seed cells into 384-well assay plates at a pre-determined optimal density (e.g., 5,000 cells/well) in 40 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

    • Rationale: An incubation period allows cells to adhere and enter a logarithmic growth phase, ensuring a consistent physiological state at the time of compound addition.

  • Compound Addition: Using an acoustic liquid handler or a pin tool, transfer 50 nL of compound from the assay-ready plates to the cell plates. This achieves a final concentration of 10 µM in 0.1% DMSO. Also, add positive and negative controls to designated wells on each plate.

    • Rationale: Acoustic dispensing minimizes contact and reduces the risk of cross-contamination while enabling precise transfer of very small volumes.[18]

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

    • Rationale: The incubation time should be sufficient to observe the desired biological effect but short enough to avoid nutrient depletion or plate evaporation ("edge effects").

  • Reagent Addition: Equilibrate the assay plates and the ATP-based reagent to room temperature. Add 25 µL of the reagent to each well using an automated dispenser.

  • Signal Development: Place the plates on an orbital shaker for 2 minutes to induce cell lysis and stabilize the luminescent signal. Incubate at room temperature for 10 minutes, protected from light.

  • Data Acquisition: Read the luminescence on a plate reader.

Protocol 2: Hit Confirmation and Dose-Response Analysis

Objective: To confirm the activity of primary hits and determine their potency (IC₅₀).

Methodology:

  • Cherry-Picking: From the original library source plates, "cherry-pick" the primary hit compounds into a new source plate using an automated liquid handler.

  • Serial Dilution: Create a 10-point serial dilution series for each hit compound, typically starting from 100 µM down to the nanomolar range.

  • Repeat Assay: Perform the same cell-based assay as in the primary screen, but this time add the compounds across their concentration range.

  • Data Analysis:

    • Normalize the data to the positive (100% inhibition) and negative (0% inhibition) controls.

    • Plot the normalized response against the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value for each confirmed hit.[14]

Data Analysis and Troubleshooting

High-throughput screening generates massive amounts of data that require careful processing to distinguish true hits from false positives.[17][19]

Identifying and Eliminating False Positives

A significant challenge in HTS is the high rate of false positives.[20][21] These are compounds that appear active in the primary assay but act through undesirable, non-specific mechanisms.

  • Pan-Assay Interference Compounds (PAINS): These are chemical structures known to interfere with a wide variety of assays, often through reactivity, aggregation, or fluorescence interference.[22] Computational filters should be used to flag potential PAINS in the hit list.

  • Aggregators: Some compounds form aggregates at micromolar concentrations that non-specifically inhibit enzymes.[21] Their activity can often be diminished by adding a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer.[22]

  • Assay-Specific Interference: Compounds may directly interfere with the detection method (e.g., autofluorescence or quenching). This is why running orthogonal assays —which measure the same biological endpoint using a different technology—is a critical validation step.[22]

Troubleshooting Common HTS Issues

A self-validating protocol requires constant monitoring of quality control metrics and a clear plan for troubleshooting.

Problem Potential Cause(s) Recommended Solution(s)
Low Z'-Factor (<0.5) 1. Reagent degradation. 2. Inconsistent liquid handling. 3. Suboptimal control concentrations.1. Prepare fresh reagents; check storage conditions. 2. Calibrate and clean liquid handlers.[23] 3. Re-optimize control concentrations.
High Plate-to-Plate Variability 1. Inconsistent incubation times. 2. Temperature or humidity gradients in the incubator. 3. Batch effects from reagents or cells.1. Use a scheduling software to ensure consistent timing.[7] 2. Rotate plate positions in the incubator. 3. Prepare reagents in a single large batch; use cells from the same passage number.
"Edge Effects" (outer wells behave differently)1. Evaporation during long incubations. 2. Uneven temperature distribution across the plate.1. Use plates with lids; ensure high humidity in the incubator. 2. Do not stack plates during incubation. 3. Fill outer wells with sterile water or media and exclude them from analysis.[19]
High False Positive Rate 1. Presence of PAINS or aggregators in the library. 2. Assay is sensitive to compound interference (e.g., fluorescence).1. Run counter-screens (e.g., with detergent) and apply computational filters.[22] 2. Design and run an orthogonal assay with a different detection method.[22]
Table 2: Common HTS Troubleshooting Guide.

Conclusion

The high-throughput screening of indane libraries is a powerful strategy for identifying novel starting points for drug discovery programs. Success hinges on a meticulously planned and executed workflow, beginning with the development of a robust, miniaturized assay. By integrating state-of-the-art automation, rigorous data analysis, and a multi-step hit validation cascade, researchers can navigate the complexities of HTS to uncover indane derivatives with genuine therapeutic potential. This guide provides the foundational principles and protocols to establish a self-validating system, ensuring that the final validated hits are worthy of the significant downstream investment in medicinal chemistry and preclinical development.

References

  • Macarron, R., Banks, M. N., Bojanic, D., Burns, D. J., Cirovic, D. A., Garyantes, T., Green, D. V., Hertzberg, R. P., Janzen, W. P., Paslay, J. W., Schopfer, U., & Sills, M. A. (2011). Impact of high-throughput screening in biomedical research. Nature Reviews Drug Discovery. [Link]

  • Microlit USA. (2024). Liquid-Handling in High-Throughput Screening. Microlit USA. [Link]

  • Dispendix. (2024). The Benefits of Automation in High Throughput Screening. Dispendix. [Link]

  • Beckman Coulter. (n.d.). High-Throughput Screening (HTS). Beckman Coulter. [Link]

  • Labcompare. (n.d.). Handling High-Throughput Screening: Liquid Handlers. Labcompare. [Link]

  • Hudson Robotics. (n.d.). High-Throughput Screening. Hudson Robotics. [Link]

  • Maddox, C., et al. (2017). Assay development and high-throughput screening for small molecule inhibitors of a Vibrio cholerae stress response pathway. Drug Design, Development and Therapy. [Link]

  • European Pharmaceutical Review. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. European Pharmaceutical Review. [Link]

  • Oncotarget. (2016). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Oncotarget. [Link]

  • ResearchGate. (2021). Synthetic Advances in the Indane Natural Product Scaffolds as Drug Candidates. ResearchGate. [Link]

  • Scribd. (n.d.). Indane Derivatives in Medicinal Chemistry. Scribd. [Link]

  • ResearchGate. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. ResearchGate. [Link]

  • Eburon Organics. (n.d.). Indane Derivatives. Eburon Organics. [Link]

  • Dispendix. (2024). How Automation Overcomes Variability & Limitations in HTS Troubleshooting. Dispendix. [Link]

  • Lifescience Global. (2014). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Journal of Analytical & Bioanalytical Techniques. [Link]

  • Aruna Bio. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Aruna Bio. [Link]

  • PubMed. (2021). Discovery of indane and naphthalene derivatives as USP7 inhibitors. PubMed. [Link]

  • Eburon Organics. (n.d.). Indane. Eburon Organics. [Link]

  • PubMed Central. (2014). High-Throughput RT-PCR for small-molecule screening assays. PubMed Central. [Link]

  • ResearchGate. (2009). High Throughput Screening (HTS) Techniques: Applications in Chemical Biology. ResearchGate. [Link]

  • Scribd. (n.d.). HTS in Drug Discovery Workshop. Scribd. [Link]

  • PubMed Central. (2012). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PubMed Central. [Link]

  • MBinfo. (n.d.). Assay Troubleshooting. MBinfo. [Link]

  • Cygnus Technologies. (n.d.). Troubleshooting & FAQs. Cygnus Technologies. [Link]

  • ResearchGate. (2016). What I should do if my the validation of the top drugs from high-throughput screening turns to be negative? ResearchGate. [Link]

  • CUNY Academic Works. (2012). CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. CUNY. [Link]

  • Cambridge MedChem Consulting. (2017). Analysis of HTS data. Cambridge MedChem Consulting. [Link]

  • Drug Discovery Today. (2018). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today. [Link]

  • Journal of Cancer Science and Therapy. (2016). High-throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science and Therapy. [Link]

  • Reaction Biology. (n.d.). High Throughput Screening using DIANA Technology. Reaction Biology. [Link]

  • ResearchGate. (2007). Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening. ResearchGate. [Link]

  • PubMed Central. (2012). Comprehensive Mechanistic Analysis of Hits from High-Throughput and Docking Screens against β-Lactamase. PubMed Central. [Link]

Sources

Method

Application Notes &amp; Protocols for (2,3-Dihydro-1H-inden-5-yl)methanamine in Neuropharmacology Research

Introduction: Unveiling the Neuropharmacological Potential of a Novel Indane Analogue (2,3-Dihydro-1H-inden-5-yl)methanamine, a molecule belonging to the indane class of compounds, represents a compelling scaffold for ne...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Neuropharmacological Potential of a Novel Indane Analogue

(2,3-Dihydro-1H-inden-5-yl)methanamine, a molecule belonging to the indane class of compounds, represents a compelling scaffold for neuropharmacological investigation. While direct, extensive research on this specific molecule is nascent, its structural architecture, featuring a rigid indane core coupled with a flexible aminomethyl side chain, bears a resemblance to various ligands known to interact with central nervous system (CNS) targets. The indane moiety is a privileged scaffold found in numerous psychoactive compounds, suggesting that (2,3-Dihydro-1H-inden-5-yl)methanamine could serve as a valuable probe or lead compound in drug discovery.

This guide provides a comprehensive framework for researchers to systematically evaluate the neuropharmacological profile of (2,3-Dihydro-1H-inden-5-yl)methanamine. We will proceed from the foundational in vitro characterization of its potential molecular targets to in vivo assessments of its functional effects on behavior. The protocols detailed herein are designed to be robust and self-validating, providing a clear rationale for each experimental step, thereby enabling researchers to generate high-quality, reproducible data.

Part 1: Hypothesized Mechanism of Action & Target Validation

The structural similarity of (2,3-Dihydro-1H-inden-5-yl)methanamine to known phenylethylamine-based compounds suggests a high probability of interaction with monoamine receptors, particularly serotonin (5-HT) receptors. The 5-HT₂A receptor, a G-protein coupled receptor (GPCR) extensively involved in processes such as mood, cognition, and perception, is a primary candidate target.[1][2] Activation of the 5-HT₂A receptor typically initiates a Gq/11 signaling cascade, leading to the mobilization of intracellular calcium.[3]

Signaling Pathway: Gq-Coupled 5-HT₂A Receptor Activation

The following diagram illustrates the canonical signaling pathway associated with 5-HT₂A receptor activation, which serves as the basis for the functional assays described later.

Gq_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Receptor 5-HT₂A Receptor G_Protein Gαq/11 G-Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Neurotransmission) PKC->Response Phosphorylates Targets ER ER Lumen (High [Ca²⁺]) Ca_ion Ca²⁺ IP3R->Ca_ion Opens, Releases Ca_ion->Response Mediates Ligand (2,3-Dihydro-1H-inden-5-yl)methanamine or Serotonin Ligand->Receptor Binds Research_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Assessment Binding Protocol 1: Radioligand Binding Assay Functional Protocol 2: Calcium Mobilization Assay Binding->Functional If significant binding (Ki < 1 µM) Decision1 Agonist, Antagonist, or Inactive? Functional->Decision1 Behavior Protocol 3: Elevated Plus Maze Decision2 Anxiolytic-like Effect Observed? Behavior->Decision2 PK Pharmacokinetic Studies (ADME) Start Compound Synthesis & Purification of (2,3-Dihydro-1H-inden-5-yl)methanamine Start->Binding Decision1->Behavior If functionally active (EC₅₀/IC₅₀ < 1 µM) Decision1->PK Parallel Track End Lead Compound for Further Development Decision2->End Yes

Caption: A systematic workflow for neuropharmacological evaluation.

References

  • Verdonk, F., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39-59. [Link]

  • Jetir. (2024). Experimental Models for Screening Anxiolytic Activity. JETIR, 11(3). [Link]

  • Griebel, G., & Holmes, A. (2013). Animal models for screening anxiolytic-like drugs: a perspective. Current protocols in neuroscience, Chapter 8, Unit 8.24. [Link]

  • IJPR. (2024). Animals Use to Find Anxiolytic Activity: An Updated Review with Advantage of Each Model. International Journal of Pharmaceutical Research, 16(2). [Link]

  • Sanger, D. J., & Griebel, G. (2012). The age of anxiety: role of animal models of anxiolytic action in drug discovery. British journal of pharmacology, 167(6), 1167–1172. [Link]

  • Gaur, K., et al. (2021). Models to Evaluate Anti-Anxiety Effect. Research and Reviews: A Journal of Drug Design and Discovery, 8(2), 1-10. [Link]

  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Innoprot GPCR Functional Assays. [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. [Link]

  • Westkaemper, R. B., et al. (1999). 9-(Aminomethyl)-9,10-dihydroanthracene is a novel and unlikely 5-HT2A receptor antagonist. European Journal of Pharmacology, 380(1), R5-7. [Link]

  • PubChem. (n.d.). (2,3-Dihydro-1H-inden-1-yl)methanamine. National Center for Biotechnology Information. [Link]

  • Szafran, K., et al. (2024). Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. ChemMedChem, 19(14), e202400080. [Link]

Sources

Application

Application Notes: Versatile Strategies for the Functionalization of the Primary Amino Group in (2,3-Dihydro-1H-inden-5-yl)methanamine

Abstract This document provides a comprehensive technical guide for the chemical modification of the primary amino group of (2,3-Dihydro-1H-inden-5-yl)methanamine. This compound serves as a valuable building block in med...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the chemical modification of the primary amino group of (2,3-Dihydro-1H-inden-5-yl)methanamine. This compound serves as a valuable building block in medicinal chemistry and drug discovery, largely due to the synthetic versatility of its primary amine handle.[1][2][3][4][5] The indane scaffold is a privileged structure, appearing in numerous therapeutic agents.[1][2][3][4][5] Functionalization of the exocyclic primary amine allows for the systematic exploration of the structure-activity relationship (SAR) to optimize pharmacological properties. This guide presents detailed, field-proven protocols for several key transformations: N-acylation, N-sulfonylation, and reductive amination. The causality behind experimental choices, troubleshooting, and optimization strategies are discussed to ensure reliable and reproducible outcomes for researchers in drug development.

Introduction: The Strategic Importance of the Indane Scaffold and its Amino Functionalization

The (2,3-Dihydro-1H-inden-5-yl)methanamine moiety is of significant interest to medicinal chemists. The rigid indane framework provides a well-defined three-dimensional structure, while the flexible aminomethyl side chain offers a vector for introducing diverse functionalities.[1][2][3][4][5] The primary amino group is a potent nucleophile and a key site for modification to modulate properties such as potency, selectivity, solubility, and metabolic stability.

This application note details robust and adaptable protocols for the most common and impactful transformations of this primary amine. The methodologies have been selected for their high efficiency, broad substrate scope, and amenability to library synthesis for rapid SAR exploration.

Core Functionalization Strategies

The primary amino group of (2,3-Dihydro-1H-inden-5-yl)methanamine can be readily functionalized through several classical and reliable organic reactions. This guide will focus on three cornerstone transformations:

  • N-Acylation: Formation of a stable amide bond.

  • N-Sulfonylation: Creation of a sulfonamide linkage.

  • Reductive Amination: A versatile method for N-alkylation.

The following sections provide detailed, step-by-step protocols for each of these transformations, along with the underlying chemical principles and practical considerations.

Protocol 1: N-Acylation to Form Amide Derivatives

N-acylation is a fundamental transformation for converting the primary amine into a chemically stable and neutral amide. This modification is widely used to introduce a vast array of substituents, influencing the molecule's steric and electronic properties. The following protocol utilizes an acid chloride as the acylating agent, a common and efficient method.[6][7]

Rationale and Mechanistic Insight

The reaction proceeds via nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the acid chloride. A subsequent elimination of the chloride leaving group, followed by deprotonation of the nitrogen, yields the final amide product. A tertiary amine base, such as triethylamine (TEA), is typically added to neutralize the HCl byproduct, driving the reaction to completion.[8]

Experimental Protocol: Synthesis of N-((2,3-dihydro-1H-inden-5-yl)methyl)acetamide

This protocol describes the acetylation of (2,3-Dihydro-1H-inden-5-yl)methanamine as a representative example.

Materials:

  • (2,3-Dihydro-1H-inden-5-yl)methanamine

  • Acetyl Chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and ice bath.

Procedure:

  • Reactant Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve (2,3-Dihydro-1H-inden-5-yl)methanamine (1.0 eq.) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.2 eq.) to the solution and stir for 5 minutes.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction with the highly reactive acid chloride.

  • Acylating Agent Addition: Add acetyl chloride (1.1 eq.) dropwise to the stirred solution over 10-15 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-acetylated product.

Data and Troubleshooting
ParameterRecommended ValueRationale
Amine:Acyl Chloride:Base Ratio1.0 : 1.1 : 1.2A slight excess of the acylating agent and base ensures complete consumption of the starting amine.
SolventAnhydrous DCM or THFAprotic solvents prevent hydrolysis of the acid chloride.[8]
Temperature0 °C to Room TemperatureInitial cooling mitigates the high reactivity of the acid chloride, preventing side reactions.

Troubleshooting:

  • Low Yield: Ensure all reagents and solvents are anhydrous, as water will hydrolyze the acid chloride.

  • Multiple Products: Slow, dropwise addition of the acylating agent at low temperature is critical to prevent potential side reactions.

Acylation Workflow Diagram

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Dissolve Amine (1.0 eq) and TEA (1.2 eq) in DCM cool Cool to 0°C prep_amine->cool add_acyl Add Acetyl Chloride (1.1 eq) dropwise at 0°C cool->add_acyl stir Warm to RT and stir (1-3 hours) add_acyl->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with NaHCO₃(aq) monitor->quench extract Extract with DCM quench->extract dry Dry (Na₂SO₄) & Concentrate extract->dry purify Flash Chromatography dry->purify caption Workflow for N-Acylation

Caption: Workflow for N-Acylation.

Protocol 2: N-Sulfonylation for Sulfonamide Synthesis

The synthesis of sulfonamides from primary amines is a cornerstone reaction in medicinal chemistry, as the sulfonamide group is a key pharmacophore in many drugs.[9][10] This protocol details a general procedure for the reaction of (2,3-Dihydro-1H-inden-5-yl)methanamine with a sulfonyl chloride.

Rationale and Mechanistic Insight

Similar to acylation, sulfonylation proceeds through a nucleophilic attack of the primary amine on the electrophilic sulfur atom of the sulfonyl chloride. The reaction is typically performed in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the generated HCl.[8] A common side reaction is di-sulfonylation, where the initially formed sulfonamide is deprotonated by the base and reacts with a second molecule of sulfonyl chloride.[11] Controlling the stoichiometry, temperature, and rate of addition is critical to favor mono-sulfonylation.[11]

Experimental Protocol: Synthesis of N-((2,3-dihydro-1H-inden-5-yl)methyl)benzenesulfonamide

Materials:

  • (2,3-Dihydro-1H-inden-5-yl)methanamine

  • Benzenesulfonyl chloride

  • Pyridine (as both base and solvent) or Triethylamine in DCM

  • Dichloromethane (DCM), anhydrous (if using TEA)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask, add (2,3-Dihydro-1H-inden-5-yl)methanamine (1.0 eq.) and anhydrous DCM. Add triethylamine (1.5 eq.).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Sulfonyl Chloride Addition: Dissolve benzenesulfonyl chloride (1.05 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C over 20-30 minutes. A slow addition rate is key to minimizing di-sulfonylation.[11]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by adding water.

    • Separate the organic layer. Wash sequentially with 1M HCl (to remove excess amine and base), saturated aqueous NaHCO₃, and finally with brine.[8]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the pure mono-sulfonamide.

Optimization and Troubleshooting
ParameterRecommended ValueRationale for Selectivity
Amine:Sulfonyl Chloride Ratio1.0 : 1.05A slight excess of sulfonyl chloride is used, but a large excess should be avoided to prevent di-sulfonylation.[11]
BasePyridine or TEA (1.5 eq.)A non-nucleophilic base is essential. Pyridine can also serve as the solvent.
Temperature0 °C to Room TemperatureLow temperature during addition suppresses the rate of the second sulfonylation reaction.[11]

Troubleshooting Di-sulfonylation: [11]

  • Issue: Significant formation of a less polar, di-sulfonylated byproduct on TLC.

  • Solution 1: Ensure the rate of addition of the sulfonyl chloride is slow and the reaction temperature is maintained at 0 °C during addition.

  • Solution 2: Use a slight excess of the primary amine (e.g., 1.1 eq.) relative to the sulfonyl chloride (1.0 eq.) to outcompete the sulfonamide anion for the electrophile.

Sulfonylation Workflow Diagram

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Dissolve Amine (1.0 eq) and Base (1.5 eq) in DCM cool Cool to 0°C prep_amine->cool add_sulfonyl Add Sulfonyl Chloride (1.05 eq) solution dropwise at 0°C cool->add_sulfonyl stir Warm to RT and stir (2-12 hours) add_sulfonyl->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with H₂O monitor->quench wash Wash with 1M HCl, NaHCO₃, and Brine quench->wash dry Dry (Na₂SO₄) & Concentrate wash->dry purify Purify (Chromatography or Recrystallization) dry->purify caption Workflow for N-Sulfonylation

Caption: Workflow for N-Sulfonylation.

Protocol 3: Reductive Amination for N-Alkylation

Reductive amination is a highly versatile and widely used method for the N-alkylation of primary amines.[12][13] It involves the reaction of the amine with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the target secondary amine.[13][14] This one-pot procedure is favored in medicinal chemistry for its efficiency and broad substrate scope.[12]

Rationale and Mechanistic Insight

The reaction proceeds in two main steps:

  • Imine Formation: The primary amine adds to the carbonyl group to form a hemiaminal, which then dehydrates to form an imine. This step is often acid-catalyzed and is reversible.[13]

  • Reduction: The imine is then reduced to the corresponding amine. The key to a successful one-pot reaction is the use of a reducing agent that is selective for the imine (or its protonated iminium ion form) over the starting aldehyde or ketone.[14][15] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose due to its mildness and selectivity.[16]

Experimental Protocol: Synthesis of N-benzyl-(2,3-dihydro-1H-inden-5-yl)methanamine

Materials:

  • (2,3-Dihydro-1H-inden-5-yl)methanamine

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve (2,3-Dihydro-1H-inden-5-yl)methanamine (1.0 eq.) and benzaldehyde (1.1 eq.) in DCE or DCM.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. For less reactive carbonyls, a catalytic amount of acetic acid can be added to facilitate imine formation. The reaction can be monitored by TLC or LC-MS for the disappearance of the starting materials and the appearance of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the stirred solution. The portion-wise addition helps to control any potential effervescence.

  • Reaction Completion: Continue stirring the reaction mixture at room temperature for 3-24 hours, or until the imine intermediate is fully consumed as indicated by TLC or LC-MS.

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[12]

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.

Key Parameters and Optimization
ParameterRecommended ValueRationale
Reducing AgentSodium triacetoxyborohydride (NaBH(OAc)₃)Mild and selective for reducing imines/iminium ions in the presence of carbonyls.[16]
SolventDCE, DCM, or THFAprotic solvents are generally preferred.
pHWeakly acidic to neutralFacilitates imine formation without significantly reducing the nucleophilicity of the amine.[13]

Optimization:

  • Slow Reaction: If imine formation is slow, add a catalytic amount of acetic acid (e.g., 0.1 eq.).

  • Alternative Reducing Agents: Sodium cyanoborohydride (NaBH₃CN) is also effective but introduces cyanide waste streams. Sodium borohydride (NaBH₄) can be used, but typically requires a separate step for imine formation as it can reduce the starting aldehyde.[14][15]

Reductive Amination Workflow Diagram

G cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Work-up & Purification mix Mix Amine (1.0 eq) and Aldehyde (1.1 eq) in DCE stir_imine Stir at RT (1-2 hours) mix->stir_imine add_reductant Add NaBH(OAc)₃ (1.5 eq) portion-wise stir_imine->add_reductant stir_reduction Stir at RT (3-24 hours) add_reductant->stir_reduction monitor Monitor by TLC/LC-MS stir_reduction->monitor quench Quench with NaHCO₃(aq) monitor->quench extract Extract with DCM quench->extract dry Dry (Na₂SO₄) & Concentrate extract->dry purify Flash Chromatography dry->purify caption Workflow for One-Pot Reductive Amination

Caption: Workflow for One-Pot Reductive Amination.

Conclusion

The protocols detailed in this application note provide robust and versatile methods for the functionalization of the primary amino group in (2,3-Dihydro-1H-inden-5-yl)methanamine. By employing these N-acylation, N-sulfonylation, and reductive amination strategies, researchers can efficiently generate diverse libraries of indane-based compounds for evaluation in drug discovery programs. The provided insights into reaction mechanisms, optimization, and troubleshooting are intended to empower scientists to adapt and apply these methods with confidence, accelerating the development of novel therapeutics.

References

  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances. Available at: [Link]

  • Preparation of Amines: Reductive Amination of Aldehydes and Ketones. JoVE. Available at: [Link]

  • Reductive amination. Wikipedia. Available at: [Link]

  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. ResearchGate. Available at: [Link]

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. PubMed Central (PMC). Available at: [Link]

  • Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. IJCRT.org. Available at: [Link]

  • Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Indian Academy of Sciences. Available at: [Link]

  • Medicinal Chemistry of Indane and Its Analogues: A Mini Review. ResearchGate. Available at: [Link]

  • Synthetic Advances in the Indane Natural Product Scaffolds as Drug Candidates. ResearchGate. Available at: [Link]

  • Indane Derivatives in Medicinal Chemistry. Scribd. Available at: [Link]

  • Amine alkylation. Wikipedia. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Indane Derivatives. Eburon Organics. Available at: [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. ACS Publications. Available at: [Link]

  • Acetylation of amines with acetic anhydride. ResearchGate. Available at: [Link]

  • Mild and Useful Method for N-Acylation of Amines. Taylor & Francis Online. Available at: [Link]

  • Practical Sulfonylation of Amines with 4‐Hydroxybenzenesulfonyl Chloride: In Situ Silylation–Desilylation. ResearchGate. Available at: [Link]

  • 23.9: Amines as Nucleophiles. Chemistry LibreTexts. Available at: [Link]

  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. National Institutes of Health (NIH). Available at: [Link]

  • Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: A Guide to the Scale-Up Synthesis of (2,3-Dihydro-1H-inden-5-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of (2,3-Dihydro-1H-inden-5-yl)methanamine (2,3-Dihydro-1H-inden-5-yl)methanamine is a crucial intermediate in the syn...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of (2,3-Dihydro-1H-inden-5-yl)methanamine

(2,3-Dihydro-1H-inden-5-yl)methanamine is a crucial intermediate in the synthesis of a variety of pharmacologically active molecules. Its rigid, bicyclic indane scaffold provides a valuable framework for the development of therapeutic agents targeting a range of biological pathways.[1][2] The multifarious possibilities for varying the substituent pattern on this fused ring system enable extensive structure-activity relationship (SAR) analysis in drug discovery.[2] Consequently, the development of a robust, scalable, and economically viable synthetic route to this intermediate is of paramount importance for advancing drug development programs.

This guide provides a detailed examination of a preferred industrial-scale synthetic strategy for (2,3-Dihydro-1H-inden-5-yl)methanamine, focusing on the principles of process chemistry, safety, and efficiency. We will delve into the causality behind experimental choices, present a comprehensive, step-by-step protocol, and offer insights into process optimization and control.

Synthetic Strategy: Reductive Amination of 2,3-Dihydro-1H-indene-5-carbaldehyde

For the large-scale synthesis of (2,3-Dihydro-1H-inden-5-yl)methanamine, a direct reductive amination of the corresponding aldehyde, 2,3-dihydro-1H-indene-5-carbaldehyde, presents a highly efficient and atom-economical approach.[3][4] This method is often favored in industrial settings over multi-step routes, such as those proceeding through a nitrile intermediate, due to reduced step count, milder reaction conditions, and often higher overall yields.

The core of this strategy involves the in situ formation of an imine from the aldehyde and an ammonia source, followed by immediate reduction to the desired primary amine.[3] This one-pot procedure minimizes the isolation of potentially unstable intermediates and simplifies the overall process.

Causality of Experimental Choices:
  • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is a preferred reducing agent for scale-up reductive aminations.[5] Unlike stronger reducing agents like sodium borohydride, STAB is milder and more selective for the reduction of the iminium ion over the starting aldehyde, thus minimizing the formation of the corresponding alcohol byproduct.[5] Its tolerance of a wide range of functional groups and its effectiveness in common organic solvents make it a versatile and reliable choice.[5]

  • Solvent Selection: 1,2-Dichloroethane (DCE) is an excellent solvent for this reaction, as it is non-protic and effectively solubilizes the reactants and intermediates.[5] Tetrahydrofuran (THF) can also be a suitable alternative.[5]

  • Ammonia Source: The use of ammonium acetate or a solution of ammonia in an alcohol (e.g., methanol) provides the necessary nucleophile for imine formation. The choice between these depends on the specific reaction kinetics and desired workup procedure.

  • Temperature Control: Reductive aminations are typically conducted at or near room temperature to ensure selectivity and minimize side reactions. Exothermic reactions may require cooling to maintain optimal temperature control.

Process Workflow Diagram

Scale_Up_Synthesis cluster_0 Reaction Stage cluster_1 Workup & Purification Starting_Material 2,3-Dihydro-1H-indene-5-carbaldehyde Reaction_Vessel Reaction Vessel Starting_Material->Reaction_Vessel Ammonia_Source Ammonia Source (e.g., NH4OAc) Ammonia_Source->Reaction_Vessel Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Reaction_Vessel Solvent Solvent (e.g., DCE) Solvent->Reaction_Vessel Quenching Quenching (e.g., aq. NaHCO3) Reaction_Vessel->Quenching Crude Reaction Mixture Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying of Organic Phase Extraction->Drying Purification Purification (e.g., Distillation or Crystallization) Drying->Purification Final_Product (2,3-Dihydro-1H-inden-5-yl)methanamine Purification->Final_Product Purified Product

Sources

Application

Application Notes and Protocols: Development of Radiolabeled (2,3-Dihydro-1H-inden-5-yl)methanamine for Imaging Studies

Abstract This document provides a comprehensive guide for the development of radiolabeled (2,3-dihydro-1H-inden-5-yl)methanamine, a promising scaffold for novel radiotracers targeting various neuroreceptors and transport...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the development of radiolabeled (2,3-dihydro-1H-inden-5-yl)methanamine, a promising scaffold for novel radiotracers targeting various neuroreceptors and transporters. We present detailed protocols for the synthesis of precursors, radiolabeling with positron-emitting radionuclides (e.g., Carbon-11 or Fluorine-18), and rigorous quality control procedures. Furthermore, this guide outlines essential in vitro and in vivo methods for the preclinical evaluation of the resulting radiotracer, including binding affinity assays, biodistribution studies, and small animal Positron Emission Tomography (PET) imaging. The methodologies are designed to ensure scientific rigor, reproducibility, and compliance with regulatory expectations for preclinical radiopharmaceutical development.[1][2][3]

Introduction: Rationale and Significance

(2,3-Dihydro-1H-inden-5-yl)methanamine and its derivatives, often referred to as indanamines, have garnered significant interest in medicinal chemistry due to their interaction with biogenic amine transporters, including those for dopamine (DAT), serotonin (5-HT), and norepinephrine (NET).[4] The ability to non-invasively quantify the density and distribution of these transporters in the central nervous system (CNS) is of paramount importance for understanding the pathophysiology of numerous neurological and psychiatric disorders, as well as for the development of novel therapeutics.

Positron Emission Tomography (PET) is a highly sensitive molecular imaging technique that allows for the quantitative visualization of biological processes in vivo.[5] The development of a specific and high-affinity PET radiotracer based on the (2,3-dihydro-1H-inden-5-yl)methanamine scaffold would provide an invaluable tool for researchers and clinicians. Such a radiotracer could be instrumental in:

  • Disease Diagnosis and Differential Diagnosis: Aiding in the early and accurate diagnosis of conditions characterized by altered transporter function.

  • Pharmacodynamic Studies: Assessing the target engagement and dose-occupancy of new drugs targeting these transporters.

  • Understanding Disease Mechanisms: Elucidating the role of biogenic amine transporters in the progression of various CNS disorders.

This guide provides a detailed framework for the entire preclinical development pipeline, from initial radiosynthesis to in vivo imaging, empowering researchers to successfully develop and evaluate novel indanamine-based radiotracers.

Radiosynthesis and Quality Control

The successful production of a radiopharmaceutical for imaging studies hinges on a robust and reproducible radiosynthesis process, followed by stringent quality control to ensure its safety and efficacy.[6][7][8][9]

2.1. Precursor Synthesis

The initial step involves the synthesis of a suitable precursor molecule that can be readily radiolabeled. The choice of precursor will depend on the desired radionuclide. For instance, for labeling with Carbon-11 ([¹¹C]), a desmethyl precursor is often required for methylation with [¹¹C]methyl iodide or [¹¹C]methyl triflate. For Fluorine-18 ([¹⁸F]) labeling, a precursor with a suitable leaving group (e.g., tosylate, nosylate, or a halogen) for nucleophilic substitution is necessary.

Diagram: General Precursor Synthesis Strategy

G Starting_Material Commercially Available Indane Derivative Functional_Group_Interconversion Functional Group Interconversion Starting_Material->Functional_Group_Interconversion Multi-step Organic Synthesis Introduction_of_Leaving_Group Introduction of Leaving Group (for ¹⁸F) or Demethylation (for ¹¹C) Functional_Group_Interconversion->Introduction_of_Leaving_Group Final_Precursor Radiolabeling Precursor Introduction_of_Leaving_Group->Final_Precursor

Caption: A generalized workflow for the synthesis of a radiolabeling precursor.

2.2. Radiolabeling Procedures

The choice of radionuclide is critical and depends on factors such as the biological half-life of the target process and the desired imaging time.[10]

This protocol describes a typical O-[¹¹C]methylation reaction.[11]

Materials:

  • Desmethyl-(2,3-dihydro-1H-inden-5-yl)methanamine precursor

  • [¹¹C]Methyl triflate ([¹¹C]CH₃OTf)

  • Anhydrous solvent (e.g., acetone, DMF)

  • Base (e.g., NaOH, K₂CO₃)

  • Automated radiosynthesis module

Procedure:

  • Precursor Preparation: Dissolve 1-2 mg of the desmethyl precursor in 300 µL of the chosen anhydrous solvent in a reaction vessel.

  • [¹¹C]Methyl Triflate Delivery: Transfer the gaseous [¹¹C]methyl triflate produced from the cyclotron target into the reaction vessel containing the precursor solution.

  • Reaction: Heat the reaction vessel to 80-120°C for 3-5 minutes. The optimal temperature and time should be determined empirically.

  • Quenching: After the reaction, quench the mixture with an appropriate solvent, typically the initial mobile phase for HPLC purification.

This protocol outlines a standard nucleophilic [¹⁸F]fluorination reaction.[12]

Materials:

  • Tosyl- (or other suitable leaving group) (2,3-dihydro-1H-inden-5-yl)methanamine precursor

  • [¹⁸F]Fluoride

  • Phase-transfer catalyst (e.g., Kryptofix 2.2.2)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous solvent (e.g., acetonitrile, DMSO)

  • Automated radiosynthesis module

Procedure:

  • [¹⁸F]Fluoride Activation: Trap aqueous [¹⁸F]fluoride on an anion-exchange cartridge. Elute the [¹⁸F]fluoride into the reaction vessel using a solution of Kryptofix 2.2.2 and K₂CO₃ in acetonitrile/water.

  • Azeotropic Drying: Remove the water by azeotropic distillation under a stream of nitrogen or argon at 100-120°C. Repeat this step 2-3 times with anhydrous acetonitrile.

  • Precursor Addition: Dissolve 2-5 mg of the tosylate precursor in 500 µL of anhydrous solvent and add it to the dried [¹⁸F]fluoride/Kryptofix complex.

  • Reaction: Heat the reaction mixture at 100-150°C for 10-20 minutes.

  • Hydrolysis (if necessary): If protecting groups are present, perform a hydrolysis step (e.g., with HCl) after the initial reaction.

2.3. Purification

Purification of the radiolabeled product is essential to remove unreacted radionuclide, precursor, and any radiochemical or chemical impurities.[8] High-performance liquid chromatography (HPLC) is the most common method for this purpose.

Diagram: Radiosynthesis and Purification Workflow

G Radionuclide_Production Radionuclide Production (Cyclotron) Radiolabeling Automated Radiosynthesis Radionuclide_Production->Radiolabeling HPLC_Purification Semi-preparative HPLC Purification Radiolabeling->HPLC_Purification Formulation Formulation in Physiological Saline HPLC_Purification->Formulation QC_Testing Quality Control Testing Formulation->QC_Testing

Caption: A streamlined workflow from radionuclide production to final product.

2.4. Quality Control

Comprehensive quality control (QC) is mandatory to ensure the radiopharmaceutical is safe for administration.[6][7][9][13] Key QC tests are summarized in the table below.

QC TestMethodAcceptance Criteria
Radionuclidic Purity Gamma-ray spectroscopy> 99.5%
Radiochemical Purity Analytical HPLC, TLC> 95%
Chemical Purity Analytical HPLC (UV detection)Precursor and other impurities below specified limits
Specific Activity Calculated from radioactivity and massAs high as achievable (typically > 37 GBq/µmol)
pH pH meter or pH strips4.5 - 7.5
Sterility Incubation in culture mediaNo microbial growth
Endotoxin Level Limulus Amebocyte Lysate (LAL) test< 175 EU/V (or as per pharmacopeia)
Residual Solvents Gas Chromatography (GC)Below USP/Ph. Eur. limits
In Vitro Characterization

Before proceeding to in vivo studies, it is crucial to characterize the binding properties of the newly synthesized radiotracer in vitro.[1][14]

Protocol 3.1: Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity (Kd) and density (Bmax) of the radiotracer for its target receptor or transporter.[15][16][17][18]

Materials:

  • Cell membranes or tissue homogenates expressing the target of interest

  • Radiolabeled (2,3-dihydro-1H-inden-5-yl)methanamine

  • Unlabeled ("cold") (2,3-dihydro-1H-inden-5-yl)methanamine or a known standard ligand

  • Assay buffer (e.g., Tris-HCl)

  • Glass fiber filters

  • Scintillation counter or gamma counter

Procedure (Saturation Binding Assay):

  • Incubation: Incubate a fixed amount of membrane/homogenate with increasing concentrations of the radiolabeled ligand in the assay buffer.

  • Non-specific Binding: In a parallel set of tubes, include a high concentration of the unlabeled ligand to determine non-specific binding.

  • Equilibration: Allow the binding to reach equilibrium (typically 30-60 minutes at a specific temperature).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a suitable counter.

  • Data Analysis: Plot the specific binding (total binding - non-specific binding) against the concentration of the radioligand. Fit the data to a one-site binding model to determine Kd and Bmax.

Procedure (Competition Binding Assay):

  • Incubation: Incubate a fixed concentration of the radiolabeled ligand and a fixed amount of membrane/homogenate with increasing concentrations of the unlabeled test compound.

  • Follow steps 3-6 from the saturation binding assay.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀, which can then be converted to the inhibition constant (Ki).

In Vivo Preclinical Evaluation

In vivo studies in appropriate animal models are essential to evaluate the biodistribution, pharmacokinetics, and target-specific uptake of the radiotracer.[1][19][20]

4.1. Animal Models

The choice of animal model is critical and should be relevant to the intended clinical application. For neuroreceptor imaging, healthy rodents are often used initially. If investigating a specific disease, transgenic or lesion-induced models may be more appropriate. All animal procedures must be approved by the local Institutional Animal Care and Use Committee (IACUC).

Protocol 4.2: Ex Vivo Biodistribution Studies

Ex vivo biodistribution studies provide quantitative data on the uptake of the radiotracer in various organs and tissues at different time points post-injection.[21][22][23][24]

Materials:

  • Radiolabeled (2,3-dihydro-1H-inden-5-yl)methanamine

  • Anesthesia (e.g., isoflurane)

  • Gamma counter

  • Dissection tools

  • Analytical balance

Procedure:

  • Injection: Administer a known amount of the radiotracer (typically 1-2 MBq) to a cohort of animals via tail vein injection.

  • Uptake Period: Euthanize groups of animals (n=3-5 per group) at various time points (e.g., 5, 15, 30, 60, 120 minutes) post-injection.

  • Tissue Dissection: Dissect major organs and tissues of interest (e.g., brain regions, heart, lungs, liver, kidneys, muscle, bone, blood).

  • Weighing and Counting: Weigh each tissue sample and measure its radioactivity using a gamma counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. This allows for a quantitative comparison of tracer uptake across different tissues and time points.[21][22]

Protocol 4.3: Small Animal PET Imaging

Small animal PET imaging allows for the non-invasive visualization of the radiotracer's distribution in vivo over time.[5][25][26][27]

Materials:

  • Small animal PET/CT or PET/MR scanner

  • Anesthesia (isoflurane is common)

  • Animal handling and monitoring equipment

  • Radiolabeled (2,3-dihydro-1H-inden-5-yl)methanamine

Procedure:

  • Animal Preparation: Anesthetize the animal and position it on the scanner bed.

  • Radiotracer Administration: Administer a bolus injection of the radiotracer (typically 5-10 MBq) via a tail vein catheter.

  • Image Acquisition: Acquire dynamic or static PET images over a specified duration (e.g., 60-90 minutes for dynamic scans). A CT or MR scan is typically acquired for anatomical co-registration and attenuation correction.[25]

  • Image Reconstruction: Reconstruct the PET data using appropriate algorithms (e.g., OSEM, MLEM), applying corrections for attenuation, scatter, and decay.

  • Image Analysis:

    • Draw regions of interest (ROIs) on the co-registered anatomical images for various brain regions and other organs.

    • Generate time-activity curves (TACs) by plotting the average radioactivity concentration in each ROI over time.

    • Calculate standardized uptake values (SUV) for semi-quantitative analysis.

    • For more detailed quantitative analysis, apply appropriate pharmacokinetic models to the TACs to estimate parameters such as binding potential (BP_ND).

Diagram: In Vivo Evaluation Workflow

G Radiotracer_Injection Radiotracer Injection (Tail Vein) Ex_Vivo_Biodistribution Ex Vivo Biodistribution Radiotracer_Injection->Ex_Vivo_Biodistribution Small_Animal_PET_Imaging Small Animal PET/CT or PET/MR Imaging Radiotracer_Injection->Small_Animal_PET_Imaging Tissue_Dissection Tissue Dissection (Multiple Time Points) Ex_Vivo_Biodistribution->Tissue_Dissection Image_Reconstruction Image Reconstruction Small_Animal_PET_Imaging->Image_Reconstruction Gamma_Counting Gamma Counting Tissue_Dissection->Gamma_Counting Data_Analysis_Bio Data Analysis (%ID/g) Gamma_Counting->Data_Analysis_Bio Image_Analysis Image Analysis (TACs, SUV, BP_ND) Image_Reconstruction->Image_Analysis

Caption: Parallel workflows for ex vivo biodistribution and in vivo imaging studies.

Regulatory Considerations

The development of radiopharmaceuticals for clinical use is a highly regulated process.[28] While this guide focuses on preclinical development, it is crucial to be aware of the regulatory requirements for eventual clinical translation. This includes adhering to Good Manufacturing Practices (GMP) for radiopharmaceutical production and conducting safety and toxicology studies in compliance with guidelines from regulatory bodies such as the FDA and EMA.[3][8][29] Early engagement with regulatory authorities is highly recommended.[29]

Conclusion

The development of a novel radiotracer is a multidisciplinary endeavor that requires expertise in organic chemistry, radiochemistry, pharmacology, and imaging sciences. The protocols and guidelines presented in this document provide a comprehensive framework for the successful development of a radiolabeled (2,3-dihydro-1H-inden-5-yl)methanamine derivative for PET imaging. By following these detailed methodologies, researchers can ensure the generation of high-quality, reproducible data that will be crucial for the translation of these promising imaging agents from the bench to the clinic.

References
  • Quality Control in the Production of Radiopharmaceuticals. International Atomic Energy Agency. [Link]

  • Radioligand Binding Assay | In Vitro Biology. Oncodesign Services. [Link]

  • Quality Control of Compounded Radiopharmaceuticals. The University of New Mexico. [Link]

  • Qc of radiopharmaceuticals. SlideShare. [Link]

  • Meeting the unique demands of radiopharmaceutical quality control. Nucleus RadioPharma. [Link]

  • Radiopharmaceutical quality control (RTNM). Canadian Association of Medical Radiation Technologists. [Link]

  • Rapidly (and Successfully) Translating Novel Brain Radiotracers From Animal Research Into Clinical Use. Frontiers in Neurology. [Link]

  • Radioligand Binding Assay Services. Perceptive. [Link]

  • Guidance for preclinical studies with radiopharmaceuticals. International Atomic Energy Agency. [Link]

  • Preclinical Study of Development of Novel Radiopharmaceutical Tracers Targeted to NECTIN4 by Labelling Gallium-68. Journal of Nuclear Medicine. [Link]

  • Radioligand Binding Assay. Creative Bioarray. [Link]

  • In vitro binding Assays – Cell Based Assays. Chelatec. [Link]

  • SOP/Guidlines for Animal PET/CT Imaging Studies. UNC School of Medicine. [Link]

  • Synthesis and preclinical evaluation of a novel fluorine-18 labeled small-molecule PET radiotracer for imaging of CXCR3 receptor in mouse models of atherosclerosis. EJNMMI Radiopharmacy and Chemistry. [Link]

  • Preclinical Testing of Novel Radiotracers for Positron Emission Tomography (PET). University of Groningen Research Portal. [Link]

  • Small Animal micro-PET imaging: an overview. The Egyptian Society of Nuclear Medicine Specialists. [Link]

  • A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models. Molecular Imaging and Biology. [Link]

  • A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models. ResearchGate. [Link]

  • Small Animal PET Imaging. ILAR Journal. [Link]

  • Guidance for Preclinical Studies with Radiopharmaceuticals. International Atomic Energy Agency. [Link]

  • SuperArgus PET/CT: Advanced Pre-Clinical Imaging for Small to Medium Animals. Scintica Instrumentation. [Link]

  • In vivo evaluation of tumor uptake and bio-distribution of 99mTc-labeled 1-thio-β-D-glucose and 5-thio-D-glucose in mice model. EJNMMI Radiopharmacy and Chemistry. [Link]

  • Small-Animal PET: What Is It, and Why Do We Need It? Journal of Nuclear Medicine Technology. [Link]

  • Ex vivo biodistribution studies. Biodistribution of two tracers at 24,... ResearchGate. [Link]

  • Practical considerations for navigating the regulatory landscape of non-clinical studies for clinical translation of radiopharmaceuticals. EJNMMI Radiopharmacy and Chemistry. [Link]

  • Regulatory Considerations in Radiopharmaceutical Production. Open MedScience. [Link]

  • Radiopharmaceuticals Navigating FDA Guidance And CMC Considerations. Pharmaceutical Online. [Link]

  • Synthesis and pharmacological evaluation of 3-(3,4-dichlorophenyl)-1-indanamine derivatives as nonselective ligands for biogenic amine transporters. Journal of Medicinal Chemistry. [Link]

  • Radiolabeling and PET–MRI microdosing of the experimental cancer therapeutic, MN-anti-miR10b, demonstrates delivery to metastatic lesions in a murine model of metastatic breast cancer. Theranostics. [Link]

  • Radiolabeling of Radiopharmaceuticals for PET Imaging of Tumors. MD Anderson Cancer Center. [Link]

  • Synthesis of Derivatives of Biogenic Amines Labelled with Radioactive Tracers for Brain Imaging. Molecules. [Link]

  • Improved automated one-pot two-step radiosynthesis of (S)-[18F]FETrp, a radiotracer for PET imaging of indoleamine 2,3-dioxygenase 1 (IDO1). EJNMMI Radiopharmacy and Chemistry. [Link]

  • Radiolabeling of PSMA-617 with 89 Zr: A Novel Use of DMSO for Radiochemical Yield Enhancement and Preliminary Small-Animal PET Results. ResearchGate. [Link]

  • cGMP Radiosynthesis for Early Phase Clinical Trials: A Unique Challenge and Development of a Standard Process. Eurofins. [Link]

  • Recent Advances in 18F-Labeled Amino Acids Synthesis and Application. Molecules. [Link]

  • Radiolabeling of PSMA-617 with 89Zr: A novel use of DMSO to improve radiochemical yield and preliminary small-animal PET results. Nuclear Medicine and Biology. [Link]

  • An Improved Synthesis of PET Dopamine D 2 Receptors Radioligand [11C]Raclopride. Molecules. [Link]

Sources

Method

Application Note: Formulation Strategies and Protocols for (2,3-Dihydro-1H-inden-5-yl)methanamine in Preclinical In Vivo Research

Abstract: This guide provides a comprehensive framework for the formulation of (2,3-Dihydro-1H-inden-5-yl)methanamine, a primary amine from the indane class of compounds, for in vivo experimental use. Recognizing the cri...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive framework for the formulation of (2,3-Dihydro-1H-inden-5-yl)methanamine, a primary amine from the indane class of compounds, for in vivo experimental use. Recognizing the critical impact of formulation on drug exposure, efficacy, and reproducibility, this document details scientifically-grounded protocols for parenteral and oral administration. It emphasizes a systematic, step-by-step approach, from initial physicochemical characterization to final vehicle selection and quality control, enabling researchers to develop stable, safe, and effective formulations tailored to their specific preclinical research objectives.

Section 1: Compound Characterization & Pre-formulation Strategy

(2,3-Dihydro-1H-inden-5-yl)methanamine is an organic compound featuring a primary amine functional group. Such amines typically exhibit basic properties and a pH-dependent aqueous solubility profile.[1][2] The primary amine can be protonated at acidic pH, forming a more water-soluble salt. This characteristic is the cornerstone of the initial formulation strategy.

Table 1: Physicochemical Properties of Related Inden-yl-methanamine Isomers

Property Value (approx.) Source Significance for Formulation
Molecular Formula C₁₀H₁₃N [3][4] Foundational for all concentration calculations.
Molecular Weight 147.22 g/mol [3][4] Essential for preparing solutions of a specific molarity or mg/mL concentration.
Structure Primary Amine [] Indicates basic nature; solubility will likely increase significantly at lower pH.[2]
pKa (Predicted) ~9.7 - 10.0 - The pH at which 50% of the compound is ionized.[2] As a base, solubility is higher below the pKa.

| logP (Predicted) | ~1.5 - 1.9 |[3] | Indicates moderate lipophilicity. Suggests that while aqueous solubility may be limited at neutral pH, it is not excessively greasy, and solubilization with co-solvents or pH adjustment is feasible. |

Note: The pKa and logP values are predictions for related isomers and should be used as a preliminary guide. Experimental determination is strongly recommended.

Logical Workflow for Formulation Development

The following workflow provides a systematic path to selecting an appropriate formulation vehicle. The goal is to start with the simplest, most benign vehicle (aqueous-based) and only increase complexity as required by the compound's solubility and the experimental needs.

G start Start: Define Target Concentration & Route sol_test Step 1: Aqueous Solubility Test (Saline, PBS, 5% Dextrose) start->sol_test oral_susp For Oral Route: Consider Protocol 4 (Aqueous Suspension) start->oral_susp ph_adjust Step 2: pH Adjustment (e.g., to pH 4-5) sol_test->ph_adjust Soluble? [No] protocol1 SUCCESS: Use Protocol 1 (Simple Aqueous Solution) sol_test->protocol1 Soluble? [Yes] cosolvent Step 3: Co-solvent Screen (PEG, Propylene Glycol) ph_adjust->cosolvent Soluble? [No] ph_adjust->protocol1 Soluble? [Yes] surfactant Step 4: Surfactant / Cyclodextrin (Tween 80, HP-β-CD) cosolvent->surfactant Soluble? [No] protocol2 SUCCESS: Use Protocol 2 (Co-solvent Formulation) cosolvent->protocol2 Soluble? [Yes] protocol3 SUCCESS: Use Protocol 3 (Complex Formulation) surfactant->protocol3 Soluble? [Yes] fail FAIL: Re-evaluate Dose/Concentration or Consider Prodrug Strategy surfactant->fail Soluble? [No]

Caption: Formulation development decision tree for (2,3-Dihydro-1H-inden-5-yl)methanamine.

Section 2: Protocols for Parenteral Formulation (IV, IP, SC)

Parenteral formulations must be sterile, pyrogen-free, and ideally isotonic and near physiological pH to ensure safety and minimize injection site reactions.[6][7] All parenteral formulations must be passed through a 0.22 µm sterile syringe filter before administration.[6]

Protocol 1: Simple Aqueous Formulation via pH Adjustment

This is the preferred initial method for basic compounds, leveraging the amine's protonation to achieve solubility.

Causality: By lowering the pH of the vehicle to well below the compound's pKa (e.g., pH 4-5), the primary amine group becomes protonated (R-NH₃⁺), forming a salt in situ. This ionized form is significantly more soluble in aqueous media than the free base.[][9]

Methodology:

  • Vehicle Preparation: Prepare a sterile-filtered solution of 0.9% Sodium Chloride (Saline) adjusted to pH 4.0 with a minimal amount of 1N HCl. Alternatively, a 10-50 mM citrate buffer at pH 4.0 can be used for improved pH stability.[10]

  • Compound Weighing: Accurately weigh the required amount of (2,3-Dihydro-1H-inden-5-yl)methanamine in a sterile vial.

  • Dissolution: Add the acidic vehicle from Step 1 to the vial in aliquots. Vortex or sonicate gently between additions until the compound is fully dissolved.

  • pH Verification & Adjustment: Measure the pH of the final solution. If necessary, adjust to a final pH between 4.5 and 7.0 using dilute NaOH or HCl. A pH range of 4.5-8.0 is generally considered acceptable for intravenous injection.[11]

  • Final Volume & Sterilization: Add vehicle to reach the final target volume and concentration. Draw the solution into a sterile syringe and pass it through a 0.22 µm PVDF or PES sterile syringe filter into a new sterile vial.

  • QC Check: Visually inspect the final solution against a light and dark background to ensure it is clear and free of particulates.

Protocol 2: Co-Solvent-Based Formulation

This method is employed when higher concentrations are needed that cannot be achieved by pH adjustment alone.

Causality: Co-solvents like polyethylene glycol (PEG) 400 or propylene glycol are water-miscible organic solvents that reduce the overall polarity of the vehicle. This change in the dielectric constant of the solvent system enhances the solubility of moderately lipophilic compounds.[][9]

Table 2: Common Co-Solvent Systems for Parenteral Use

Vehicle Composition Max Recommended % (IV) Notes
DMSO / Saline < 10% Strong solubilizer, but can have pharmacological effects and cause hemolysis at high concentrations.
PEG 400 / Saline 20 - 40% Common, safe vehicle. Can be viscous.
Propylene Glycol / Saline 20 - 40% Good safety profile. Less viscous than PEG 400.

| Ethanol / Saline | < 10% | Use with caution due to potential for CNS effects. |

Methodology:

  • Compound Weighing: Accurately weigh the compound into a sterile vial.

  • Organic Phase Dissolution: Add the organic co-solvent (e.g., PEG 400) to the compound. Vortex or sonicate until fully dissolved. This creates a concentrated stock.

  • Aqueous Phase Dilution: Slowly add the aqueous vehicle (e.g., 0.9% Saline or 5% Dextrose in Water) to the organic stock solution while vortexing continuously. Crucially, observe for any signs of precipitation. Add the aqueous phase dropwise to avoid "crashing out" the compound.

  • Final Volume & Sterilization: Adjust to the final volume with the aqueous vehicle. Sterilize the final solution using a 0.22 µm sterile syringe filter. Note that viscous solutions may require more pressure and a filter with high chemical compatibility (e.g., PTFE if the solution is highly organic).

  • QC Check: Visually inspect for clarity and absence of particulates.

Section 3: Protocol for Oral Gavage Formulation

For oral administration, achieving full solubilization is not always necessary or desirable. A uniform, stable suspension is often a robust and practical approach for preclinical studies, ensuring consistent dosing.[12]

Protocol 4: Aqueous Suspension for Oral Gavage

Causality: A suspending agent, such as methylcellulose or carboxymethylcellulose (CMC), increases the viscosity of the vehicle, slowing the sedimentation of insoluble drug particles. A wetting agent, like Tween 80 (polysorbate 80), reduces the surface tension between the drug particles and the aqueous vehicle, allowing them to be dispersed evenly rather than clumping together.

Methodology:

  • Vehicle Preparation:

    • Prepare a 0.5% (w/v) solution of methylcellulose or sodium CMC in purified water. For methylcellulose, this is best achieved by first dispersing the powder in hot water (~80°C), then adding cold water/ice to the final volume and stirring until a clear, viscous solution forms.

    • Add Tween 80 to the vehicle to a final concentration of 0.1% (v/v) and mix thoroughly.

  • Compound Weighing: Accurately weigh the required amount of (2,3-Dihydro-1H-inden-5-yl)methanamine.

  • Particle Wetting: In a glass mortar, add a few drops of the vehicle to the powder and triturate with a pestle to form a smooth, uniform paste. This step is critical to prevent particle aggregation.

  • Geometric Dilution: Gradually add more of the suspension vehicle in small aliquots, mixing thoroughly after each addition, until the desired final volume and concentration are reached.

  • Homogenization & Storage: Transfer the suspension to a suitable container (e.g., a sterile glass vial). Stir continuously with a magnetic stir bar before drawing each dose to ensure uniformity. Store at 2-8°C. Prepare fresh at least every few days, or establish stability with appropriate analytical methods.

Section 4: Quality Control, Stability, and Safety

Quality Control: All prepared formulations should be visually inspected for clarity (solutions) or uniformity (suspensions) and for the absence of particulates. The pH of aqueous solutions should be measured and recorded.[13]

Stability: Unless long-term stability data is available, all parenteral formulations should be prepared fresh daily and stored at 2-8°C, protected from light.[6] Suspensions should be assessed for ease of re-suspendability.

Safety & Handling: Based on data for related isomers, (2,3-Dihydro-1H-inden-5-yl)methanamine may be harmful if swallowed and can cause skin and eye irritation.[4]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling the solid compound or its concentrated solutions.[14]

  • Handling: Handle the solid powder in a chemical fume hood or a well-ventilated area to avoid inhalation.[15]

  • Disposal: Dispose of waste according to institutional guidelines for chemical waste.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 122180, (2,3-Dihydro-1H-inden-2-yl)methanamine. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14348692, 2,3-dihydro-1H-inden-1-ylmethanamine. Available at: [Link]

  • Jusko, W. J. (2013). Prodrugs for Amines. PMC - NIH. Available at: [Link]

  • Lee, Y. C. (2021). Considerations in Formulation Development of Injectable Solutions. American Pharmaceutical Review. Available at: [Link]

  • American Injectables (2024). Special Considerations for Developing Parenteral Formulations. Available at: [Link]

  • Thomas, P. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. Available at: [Link]

  • Obruchnikova, P. V., et al. (2020). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. MDPI. Available at: [Link]

  • Lead Sciences (n.d.). (S)-1-(2,3-Dihydro-1H-inden-5-yl)ethanamine. Available at: [Link]

  • Biomanufacturing.org (n.d.). Formulation Development of Parenteral Products. Available at: [Link]

  • Stana, A., et al. (2021). Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity. PMC - NIH. Available at: [Link]

  • Apte, S. P. (2001). Emerging Excipients in Parenteral Medications. Pharmaceutical Technology. Available at: [Link]

  • Lee, S., et al. (2003). An intravenous formulation decision tree for discovery compound formulation development. ResearchGate. Available at: [Link]

  • Viona Pharmaceuticals (n.d.). Safety Data Sheet - Methenamine Hippurate. Available at: [Link]

  • Singh, P., et al. (2020). Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics. PubMed. Available at: [Link]

  • Ghosh, M., et al. (2015). Synthesis and characterization of highly soluble poly(ether imide)s containing indane moieties in the main chain. ResearchGate. Available at: [Link]

  • Roquette (n.d.). Excipients' Attributes Crucial for Parenteral Preparation. Available at: [Link]

  • CD Formulation (n.d.). Injectable Formulation Development. Available at: [Link]

  • Angene Chemical (2024). Safety Data Sheet. Available at: [Link]

  • Peterfreund, R. A., et al. (1989). pH adjustment schedule for the amide local anesthetics. PubMed. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 730046, (2,3-dimethyl-1H-indol-5-yl)methanamine. Available at: [Link]

  • Simsek Kus, N. (2022). The synthesis of indane derivatives and antioxidant effects. ResearchGate. Available at: [Link]

  • Al-Ghananeem, A. M., & Malkawi, M. (2012). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central. Available at: [Link]

  • ResearchGate (n.d.). A Novel Transformation of Primary Amines to N-Monoalkylhydroxylamines. Available at: [Link]

  • Bio IT World (2022). New chemical reaction creates a faster, simpler way of making tertiary amines for medicines. Available at: [Link]

  • Grass, M. (2017). Formulation Selection and in-vitro Screening for Oral Bioavailability Enhancement. Xtalks. Available at: [Link]

  • CompoundingToday.com (n.d.). pH Adjusting Database. Available at: [Link]

  • Shneider, Y. N., et al. (2017). [Bioavailability of oral drug formulations and methods for its improvement]. PubMed. Available at: [Link]

  • Feron, Q., et al. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. PMC - PubMed Central. Available at: [Link]

  • Friščić, T., et al. (2022). From amines to (form)amides: a simple and successful mechanochemical approach. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Giles, D., et al. (2011). Synthesis and Biological Evaluation of Substituted Thiophenyl Derivatives of Indane-1, 3-Dione. ResearchGate. Available at: [Link]

  • Taddesse, S., & Tadesse, S. (2024). Chemical structures, biological activities, and medicinal potentials of amine compounds detected from Aloe species. PMC - PubMed Central. Available at: [Link]

  • Cui, S., et al. (2010). Preparation, characterization and relative bioavailability of oral elemene o/w microemulsion. PubMed. Available at: [Link]

  • Cui, S., et al. (2010). Preparation, characterization and relative bioavailability of oral elemene o/w microemulsion. PMC - NIH. Available at: [Link]

  • Med School Made Easy (2017). pH and Solubility of Drugs. YouTube. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (2,3-Dihydro-1H-inden-5-yl)methanamine

Welcome to the technical support guide for the synthesis of (2,3-Dihydro-1H-inden-5-yl)methanamine. This resource is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of (2,3-Dihydro-1H-inden-5-yl)methanamine. This resource is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide in-depth, field-tested guidance to help you navigate the common challenges in this synthesis, troubleshoot effectively, and ultimately improve your reaction yields and product purity. We will focus on the two most prevalent synthetic strategies starting from common precursors.

Introduction to Synthetic Strategies

The synthesis of (2,3-Dihydro-1H-inden-5-yl)methanamine is typically approached via two primary routes, each with its own set of advantages and potential pitfalls. The choice of route often depends on the availability of starting materials, scale, and safety considerations.

  • Route A: Reductive Amination of 2,3-Dihydro-1H-indene-5-carbaldehyde. This is a convergent and often high-yielding method, combining the aldehyde, an amine source (typically ammonia or a surrogate), and a reducing agent in a single pot or in a stepwise fashion.

  • Route B: Reduction of 2,3-Dihydro-1H-indene-5-carbonitrile. This route involves the transformation of a nitrile functional group into a primary amine using potent reducing agents like lithium aluminum hydride (LAH) or through catalytic hydrogenation.

This guide is structured to address each route independently, providing specific troubleshooting advice and optimized protocols.

Route A: Reductive Amination of 2,3-Dihydro-1H-indene-5-carbaldehyde

This method is favored for its operational simplicity. The core of this reaction is the in situ formation of an imine from the starting aldehyde and an ammonia source, which is then immediately reduced to the target amine.

Frequently Asked Questions (FAQs) - Route A

Q1: Which reducing agent is best for this reductive amination?

A1: Sodium triacetoxyborohydride (STAB) is often the reagent of choice for direct reductive aminations.[1] It is milder and more selective for the iminium ion over the starting aldehyde compared to other hydrides like sodium borohydride or sodium cyanoborohydride. This selectivity minimizes the formation of the corresponding alcohol byproduct. For a two-step process (imine formation followed by reduction), sodium borohydride is a cost-effective and efficient option.[2]

Q2: What is the optimal solvent for the reaction?

A2: For direct reductive amination with STAB, chlorinated solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) are highly effective.[1] They are non-protic and effectively solubilize the reactants. If you are performing a stepwise reaction where the imine is pre-formed, protic solvents like methanol or ethanol are ideal for both imine formation and the subsequent reduction with NaBH4.[2][3]

Q3: How critical is pH control during the reaction?

A3: pH is a critical parameter. Imine formation is typically acid-catalyzed, but the reaction mixture should not be too acidic, as it can protonate the amine source, rendering it non-nucleophilic. A slightly acidic environment (pH 5-6) is generally optimal. The use of a weak acid like acetic acid as a catalyst is common, especially when using less reactive amines or ketones.[1]

Troubleshooting Guide: Reductive Amination
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inefficient imine formation. 2. Deactivated reducing agent. 3. Incorrect pH.1. Pre-form the imine by stirring the aldehyde and ammonia source (e.g., ammonium acetate) in methanol for 1-2 hours before adding the reducing agent. Consider using a Dean-Stark trap if water removal is necessary. 2. Use fresh, anhydrous reducing agent. STAB is moisture-sensitive. 3. Add a catalytic amount of acetic acid (0.1-0.2 equivalents) to facilitate imine formation.
Significant Alcohol Byproduct Formation 1. Reducing agent is too reactive and reduces the aldehyde before imine formation. 2. Reaction temperature is too high.1. Switch to a more selective reducing agent like Sodium Triacetoxyborohydride (STAB).[1] 2. If using NaBH4, ensure the imine is fully formed before its addition and maintain a low temperature (0 °C).
Formation of Secondary Amine (Dialkylation) The newly formed primary amine is reacting with another molecule of the aldehyde.1. Use a large excess of the ammonia source (e.g., 5-10 equivalents of ammonium acetate). 2. Employ a stepwise procedure: first form the imine, then add the reducing agent. This minimizes the time the primary amine is in the presence of unreacted aldehyde.[3]
Complex Mixture of Products The starting aldehyde is unstable under the reaction conditions (e.g., self-condensation).1. Maintain a low reaction temperature throughout the addition and reaction phases. 2. Ensure the reaction is not overly acidic or basic. 3. Shorten the reaction time and monitor closely by TLC or LC-MS.
Experimental Protocol: Direct Reductive Amination using STAB
  • To a stirred solution of 2,3-dihydro-1H-indene-5-carbaldehyde (1.0 eq) and ammonium acetate (5.0 eq) in anhydrous 1,2-dichloroethane (DCE, 0.2 M), add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature under an inert atmosphere (N2 or Ar).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Stir the biphasic mixture vigorously for 30 minutes. Separate the organic layer.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude amine by column chromatography or by conversion to its HCl salt followed by recrystallization.

Workflow Diagram: Reductive Amination

G cluster_start Reactants cluster_reaction Reaction Vessel cluster_workup Work-up & Purification Aldehyde 2,3-Dihydro-1H-indene- 5-carbaldehyde Imine_Formation Imine Formation (DCE, rt, cat. AcOH) Aldehyde->Imine_Formation Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Imine_Formation Reduction Reduction with STAB Imine_Formation->Reduction In situ Quench Aqueous NaHCO3 Quench Reduction->Quench Extraction Organic Extraction Quench->Extraction Purification Purification (Chromatography/Recrystallization) Extraction->Purification Product (2,3-Dihydro-1H-inden-5-yl)methanamine Purification->Product

Caption: Reductive amination workflow.

Route B: Reduction of 2,3-Dihydro-1H-indene-5-carbonitrile

This is a robust method, particularly for larger-scale synthesis, as nitriles are often stable and readily prepared precursors. The success of this route hinges on the choice of reducing agent and careful control of the reaction conditions.

Frequently Asked Questions (FAQs) - Route B

Q1: Lithium Aluminum Hydride (LAH) or Catalytic Hydrogenation? Which is better?

A1: Both methods are effective but have different considerations.

  • LAH (LiAlH4): A very powerful and versatile reducing agent that readily converts nitriles to primary amines.[4][5][6] It is suitable for small to medium scales in a laboratory setting. However, LAH is highly reactive with water and protic solvents, requiring strictly anhydrous conditions and a careful work-up procedure.[7]

  • Catalytic Hydrogenation: This method uses hydrogen gas (H2) and a metal catalyst (e.g., Palladium on Carbon (Pd/C), Raney Nickel). It is generally safer, more environmentally friendly ("greener"), and highly scalable for industrial production.[8] However, it can be prone to catalyst deactivation and may require specialized high-pressure equipment. Side reactions, such as the formation of secondary amines, can also occur.[9]

Q2: My LAH reduction is giving a complex mixture. What's happening?

A2: Over-reduction is unlikely with a nitrile. The complexity usually arises during the work-up. Improper quenching of the aluminum salts can lead to the formation of emulsions or gelatinous precipitates that trap the product, leading to low isolated yields. Following a standardized work-up procedure, such as the Fieser method, is critical.[7]

Q3: During catalytic hydrogenation, I'm getting a lot of secondary amine. How can I suppress this?

A3: The formation of secondary amines occurs when the initially formed primary amine reacts with an intermediate imine. This can be suppressed by:

  • Adding a reagent that inhibits imine condensation, such as a small amount of acid or by conducting the reaction in the presence of ammonia.

  • Using specific catalyst systems. For instance, cobalt-based catalysts have shown good selectivity for primary amines.[10]

  • Optimizing reaction conditions (solvent, temperature, pressure) can also favor the formation of the primary amine.[11]

Troubleshooting Guide: Nitrile Reduction
ProblemPotential Cause(s)Recommended Solution(s)
Low Yield (LAH Reduction) 1. Incomplete reaction. 2. Product loss during work-up. 3. Decomposed LAH.1. Ensure a sufficient excess of LAH (2-3 equivalents) is used. Consider refluxing in a high-boiling ether like THF to drive the reaction to completion. 2. Use the Fieser work-up: for 'x' g of LAH, sequentially and slowly add 'x' mL H2O, 'x' mL 15% NaOH(aq), and then '3x' mL H2O at 0 °C. Stir until a granular precipitate forms, then filter.[7] 3. Use a fresh bottle of LAH or titrate to determine its activity.
Low Yield (Catalytic Hydrogenation) 1. Catalyst poisoning. 2. Inefficient catalyst. 3. Formation of byproducts.1. Ensure the nitrile starting material is pure. Sulfur or halide impurities can poison the catalyst. 2. Perform a catalyst screen (e.g., Pd/C, PtO2, Raney Ni). Ensure proper activation if required. 3. Add ammonia to the reaction mixture to suppress secondary amine formation. Use a protic solvent like ethanol or methanol.[8]
Reaction Stalls (LAH) Insufficient LAH or formation of an insoluble intermediate complex.Add more LAH. If the reaction is heterogeneous, consider switching to a solvent that better solubilizes the intermediate, such as THF.
Difficult Filtration after LAH Work-up Formation of fine, gelatinous aluminum salts.After the Fieser work-up, add a drying agent like anhydrous MgSO4 or Na2SO4 and stir for 15-30 minutes. This helps to granulate the salts, making filtration much easier.[7]
Experimental Protocol: Nitrile Reduction using LAH
  • To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, add a solution of lithium aluminum hydride (2.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) under an inert atmosphere (N2 or Ar).

  • Cool the LAH suspension to 0 °C in an ice bath.

  • Slowly add a solution of 2,3-dihydro-1H-indene-5-carbonitrile (1.0 eq) in anhydrous THF via the dropping funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction back down to 0 °C.

  • Crucial Work-up: Following the Fieser method for 'x' grams of LAH used, very slowly and carefully add:

    • 'x' mL of water.

    • 'x' mL of 15% (w/v) aqueous NaOH.

    • '3x' mL of water.

  • Remove the ice bath and stir the mixture vigorously at room temperature for 1 hour. A white, granular precipitate should form.

  • Add anhydrous MgSO4 and stir for another 15 minutes.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude amine. Purify as needed.

Workflow Diagram: Nitrile Reduction

G cluster_start Reactants & Setup cluster_reaction Reaction cluster_workup Work-up & Purification Nitrile 2,3-Dihydro-1H-indene- 5-carbonitrile Addition Slow Addition at 0 °C Nitrile->Addition LAH LiAlH4 in Anhydrous THF LAH->Addition Reflux Reflux for 4-6h Addition->Reflux Quench Fieser Quench (H2O, NaOH) Reflux->Quench Filtration Filter Aluminum Salts Quench->Filtration Purification Concentration & Purification Filtration->Purification Product (2,3-Dihydro-1H-inden-5-yl)methanamine Purification->Product

Caption: LAH reduction of a nitrile workflow.

General Purification Strategies

Crude (2,3-Dihydro-1H-inden-5-yl)methanamine obtained from either route will likely require purification.

  • Column Chromatography: Amines can sometimes be challenging to purify on silica gel due to tailing. This can be mitigated by pre-treating the silica with triethylamine or by adding 1-2% triethylamine or ammonia to the eluent system (e.g., dichloromethane/methanol/triethylamine).

  • Acid-Base Extraction: An effective way to separate the basic amine from neutral organic impurities. Dissolve the crude product in a solvent like ethyl acetate, wash with dilute acid (e.g., 1M HCl) to extract the amine into the aqueous layer. Wash the aqueous layer with ethyl acetate to remove remaining impurities. Then, basify the aqueous layer with NaOH and re-extract the pure amine back into an organic solvent.

  • Salt Formation and Recrystallization: A highly effective method for obtaining high-purity material. Dissolve the crude freebase amine in a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) and add a solution of HCl in ether or isopropanol. The hydrochloride salt will precipitate and can be collected by filtration and recrystallized from a solvent system like methanol/ether or ethanol/hexane.

By carefully selecting your synthetic route and anticipating potential challenges, you can significantly improve the outcome of your synthesis. This guide provides the foundational knowledge to troubleshoot common issues and optimize your reaction conditions for higher yield and purity.

References

  • Ivachtchenko, A. V., et al. (2017). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. MDPI. Available at: [Link]

  • Reagent Guide. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available at: [Link]

  • Frontier, A. (2026). Workup: Aluminum Hydride Reduction. University of Rochester, Department of Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Lithium aluminium hydride. Wikipedia. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Organic Chemistry Portal. Available at: [Link]

  • Albemarle Corporation. (2025). Lithium Aluminum Hydride: A Versatile Reducing Reagent for Industrial Reductions. MediaValet. Available at: [Link]

  • Breton, G. W. (2011). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. ResearchGate. Available at: [Link]

  • Breton, G. W. (2011). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. PMC - NIH. Available at: [Link]

  • Wang, C., et al. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. PMC - NIH. Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Organic Chemistry Portal. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Fasano, V., Radcliffe, J. E., & Ingleson, M. J. (2016). B(C6F5)3-Catalyzed Reductive Amination using Hydrosilanes. ACS Catalysis. Available at: [Link]

  • Hu, J., et al. (2021). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. ResearchGate. Available at: [Link]

  • Bio, M. M., et al. (2021). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. NIH. Available at: [Link]

  • Google Patents. (2007). Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof. Google Patents.
  • PubChem. (n.d.). 2,3-dihydro-1H-inden-1-ylmethanamine. PubChem. Available at: [Link]

  • Google Patents. (2014). Preparation method of 5,6-diethyl-2,3-dihydro-1H-indene-2-amine hydrochloride. Google Patents.
  • Redalyc. (2016). Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. Redalyc. Available at: [Link]

  • Al-Arab, M. M. (2006). Two-Step Novel Synthesis of 2-Amino-6-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl). PDF. Available at: [Link]

  • Reaction Chemistry & Engineering. (2023). SciSpace. Available at: [Link]

  • McMillan, N. A., et al. (2019). Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight. CORE. Available at: [Link]

  • ResearchGate. (2025). Catalytic hydrogenation of benzonitrile (1 a) to benzylamine (2 a) and... ResearchGate. Available at: [Link]

  • ResearchGate. (2025). Selective heterogeneous catalytic hydrogenation of nitriles to primary amines in liquid phase. Part I. Hydrogenation of benzonitrile over palladium. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of (2,3-Dihydro-1H-inden-5-yl)methanamine

Welcome to the dedicated technical support guide for the purification of crude (2,3-Dihydro-1H-inden-5-yl)methanamine. This resource is designed for researchers, medicinal chemists, and process development scientists who...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of crude (2,3-Dihydro-1H-inden-5-yl)methanamine. This resource is designed for researchers, medicinal chemists, and process development scientists who handle this valuable intermediate. As a primary amine fused to an indane scaffold, this compound presents unique purification challenges that require a nuanced approach. This guide provides in-depth troubleshooting protocols and frequently asked questions based on established chemical principles and extensive laboratory experience.

Understanding the Core Challenge

The primary amine functionality of (2,3-Dihydro-1H-inden-5-yl)methanamine is the main driver of its purification behavior. Its basicity can lead to strong interactions with standard purification media, while its polarity influences solubility. The crude product, typically synthesized via routes like the reductive amination of 5-formyl-2,3-dihydro-1H-indene or reduction of the corresponding nitrile, may contain a variety of impurities that must be effectively removed.

Common Impurities May Include:

  • Unreacted Starting Materials: e.g., 5-formyl-2,3-dihydro-1H-indene.

  • Reaction Intermediates: e.g., the corresponding imine from reductive amination.

  • Side-Products: e.g., secondary amines from over-alkylation (less common in controlled reductive aminations but possible).[1]

  • Reagent Residues: e.g., borohydride salts or catalysts.

  • Degradation Products: Amines can be susceptible to air oxidation, leading to colored impurities.[2]

Below is a general workflow for approaching the purification of this compound.

G crude Crude Product (Free Base or Salt) workup Aqueous Work-up (pH Adjustment & Extraction) crude->workup choice Select Purification Method workup->choice distill Fractional Distillation (High-Boiling Impurities) choice->distill Thermally Stable? Boiling Point Difference >25°C? chrom Chromatography (Close-Polarity Impurities) choice->chrom Oily Product? Impurities with Similar Solubility? cryst Crystallization / Salt Formation (High Purity Solids) choice->cryst Solid Product? Seeking High Crystalline Purity? analysis Purity Analysis (HPLC, NMR, GC, MS) distill->analysis chrom->analysis cryst->analysis

Caption: General purification workflow for (2,3-Dihydro-1H-inden-5-yl)methanamine.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: Poor Separation and Severe Tailing in Silica Gel Column Chromatography

Question: I'm trying to purify my crude amine on a standard silica gel column, but the product is either sticking to the column or eluting as a long, drawn-out streak. What's happening and how can I fix it?

Answer: This is a classic problem when purifying basic amines on silica gel.[3] Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. Your basic amine interacts strongly with these acidic sites via an acid-base interaction, causing it to adsorb irreversibly or elute very slowly and non-uniformly (tailing).

Solutions:

  • Mobile Phase Modification (Competing Base): The most common solution is to add a small amount of a competing base to your mobile phase. This base will "neutralize" the acidic sites on the silica, allowing your product to elute properly.

    • Recommended Modifier: Add 0.5-2% triethylamine (TEA) or 0.1-1% ammonium hydroxide to your eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane).[4] Always pre-treat your column by flushing it with the modified eluent before loading your sample.

  • Use a Deactivated Stationary Phase: If mobile phase modification is insufficient, switch to a less acidic or basic stationary phase.

    • Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, creating a more basic environment that is ideal for purifying amines and preventing tailing.[3]

    • Basic Alumina: Alumina is another polar stationary phase that can be obtained in neutral or basic grades. Basic alumina is an excellent alternative to silica for purifying amines.[5]

G cluster_0 Problem cluster_1 Cause cluster_2 Solutions problem Severe Tailing on Silica Gel cause Acid-Base Interaction (Basic Amine + Acidic Silica) problem->cause solution1 Modify Mobile Phase (Add TEA or NH4OH) cause->solution1 solution2 Change Stationary Phase (Amine-Silica or Alumina) cause->solution2 solution3 Use Reversed-Phase (C18 Column) cause->solution3

Caption: Troubleshooting logic for amine purification by chromatography.

Issue 2: The Purified Amine is an Oil and Difficult to Handle

Question: After chromatography and solvent removal, my product is a thick, yellowish oil. How can I solidify it for easier handling, storage, and analysis?

Answer: Many primary amine free bases, including (2,3-Dihydro-1H-inden-5-yl)methanamine, are oils or low-melting solids at room temperature. The yellow color often indicates minor impurities or slight oxidation. The best strategy to obtain a stable, crystalline, and easy-to-handle solid is to convert the amine to a pharmaceutically acceptable salt, most commonly the hydrochloride (HCl) salt.[2][6]

Protocol: Conversion of Free Base to Hydrochloride Salt
  • Dissolution: Dissolve your purified amine oil in a minimal amount of a suitable anhydrous solvent. Good choices include diethyl ether, ethyl acetate, or a mixture of methanol and diethyl ether.

  • Acidification: While stirring, slowly add a solution of HCl in a solvent. Commercial solutions like 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane are ideal. Add the acid dropwise until precipitation is complete. You can monitor the pH of the solution by spotting a small amount onto wet pH paper; aim for a highly acidic pH (~1-2).

  • Precipitation & Isolation: The hydrochloride salt will typically precipitate as a white or off-white solid. Continue stirring in an ice bath for 30 minutes to maximize precipitation.

  • Filtration & Washing: Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold, anhydrous diethyl ether or your chosen precipitation solvent to remove any excess acid or soluble impurities.

  • Drying: Dry the resulting solid under high vacuum to remove all residual solvents. The resulting crystalline salt will be significantly more stable and easier to handle than the free base oil. A similar procedure has been successfully used for the related (2,3-dihydro-1H-indol-5-ylmethyl)amine.[7]

Issue 3: Low Recovery After Aqueous Work-up

Question: I'm losing a significant amount of product during the initial extraction and wash steps. Why is this happening?

Answer: While the indane core is hydrophobic, the primary amine group can be protonated in neutral or acidic water, forming an ammonium salt which has significant water solubility. If your aqueous phase is not sufficiently basic during extraction, you will lose product to the aqueous layer.

Solutions:

  • pH Adjustment: Before extracting with an organic solvent, ensure the aqueous layer is distinctly basic. Adjust the pH to >11 using 1-2M NaOH or K₂CO₃ solution. This ensures the amine is in its free base form, which is much less water-soluble.

  • Salting Out: After pH adjustment, saturate the aqueous layer with sodium chloride (brine). This increases the ionic strength of the aqueous phase, decreasing the solubility of your organic product and driving it into the organic layer.

  • Back-Extraction: If you suspect product remains in the aqueous layer, perform several additional extractions with your chosen organic solvent (e.g., dichloromethane or ethyl acetate).

Frequently Asked Questions (FAQs)

Q1: What is the most robust method for purifying this amine on a large scale?

For multi-gram to kilogram scale, liquid chromatography can be costly and time-consuming.[8] In these cases, crystallization as a salt or fractional distillation under reduced pressure are often preferred.

  • Crystallization: As detailed in Issue 2, converting the crude amine to its HCl or other salt and recrystallizing from a suitable solvent system (e.g., Ethanol/Water, Isopropanol/Diethyl Ether) is a highly effective and scalable method for achieving high purity.[9]

  • Fractional Distillation: If the amine and its major impurities have sufficiently different boiling points (a difference of >25 °C is ideal), vacuum distillation can be a very effective purification method.[10][11] This avoids the use of solvents and solid supports. However, care must be taken as some amines can be thermally sensitive.

Q2: Which analytical techniques are essential for confirming the purity of the final product?

A combination of methods is required for a comprehensive purity assessment.[12]

Technique Purpose Key Considerations
¹H and ¹³C NMR Structural confirmation and detection of organic impurities.Quantitative NMR (qNMR) can be used for absolute purity determination against a certified internal standard.[13]
HPLC-UV/MS Purity assessment and impurity profiling.Use a C18 reversed-phase column with a mobile phase containing a buffer (e.g., ammonium formate) or an ion-pairing agent. MS detection is crucial for identifying unknown impurities.[14][15]
GC-MS Analysis of volatile impurities and starting materials.The primary amine may require derivatization (e.g., silylation) to improve peak shape and prevent column interactions.[12]
Elemental Analysis Confirms the elemental composition (C, H, N).Particularly useful for confirming the identity of a new batch or the stoichiometry of a salt.

Q3: My purified amine is slightly colored (yellow to brown). Is this a problem, and can I remove the color?

A faint yellow color is common for many amines and often indicates the presence of minor, highly conjugated impurities formed by air oxidation.[2] While often present at low levels (<1%), they can be aesthetically undesirable.

  • Activated Carbon Treatment: Dissolve the amine (or its salt) in a suitable solvent and add a small amount (1-5% by weight) of activated charcoal. Heat the mixture gently for 15-30 minutes, then filter the hot solution through a pad of Celite® to remove the carbon. The colored impurities adsorb to the carbon. Recrystallize or precipitate the product from the filtrate.

  • Recrystallization: Often, a careful recrystallization is sufficient to leave the colored impurities behind in the mother liquor.

References

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines.

  • Bari, S., et al. (2021). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules.

  • Kumar, V., et al. (2013). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives. Organic Process Research & Development.

  • Gabriele, B., et al. (2016). Recent Advances in the Synthesis of Indanes and Indenes. Chemistry.

  • SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column.

  • ResearchGate. (2021). The synthesis of indane derivatives and antioxidant effects.

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?.

  • European Patent Office. Indane derivatives, methods of their preparation and compositions containing them.

  • BenchChem. (2025). Technical Support Center: Optimizing Indan Derivative Synthesis.

  • Google Patents. Recovery of amines from by-product chloride salts.

  • Biotage. (2023). Is there an easy way to purify organic amines?.

  • University of Rochester, Department of Chemistry. Purification: Fractional Distillation.

  • YouTube. (2025). Amines-Part 11-Chemical Properties 5-Separation of Amines.

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.

  • Wikipedia. Fractional distillation.

  • Web.chemdoodle.com. Recrystallization1.

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.

  • BYJU'S. Fractional Distillation.

  • The Chemistry Blog. What is Fractional Distillation?.

  • MDPI. (2018). (2,3-Dihydro-1H-indol-5-ylmethyl)amine.

  • ResearchGate. (2009). Synthesis of (1‐(Aminomethyl)‐2,3‐dihydro‐1H‐inden‐3‐yl)methanol: Structural Confirmation of the Main Band Impurity Found in Varenicline® Starting Material.

  • MDPI. (2022). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors.

  • ResearchGate. (2020). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination.

  • World Journal of Pharmaceutical Research. (2022). A review on synthesis and characterization of impurities in API’s.

  • Google Patents. Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.

  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Purity Validation of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine.

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.

  • Organic Chemistry Portal. Reductive Amination - Common Conditions.

  • Wikipedia. Reductive amination.

  • PubChem. 2,3-dihydro-1H-inden-1-ylmethanamine.

  • Myers, A. Chem 115: C–N Bond-Forming Reactions: Reductive Amination.

  • ResearchGate. (2021). Asymmetric reductive amination of 1‐indanone derivatives by using....

  • ACG Publications. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds.

  • PMC. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib.

  • PubChemLite. 2,3-dihydro-1h-inden-1-ylmethanamine (C10H13N).

  • BLDpharm. (2,3-Dihydro-1H-inden-5-yl)methanamine.

  • Fluorochem. 2,3-DIHYDRO-1H-INDEN-5-YLMETHANAMINE HCL.

  • Google Patents. Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide.

  • SciSpace. (2011). One-pot synthesis of novel 2,3-dihydro-1H-indazoles.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for the Aminomethylation of Indane

Last Updated: January 21, 2026 Welcome to the technical support center for the aminomethylation of indane. This guide is designed for researchers, scientists, and drug development professionals who are looking to synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: January 21, 2026

Welcome to the technical support center for the aminomethylation of indane. This guide is designed for researchers, scientists, and drug development professionals who are looking to synthesize aminomethylated indane derivatives efficiently and with high purity. We will delve into the underlying principles of the reaction, provide a robust starting protocol, and address common challenges in a detailed troubleshooting format.

Section 1: The Core Reaction - Understanding the Mannich Reaction with Indane

The aminomethylation of an active hydrogen compound like indane is most commonly achieved via the Mannich reaction. This powerful three-component reaction involves an aldehyde (typically formaldehyde), a primary or secondary amine, and a carbon acid.[1][2] In the context of indane, the reaction targets the acidic proton at the C1 position, adjacent to the benzene ring, to install an aminomethyl group.

The Mechanism: The reaction proceeds in two main stages under acidic conditions:

  • Iminium Ion Formation: The amine reacts with formaldehyde to form a highly electrophilic iminium ion.[2][3][4]

  • Nucleophilic Attack: The indane, acting as the carbon nucleophile (often through its enol or enolate-equivalent form), attacks the iminium ion to form the final β-amino-carbonyl compound, known as the Mannich base.[1][3][4]

Understanding this mechanism is critical for troubleshooting, as issues can arise at either stage.

Mannich_Mechanism Figure 1: General Mechanism of the Mannich Reaction on Indane cluster_0 Iminium Ion Formation cluster_1 Nucleophilic Attack Amine Secondary Amine (e.g., Dimethylamine) Iminium Eschenmoser's Salt Analog (Iminium Ion) Amine->Iminium + H⁺ Formaldehyde Formaldehyde (from Paraformaldehyde) Formaldehyde->Iminium Product 1-Aminomethyl-indane (Mannich Base) Iminium->Product Electrophilic Target Indane Indane (Active Hydrogen Source) Indane->Product Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Indane Aminomethylation cluster_yield Low or No Yield cluster_purity Impure Product / Side Reactions cluster_workup Difficult Isolation Start Reaction Outcome Unsatisfactory Q_Yield Check Reagent Quality (Fresh Paraformaldehyde?) Start->Q_Yield Low Yield Q_Purity Multiple Spots on TLC? Start->Q_Purity Impure Q_Workup Product Water-Soluble? Start->Q_Workup Isolation Issues Sol_Reagent Use fresh, high-purity reagents. Verify amine salt integrity. Q_Yield->Sol_Reagent Yes Q_Conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) Q_Yield->Q_Conditions No Sol_Conditions Optimize temperature. Ensure correct molar ratios. Increase reaction time. Q_Conditions->Sol_Conditions Yes Sol_BisAlk Bis-alkylation suspected. Use a larger excess of indane. Q_Purity->Sol_BisAlk Yes Sol_Polymer Polymerization suspected. Lower reaction temperature. Consider slow addition of reagents. Q_Purity->Sol_Polymer Also Yes Sol_Workup During workup, basify pH to >9 to precipitate the free base. Extract with organic solvent. Q_Workup->Sol_Workup Yes

Sources

Optimization

stability testing of (2,3-Dihydro-1H-inden-5-yl)methanamine under different pH conditions

Technical Support Center: Stability of (2,3-Dihydro-1H-inden-5-yl)methanamine Welcome to the technical support guide for (2,3-Dihydro-1H-inden-5-yl)methanamine. This document provides in-depth guidance, frequently asked...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of (2,3-Dihydro-1H-inden-5-yl)methanamine

Welcome to the technical support guide for (2,3-Dihydro-1H-inden-5-yl)methanamine. This document provides in-depth guidance, frequently asked questions (FAQs), and troubleshooting protocols for researchers, scientists, and drug development professionals investigating the stability of this compound under various pH conditions. Our approach is rooted in established principles of chemical kinetics and degradation pathway analysis to ensure the integrity and robustness of your experimental findings.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the chemical behavior and analysis of (2,3-Dihydro-1H-inden-5-yl)methanamine.

Question 1: What are the key structural features of (2,3-Dihydro-1H-inden-5-yl)methanamine that influence its pH stability?

Answer: The stability of (2,3-Dihydro-1H-inden-5-yl)methanamine is primarily governed by its primary benzylic amine group (-CH₂NH₂).

  • Basic Nature and Protonation: The amine group is basic and will exist in a protonated, cationic form (-CH₂NH₃⁺) in acidic solutions and as a neutral, free base in alkaline solutions. The transition between these states is dictated by the compound's pKa (acid dissociation constant). The pKa for a primary benzylic amine is typically around 9-10. This pH-dependent ionization state is critical as it influences solubility, reactivity, and susceptibility to degradation.

  • Susceptibility to Oxidation: The free base form, which is more prevalent at pH values above the pKa, is significantly more susceptible to oxidative degradation. The lone pair of electrons on the nitrogen atom makes it a target for oxidizing agents. The benzylic position (the carbon atom adjacent to the aromatic ring) can also be a site for oxidation.

  • Indane Core: The 2,3-dihydro-1H-indene (indane) core is a saturated bicyclic system fused to a benzene ring. While generally stable, its electronic properties can influence the reactivity of the attached methanamine group.

Question 2: What are the most probable degradation pathways for this compound in aqueous solutions at different pH values?

Answer: Based on the structure, the primary degradation pathways are expected to be hydrolysis and oxidation, with the rate and dominant mechanism being highly pH-dependent.[1][2][3]

  • Acidic Conditions (pH 1-4): In this range, the amine is protonated (-CH₂NH₃⁺), which protects it from oxidation. Therefore, the compound is expected to be relatively stable. Hydrolytic degradation is generally slow for amines unless catalyzed by extreme conditions not typically used in standard stability studies.

  • Neutral Conditions (pH 5-8): As the pH approaches the pKa, a significant equilibrium concentration of the free base form exists. This makes the molecule more susceptible to oxidation, which is often the primary degradation pathway in this range. Dissolved oxygen or trace metal ions in the buffer can initiate this process.

  • Alkaline Conditions (pH 9-12): In highly alkaline solutions, the compound exists almost entirely as the free base, making it most vulnerable to rapid oxidative degradation.[4] Other base-catalyzed reactions, though less common for this structure, cannot be entirely ruled out without empirical data.

Question 3: Which analytical techniques are recommended for monitoring the stability of (2,3-Dihydro-1H-inden-5-yl)methanamine?

Answer: A stability-indicating analytical method is crucial for separating the parent compound from its degradation products.[5][6] The most suitable technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a suitable detector.

  • Detection:

    • UV/Vis Detector (or PDA): The aromatic ring in the indane structure provides a chromophore, allowing for UV detection (typically in the 210-280 nm range). A Photo-Diode Array (PDA) detector is highly recommended as it can help in assessing peak purity and provides spectral information about new peaks.

    • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is the gold standard. It provides unequivocal identification of the parent peak based on its mass-to-charge ratio (m/z) and is invaluable for the structural elucidation of unknown degradation products.[7]

  • Column Choice: A C18 stationary phase is a standard and effective choice for separating the parent compound from its more polar degradation products.

Question 4: How should a forced degradation study be designed to assess pH stability?

Answer: A forced degradation or stress testing study is designed to accelerate the degradation process to identify likely degradation products and establish degradation pathways.[8][9][10] A typical study involves exposing the compound to a range of pH conditions at elevated temperatures.

  • pH Range: A wide range should be covered. Recommended conditions include:

    • 0.1 M HCl (pH ~1)

    • pH 4.5 Buffer (e.g., Acetate)

    • pH 7.0 Buffer (e.g., Phosphate)

    • pH 9.0 Buffer (e.g., Borate or Carbonate)

    • 0.1 M NaOH (pH ~13)

  • Temperature: Studies are often conducted at an elevated temperature (e.g., 40°C, 60°C, or 80°C) to accelerate degradation to a target level of 5-20% within a reasonable timeframe (e.g., hours to days).[10]

  • Time Points: Multiple time points should be analyzed (e.g., 0, 2, 4, 8, 24, 48 hours) to establish a degradation profile.

  • Controls: A control sample, protected from stress conditions (e.g., stored at 4°C), should be analyzed at each time point to account for any initial impurities or degradation during sample preparation.

Part 2: Troubleshooting Guide

This section provides solutions to specific issues that may arise during your stability experiments.

Observed Problem Potential Cause Recommended Action
Rapid loss of parent compound at pH > 8, even at room temperature. Oxidative Degradation: The free base form of the amine is highly susceptible to oxidation by dissolved atmospheric oxygen in the buffer.1. De-gas Buffers: Sparge all alkaline buffers with an inert gas (Nitrogen or Argon) before use to remove dissolved oxygen. 2. Use Headspace Vials: Conduct the study in sealed vials with an inert gas headspace. 3. Consider an Antioxidant: As a mechanistic tool, adding a small amount of an antioxidant (e.g., sodium bisulfite) can confirm if the pathway is oxidative.
Poor Mass Balance (Sum of parent and degradants is < 95%). 1. Precipitation: The compound's solubility may change with pH or upon degradation, causing it to precipitate out of solution.[1] 2. Adsorption: The compound or its degradants may adsorb to the surface of the sample vials (glass or plastic). 3. Non-UV Active Degradants: Degradation may produce species that do not absorb at the analytical wavelength.1. Check for Precipitate: Visually inspect vials before analysis. If precipitate is seen, attempt to dissolve it with a compatible organic solvent (e.g., acetonitrile) and re-analyze. 2. Use Silanized Vials: To minimize adsorption, use low-adsorption or silanized glass vials. 3. Use a Universal Detector: Analyze samples using a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), or preferably LC-MS, to detect all non-volatile species.
Inconsistent or non-reproducible degradation rates. Buffer Reactivity or Catalysis: Certain buffer species (e.g., phosphate) can catalyze specific degradation reactions.[4] The concentration of the buffer can also influence the reaction rate.1. Test Different Buffers: If catalysis is suspected, repeat the experiment at the same pH using a different buffer system (e.g., compare a phosphate buffer at pH 7 with a HEPES buffer at pH 7). 2. Maintain Consistent Ionic Strength: Ensure all buffer solutions have a similar ionic strength to minimize matrix effects on the reaction rate.
Appearance of a new peak that disappears at later time points. Formation of an Unstable Intermediate: The degradation may proceed through an intermediate product that is itself unstable and degrades further into other products.1. Increase Sampling Frequency: Analyze samples at more frequent, earlier time points to better characterize the formation and decay of the intermediate. 2. Use LC-MS: Immediately attempt to get a mass spectrum of the transient peak to aid in its identification.

Part 3: Experimental Protocol & Data Presentation

Detailed Protocol: pH-Dependent Stability Study via HPLC-UV

This protocol outlines a comprehensive workflow for assessing the stability of (2,3-Dihydro-1H-inden-5-yl)methanamine.

1. Materials and Reagents:

  • (2,3-Dihydro-1H-inden-5-yl)methanamine reference standard

  • HPLC-grade Acetonitrile (ACN) and Water

  • Formic Acid (or TFA) for mobile phase modification

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH)

  • Buffer salts (e.g., sodium acetate, potassium phosphate, sodium borate)

  • Class A volumetric glassware and calibrated pipettes

  • HPLC system with PDA detector and C18 column (e.g., 4.6 x 150 mm, 5 µm)

2. Preparation of Solutions:

  • Stock Solution (1.0 mg/mL): Accurately weigh and dissolve 25 mg of the reference standard in a 25 mL volumetric flask using a 50:50 mixture of ACN and water. This diluent choice ensures solubility and compatibility with the stress media.

  • Stress Media: Prepare a series of buffers:

    • pH 2.0: 0.01 M HCl

    • pH 4.5: 50 mM Acetate Buffer

    • pH 7.0: 50 mM Phosphate Buffer

    • pH 10.0: 50 mM Borate Buffer

  • Quenching Solution: Prepare a solution that will neutralize the stress sample and halt the degradation reaction. A solution of 50 mM potassium phosphate buffer at pH 7.0 is often suitable.

3. Stress Sample Preparation & Incubation:

  • For each pH condition, pipette 100 µL of the Stock Solution into 900 µL of the pre-heated stress medium in a sealed HPLC vial. This gives a starting concentration of 100 µg/mL.

  • Prepare a "Time Zero" (T₀) sample for each condition by immediately quenching the reaction: pipette 100 µL of the stressed solution into 900 µL of the quenching solution.

  • Place the remaining sealed vials into a temperature-controlled chamber set to 60°C .

4. Time-Point Sampling:

  • At predetermined intervals (e.g., 2, 4, 8, 24 hours), remove one vial for each pH condition.

  • Allow the vial to cool to room temperature.

  • Quench the reaction by pipetting 100 µL of the stressed solution into 900 µL of the quenching solution. This results in a final theoretical concentration of 10 µg/mL for analysis.

5. HPLC Analysis:

  • Method Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in ACN

    • Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: PDA at 220 nm and 265 nm (or optimal wavelength).

  • Analysis Sequence: Inject the T₀ samples first, followed by the time-point samples.

6. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to its T₀ peak area for that specific pH condition.

  • Calculate the percent of each major degradation product by dividing its peak area by the total area of all peaks in the chromatogram (area percent).

  • Plot the % of parent compound remaining versus time for each pH condition.

Expected Data Summary

The following table presents a hypothetical summary of results from a stability study conducted at 60°C.

pHTime (hours)% Parent RemainingMain Degradant 1 (% Area)Main Degradant 2 (% Area)Notes
2.0 0100.0NDNDInitial Time Point
2498.50.8NDVery stable under acidic conditions
7.0 0100.0NDNDInitial Time Point
2485.211.52.1Moderate degradation observed
10.0 0100.0NDNDInitial Time Point
870.325.13.5Rapid degradation under alkaline conditions
2435.648.910.2Extensive degradation
ND = Not Detected

Part 4: Visualized Workflows and Pathways

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the pH stability testing protocol.

Stability_Workflow prep 1. Prepare Solutions (Stock, Buffers, Quench) initiate 2. Initiate Stress (Mix Stock & Buffer, T=60°C) prep->initiate t0 Prepare T₀ Sample (Immediate Quench) initiate->t0 incubate 3. Incubate Samples initiate->incubate quench 5. Quench Reaction (Dilute into Neutral Buffer) t0->quench sample 4. Sample at Time Points (t₁, t₂, t₃...) incubate->sample Over Time sample->quench analyze 6. Analyze via HPLC quench->analyze process 7. Process & Interpret Data analyze->process

Caption: High-level workflow for conducting a forced degradation study under varied pH conditions.

Hypothesized Degradation Pathway

This diagram shows a plausible oxidative degradation pathway for the primary amine at neutral to alkaline pH.

Degradation_Pathway Parent Parent Amine (R-CH₂-NH₂) Imine Imine Intermediate (R-CH=NH) Parent->Imine [O] Imine->p1 Aldehyde Aldehyde Degradant (R-CHO) Aldehyde->p2 Acid Carboxylic Acid (R-COOH) p1->Aldehyde +H₂O -NH₃ p2->Acid [O]

Caption: Plausible oxidative degradation route for (2,3-Dihydro-1H-inden-5-yl)methanamine.

References

  • Analytical Methods.RSC Publishing.
  • Allison, M. J., & Macfarlane, G. T. (1989). Influence of pH, nutrient availability, and growth rate on amine production by Bacteroides fragilis and Clostridium perfringens. Applied and Environmental Microbiology, 55(11), 2894–2898. Available from: [Link]

  • Rani, S., & Singh, R. (2016). Forced Degradation Studies. MedCrave online. Available from: [Link]

  • Stav, A. (2025). How does alkaline pH increase Hofmann (Hofmann elimination) degradation of atracurium?Accessed via Google Search.
  • Antipin, R. L., et al. (2020). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. MDPI. Available from: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2006). Synthesis and Degradation of pH-Sensitive Linear Poly(amidoamine)s. AAPS PharmSciTech, 7(2), E84. Available from: [Link]

  • Sharma, G., & Kumar, S. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 5(4), 129-138. Available from: [Link]

  • Jain, D., & Basniwal, P. K. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. Available from: [Link]

  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available from: [Link]

  • Hawe, A. (2012). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available from: [Link]

  • III Analytical Methods.Japan International Cooperation Agency.
  • Tominaga, M., et al. (1985). pH‐Dependent Degradation of Nitrosocimetidine and Its Mechanisms. Japanese Journal of Cancer Research, 76(8), 663-669. Available from: [Link]

  • 2,3-dihydro-1H-inden-1-ylmethanamine. PubChem, National Center for Biotechnology Information. Available from: [Link]

  • (2,3-Dihydro-1H-inden-2-yl)methanamine. PubChem, National Center for Biotechnology Information. Available from: [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. (2025). Available from: [Link]

  • Williams, R. pKa Data Compiled by R. Williams. Organic Chemistry Data. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Analytical Method Development for Impurity Profiling of (2,3-Dihydro-1H-inden-5-yl)methanamine

Introduction: The Critical Role of Impurity Profiling (2,3-Dihydro-1H-inden-5-yl)methanamine is a key chemical intermediate in the synthesis of various pharmacologically active molecules. The purity of this starting mate...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Impurity Profiling

(2,3-Dihydro-1H-inden-5-yl)methanamine is a key chemical intermediate in the synthesis of various pharmacologically active molecules. The purity of this starting material is paramount, as any impurities can carry through the synthetic process, potentially affecting the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API). Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate rigorous characterization and control of impurities.[1][2] This guide provides a comprehensive technical framework for developing and troubleshooting robust analytical methods for the impurity profiling of (2,3-Dihydro-1H-inden-5-yl)methanamine, grounded in scientific principles and field-proven experience.

Strategic Approach to Method Development

A successful impurity profiling method is not just about separation; it's about building a robust, stability-indicating analytical procedure that can reliably detect, separate, and quantify all potential impurities. The development process should be systematic, moving from understanding the analyte and its potential impurities to a fully validated method.

Impurity_Profiling_Workflow cluster_0 Phase 1: Knowledge Gathering & Planning cluster_1 Phase 2: Method Development & Optimization cluster_2 Phase 3: Verification & Validation A Analyte Characterization (pKa, logP, solubility) B Identify Potential Impurities (Process- & Degradation-Related) A->B C Define Analytical Target Profile (ATP) (ICH Q14) [18] B->C D Technique Selection (HPLC/UHPLC, GC, etc.) C->D E Screening Experiments (Column, pH, Mobile Phase) [30] D->E F Method Optimization (Gradient, Temperature, Flow Rate) E->F G Forced Degradation Study (ICH Q1B) [24] F->G H Impurity Identification (LC-MS, NMR) [5, 26] G->H I Method Validation (ICH Q2(R2)) [3, 6] H->I J Final Validated Method I->J Routine Analysis & Lifecycle Management

Caption: Overall workflow for impurity profiling method development.

Understanding Potential Impurities

The first step in developing a targeted method is to anticipate the impurities that may be present. These fall into two main categories: process-related impurities and degradation products.

Impurity TypePotential Species for (2,3-Dihydro-1H-inden-5-yl)methanamineRationale / Origin
Process-Related Isomers (e.g., (2,3-dihydro-1H-inden-1-yl)methanamine, (2,3-dihydro-1H-inden-2-yl)methanamine)[3][4]Non-selective synthesis or rearrangement.
Starting Materials (e.g., 5-cyanoindane, indane)Incomplete reaction.
Intermediates (e.g., corresponding amide or oxime)Incomplete reduction step.
By-products (e.g., Dimeric species, open-ring products)[5]Side reactions during synthesis.
Degradation Oxidized Amine (N-oxide)Exposure to oxidative conditions.
De-aminated species (e.g., (2,3-dihydro-1H-inden-5-yl)methanol)Hydrolytic or oxidative degradation.
PhotodegradantsExposure to UV or visible light.

Primary Analytical Technique: Reversed-Phase HPLC/UHPLC

High-Performance Liquid Chromatography (HPLC) and its ultra-high performance counterpart (UHPLC) are the workhorses for pharmaceutical impurity analysis due to their versatility, efficiency, and compatibility with various detectors.[6]

Step-by-Step HPLC Method Development Protocol

1. Initial Column and Mobile Phase Screening: The goal of this phase is to find the best combination of stationary phase chemistry and mobile phase pH to achieve initial separation of the main component and its key impurities.[7]

  • Objective: Identify a column and pH that provides good peak shape for the main amine and shows selectivity towards potential impurities.

  • Procedure:

    • Prepare a stock solution of (2,3-Dihydro-1H-inden-5-yl)methanamine and a spiked sample containing any known impurities.

    • Screen a minimum of three columns with diverse selectivities (e.g., C18, Phenyl-Hexyl, Polar-Embedded).

    • For each column, perform gradient runs at a low pH (e.g., 2.7) and a high pH (e.g., 9.5).

    • Evaluate the resulting chromatograms for peak shape, resolution, and changes in elution order.

2. Method Optimization: Once a promising column/pH combination is identified, refine the method to resolve all components.

  • Objective: Achieve baseline separation for all known impurities and degradation products.

  • Procedure:

    • Optimize Gradient: Adjust the gradient slope and time to improve the resolution between closely eluting peaks. A shallower gradient generally increases resolution.

    • Modify Organic Solvent: Evaluate acetonitrile vs. methanol. Acetonitrile often provides sharper peaks, while methanol can offer different selectivity.

    • Adjust Temperature: Increasing column temperature can improve peak efficiency (making peaks sharper) and reduce run time, but it can also alter selectivity.[8] Screen temperatures between 25°C and 50°C.

Recommended Starting HPLC/UHPLC Conditions
ParameterRecommendationRationale & Expert Insights
Column Agilent Zorbax SB-Aq, Waters XBridge C18, or similar (e.g., 100 x 4.6 mm, 3.5 µm)The primary amine is basic and can exhibit poor peak shape on standard silica columns due to interaction with acidic silanols.[9] A column with good end-capping or a hybrid particle base is crucial. A polar-embedded phase can also offer unique selectivity.
Mobile Phase A Low pH: 0.1% Formic Acid in Water or 20mM Potassium Phosphate, pH 2.7High pH: 0.1% Ammonium Hydroxide in Water, pH 9.5Low pH: Protonates the amine (pKa ~9-10), ensuring it's in a single ionic state and minimizing silanol interactions.[9] High pH: Keeps the amine neutral. Requires a high-pH stable column. This can dramatically change selectivity.
Mobile Phase B Acetonitrile or MethanolAcetonitrile is a good first choice. Methanol can be screened for alternative selectivity.
Gradient 5% to 95% B over 20 minutesA good starting point for screening. This will be optimized based on the results.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column. Adjust for different column dimensions.
Column Temp. 30 °CProvides good efficiency and reproducibility. Can be used as an optimization parameter.
Detector PDA/DAD at 220 nm and 270 nmThe indane structure will have UV absorbance. Monitoring multiple wavelengths helps detect impurities with different chromophores. A PDA detector is essential for checking peak purity.
Injection Vol. 5 µLKeep low to prevent column overload, which can cause peak fronting.[10]

Orthogonal & Confirmatory Techniques

No single method can guarantee the detection of all impurities. Orthogonal techniques with different separation mechanisms are essential for a complete profile.

Gas Chromatography (GC)

GC is well-suited for analyzing volatile and semi-volatile impurities that may not be amenable to HPLC. However, analyzing primary amines by GC presents challenges.

  • Key Challenge: Amines are highly polar and basic, leading to strong adsorption on standard GC columns, which results in severe peak tailing.[11]

  • Solution: Use a base-deactivated column specifically designed for amine analysis, such as an Agilent CP-Sil 13 CB or a similar phase.[12] Often, these columns incorporate a small amount of a base like potassium hydroxide (KOH) in the stationary phase to block active sites.[11] Derivatization with reagents like benzenesulfonyl chloride can also be employed to make the amines less polar and more suitable for GC analysis.[13]

Mass Spectrometry (MS) for Identification

Mass spectrometry is the definitive technique for impurity identification and structural elucidation.[14] When coupled with LC (LC-MS), it provides molecular weight information for each separated peak.

  • Workflow: An efficient workflow involves using an LC-UV/PDA method for detection and quantification, followed by LC-MS analysis to identify unknown peaks.[15]

  • Ionization: Electrospray Ionization (ESI) is the most common technique for LC-MS and works well for polar molecules like (2,3-Dihydro-1H-inden-5-yl)methanamine.[16]

  • High-Resolution MS (HRMS): Techniques like Time-of-Flight (TOF) or Orbitrap provide highly accurate mass measurements, allowing for the confident determination of elemental compositions for unknown impurities.[17]

Ensuring the Method is Stability-Indicating: Forced Degradation

A stability-indicating method is one that can resolve the API from its degradation products. Forced degradation studies are performed to generate these products and prove the method's specificity.[18][19] The goal is to achieve a target degradation of 5-20%.[18]

Forced Degradation Protocol
ConditionReagent / ParametersTypical Duration & TemperaturePurpose
Acid Hydrolysis 0.1 M HCl2-8 hours at 60 °CTo test susceptibility to degradation in acidic conditions.[20]
Base Hydrolysis 0.1 M NaOH2-8 hours at 60 °CTo test susceptibility to degradation in basic conditions.[20]
Oxidation 3% H₂O₂24 hours at Room TempTo identify potential oxidation products.[21]
Thermal Dry Heat48 hours at 80 °CTo assess intrinsic thermal stability.
Photolytic ICH Q1B compliant light sourceExpose solid & solution samplesTo assess stability under light exposure.[21]

After exposure, samples are neutralized (if necessary), diluted, and analyzed by the developed HPLC method. The peak purity of the main component should be assessed using a PDA detector to ensure no co-eluting degradants.

Troubleshooting Guide

This section addresses common issues encountered during method development in a direct Q&A format.

Troubleshooting_Tree A Problem: Peak Tailing for Amine B Is mobile phase pH > 2 units below pKa? A->B C Increase buffer concentration or lower pH B->C No D Are you using a high-quality, end-capped column? B->D Yes G Problem Solved C->G E Switch to a column designed for basic compounds (e.g., hybrid particle, polar-embedded) D->E No F Consider adding a competing base (e.g., 0.1% TEA) to mobile phase (use with caution) D->F Yes E->G F->G

Caption: Decision tree for troubleshooting amine peak tailing.

Q1: Why is my main peak for (2,3-Dihydro-1H-inden-5-yl)methanamine tailing or showing poor shape?

  • A: This is the most common issue when analyzing basic compounds like amines.[22] The primary cause is the interaction of the positively charged (protonated) amine with negatively charged, deprotonated silanol groups on the surface of the HPLC column packing material.[9]

    • Solution 1 (Low pH): Ensure your mobile phase pH is low enough (e.g., < 3.0) to fully protonate your amine and suppress the ionization of most silanol groups.

    • Solution 2 (Column Choice): Use a high-purity silica column with high-density end-capping or, preferably, a column with a hybrid particle base (e.g., Waters XBridge) that is more resistant to silanol activity.

    • Solution 3 (High pH): Switch to a high-pH stable column and use a basic mobile phase (e.g., pH 9-10). This neutralizes the amine, eliminating the ionic interaction. This will significantly change your chromatography, so it's a major redevelopment step.

Q2: I'm seeing poor resolution between two impurity peaks. What should I do?

  • A: Poor resolution means the selectivity or efficiency of your method is insufficient.[10]

    • Solution 1 (Change Organic Solvent): If you are using acetonitrile, try a method with methanol, or a ternary mixture. The different solvent properties can alter selectivity.

    • Solution 2 (Adjust Gradient): Make the gradient shallower in the region where the critical pair elutes. A slower change in solvent strength gives the peaks more time to separate.

    • Solution 3 (Change Column): The most powerful way to change selectivity is to change the stationary phase. If you are on a C18, try a Phenyl-Hexyl column. The π-π interactions of the phenyl phase can provide unique selectivity for aromatic compounds like yours.[7]

Q3: My retention times are shifting between injections or between runs.

  • A: Retention time instability points to problems with the mobile phase preparation or the HPLC system itself.[23]

    • Solution 1 (Check Mobile Phase): Ensure the mobile phase is fresh and well-mixed. If using a buffer, ensure the pH is stable and that it is fully dissolved. Buffers can precipitate if mixed with high concentrations of organic solvent.[24]

    • Solution 2 (System Equilibration): Make sure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is especially critical for gradient methods. A 10-15 column volume equilibration is a good starting point.

    • Solution 3 (Check for Leaks/Pump Issues): Unstable pressure from the HPLC pump, often caused by air bubbles or worn seals, will lead to fluctuating flow rates and shifting retention times.[24]

Frequently Asked Questions (FAQs)

Q: What validation parameters are most critical for an impurity method according to ICH Q2(R2)?

A: For an impurity quantification method, the key parameters are:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. Forced degradation studies are the primary tool to demonstrate this.[25]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is critical for quantifying trace-level impurities.[26]

  • Accuracy: The closeness of test results to the true value. This is typically assessed by recovery studies of spiked impurities.[25]

  • Precision: Assessed at different levels, including repeatability (same lab, same day) and intermediate precision (different days, different analysts).[26]

  • Linearity & Range: The method must be linear from the LOQ to at least 120% of the specification limit for the impurity.[27]

Q: How do I set impurity reporting, identification, and qualification thresholds?

A: These thresholds are defined by ICH guidelines (specifically ICH Q3A for new drug substances). They are based on the maximum daily dose of the final drug product. For a typical drug substance, the reporting threshold might be 0.05%, the identification threshold 0.10%, and the qualification threshold 0.15% or 1.0 mg per day total intake (whichever is lower). Your analytical method's LOQ must be at or below the reporting threshold.

Q: Can I use one method for both the API assay and impurity profiling?

A: It is possible but often not ideal. An assay method is designed to be highly precise and accurate around 100% of the target concentration. An impurity method needs to be sensitive and selective at very low concentration levels (e.g., 0.05% to 1.0%). Often, the injection concentration required for an accurate assay will overload the column for trace impurity analysis, obscuring small peaks near the main peak. It is common practice to have a separate, dedicated method for impurity profiling.

References

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

  • Amirav, A., Gordin, A., & Tzanani, N. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of Mass Spectrometry, 55(11), e4643.
  • Pharma Talks. (2023). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • HPLC Guru. (2023). Troubleshooting Poor Peak Shape and Resolution in HPLC. Retrieved from [Link]

  • Pharma Focus America. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Retrieved from [Link]

  • AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • LGC. (2024). The benefits of high-resolution mass spectrometry for impurity profiling. Retrieved from [Link]

  • International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Retrieved from [Link]

  • An, T., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 349-358.
  • HALO Columns. (2023). LC Chromatography Troubleshooting Guide. Retrieved from [Link]

  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC?. Retrieved from [Link]

  • RAPS. (2022). ICH releases draft guidelines on analytical method development. Retrieved from [Link]

  • Agilent Technologies. (2011). Analysis of primary, secondary and tertiary amines. Retrieved from [Link]

  • IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • Dong, M. W., et al. (2010). A Fast, Generic and Systematic Approach to UHPLC Impurity Method Development. LCGC North America, 28(12).
  • Journal of Pharmaceutical Analysis and Research. (2024). Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals.
  • Research Journal of Pharmacy and Technology. (2019). A Review: Stability Indicating Forced Degradation Studies. Retrieved from [Link]

  • Journal of Analytical & Pharmaceutical Research. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • Beni-Suef University Journal of Basic and Applied Sciences. (2016). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and validation of new analytical methods for impurity profiling of drugs and pharmaceuticals. Retrieved from [Link]

  • JETIR. (2021). AN INTRODUCTION TO FORCED DEGRADATION STUDIES FOR DRUG SUBSTANCE & DRUG PRODUCTS. Retrieved from [Link]

  • LCGC International. (2011). Method Development for Drug Impurity Profiling: Part 1. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2024).
  • MDPI. (2018). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • ResearchGate. (2009). Synthesis of (1‐(Aminomethyl)‐2,3‐dihydro‐1H‐inden‐3‐yl)methanol: Structural Confirmation of the Main Band Impurity Found in Varenicline® Starting Material. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-dihydro-1H-inden-1-ylmethanamine. Retrieved from [Link]

  • PubChem. (n.d.). (2,3-Dihydro-1H-inden-2-yl)methanamine. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1H-Imidazole-1-ethanamine, 2-heptyl-4,5-dihydro- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Pharmacia. (2024). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. Retrieved from [Link]

  • ResearchGate. (2023). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized.... Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of Monoamine Reuptake Inhibitors: Characterizing (2,3-Dihydro-1H-inden-5-yl)methanamine

A Note to the Researcher: As of the latest literature review, specific biological activity data for (2,3-Dihydro-1H-inden-5-yl)methanamine at the monoamine transporters (SERT, NET, DAT) is not publicly available. This gu...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: As of the latest literature review, specific biological activity data for (2,3-Dihydro-1H-inden-5-yl)methanamine at the monoamine transporters (SERT, NET, DAT) is not publicly available. This guide is structured to provide the necessary scientific framework and detailed experimental protocols to enable researchers to perform this characterization and subsequent comparison with established monoamine reuptake inhibitors.

Introduction: The Crucial Role of Monoamine Reuptake Inhibitors

Monoamine reuptake inhibitors (MRIs) are a cornerstone in the treatment of numerous neuropsychiatric disorders, including depression, anxiety, and attention-deficit hyperactivity disorder (ADHD).[1][2] These compounds exert their therapeutic effects by blocking the serotonin (SERT), norepinephrine (NET), and/or dopamine (DAT) transporters, thereby increasing the synaptic availability of these key neurotransmitters. The specific clinical profile of an MRI is dictated by its relative potency and selectivity for these transporters.[1]

The indane scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of various biologically active compounds.[3] Its rigid framework allows for precise orientation of pharmacophoric elements, making it an attractive starting point for the design of novel central nervous system agents. The compound of interest, (2,3-Dihydro-1H-inden-5-yl)methanamine, represents a simple yet intriguing derivative, and its biological activity at the monoamine transporters warrants empirical investigation.

The Imperative of Experimental Characterization

While structure-activity relationships (SAR) can offer valuable insights, predicting the precise biological activity of a novel compound based solely on its structure is fraught with uncertainty.[4][5][6] Subtle structural modifications can lead to dramatic shifts in potency and selectivity. Therefore, a rigorous experimental evaluation is paramount to understanding the pharmacological profile of (2,3-Dihydro-1H-inden-5-yl)methanamine. This guide outlines the essential in vitro and in vivo assays required for this characterization.

In Vitro Characterization: Determining Transporter Affinity and Potency

The initial characterization of a putative MRI involves determining its affinity for and functional inhibition of the monoamine transporters. This is typically achieved through two key in vitro assays: radioligand binding assays and synaptosomal uptake inhibition assays.

Radioligand Binding Assays: Gauging Affinity (Ki)

Radioligand binding assays are the gold standard for measuring the binding affinity of a compound to its target receptor or transporter. These assays are typically competitive, where the test compound's ability to displace a known high-affinity radioligand from the transporter is measured. The output of this assay is the inhibition constant (Ki), which reflects the affinity of the compound for the transporter. A lower Ki value indicates a higher binding affinity.

  • Membrane Preparation:

    • Homogenize brain tissue (e.g., rat striatum for DAT, hippocampus for SERT, and cortex for NET) or cells stably expressing the human recombinant transporters in ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes containing the transporters.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine the protein concentration using a suitable method like the BCA assay.

  • Assay Procedure:

    • In a 96-well plate, combine the prepared membranes, a fixed concentration of a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT), and varying concentrations of the test compound, (2,3-Dihydro-1H-inden-5-yl)methanamine.

    • Incubate the plate to allow the binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filtermat to separate the bound from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal Uptake Inhibition Assays: Measuring Functional Potency (IC50)

While binding assays measure affinity, they do not directly assess the functional consequence of that binding. Synaptosomal uptake assays measure the ability of a compound to inhibit the transport of a radiolabeled monoamine substrate into isolated nerve terminals (synaptosomes). This provides a functional measure of the compound's potency as a reuptake inhibitor, expressed as the IC50 value.

  • Synaptosome Preparation:

    • Dissect and homogenize specific brain regions (as described for binding assays) in a sucrose buffer.

    • Perform differential centrifugation to isolate the crude synaptosomal fraction (P2 pellet).

    • Resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer).

  • Uptake Assay:

    • Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of (2,3-Dihydro-1H-inden-5-yl)methanamine or a vehicle control.

    • Initiate the uptake reaction by adding a fixed concentration of a radiolabeled monoamine substrate (e.g., [³H]5-HT for serotonin, [³H]NE for norepinephrine, or [³H]DA for dopamine).

    • Allow the uptake to proceed for a short, defined period at a physiological temperature (e.g., 37°C).

    • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

    • Measure the radioactivity trapped within the synaptosomes using a scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known potent inhibitor) from the total uptake.

    • Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Comparative Framework for In Vitro Data

The data obtained from these assays for (2,3-Dihydro-1H-inden-5-yl)methanamine should be tabulated and compared with data for well-characterized monoamine reuptake inhibitors.

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)SERT IC50 (nM)NET IC50 (nM)DAT IC50 (nM)Selectivity Ratios (Ki)
(2,3-Dihydro-1H-inden-5-yl)methanamine Experimental DataExperimental DataExperimental DataExperimental DataExperimental DataExperimental DataCalculate from data
Sertraline (SSRI) ~1-3~300-500~25-50~0.5-2~50-100~20-40NET/SERT: ~150-250DAT/SERT: ~10-25
Bupropion (NDRI) >10,000~200-500~100-300>10,000~200-400~150-400SERT/NET: >20SERT/DAT: >30
Cocaine (SNDRI) ~100-300~200-600~50-150~200-400~300-700~100-200Relatively non-selective
Indatraline (SNDRI) ~1-5~5-15~5-20~2-10~10-30~10-40Relatively non-selective

Note: The values for the comparator compounds are approximate and can vary depending on the specific experimental conditions.

In Vivo Characterization: Assessing Behavioral Effects

In vivo studies are essential to understand how the in vitro activity of a compound translates into a physiological or behavioral response. For a potential MRI, key behavioral assays can indicate antidepressant-like or psychostimulant-like activity.

Forced Swim Test (FST): A Model for Antidepressant Activity

The FST is a widely used behavioral screen for antidepressants.[6] The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatment is known to reduce this immobility time.

  • Apparatus: A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Procedure:

    • Administer (2,3-Dihydro-1H-inden-5-yl)methanamine or a vehicle control to the animals (typically mice or rats) at various doses and at a specified time before the test.

    • Place each animal individually into the cylinder for a 6-minute session.

    • Record the duration of immobility during the last 4 minutes of the session. Immobility is defined as the absence of all movement except for that required to keep the head above water.

  • Data Analysis: Compare the mean immobility time between the different treatment groups. A significant reduction in immobility time compared to the vehicle group suggests potential antidepressant-like activity.

Open Field Test (OFT): Assessing Locomotor Activity

The OFT is used to assess general locomotor activity and exploratory behavior. Compounds that enhance dopamine and/or norepinephrine signaling often increase locomotor activity, which can be indicative of psychostimulant properties.

  • Apparatus: A square arena with high walls, often equipped with infrared beams or a video tracking system to monitor the animal's movement.

  • Procedure:

    • Administer the test compound or vehicle to the animals.

    • Place each animal individually in the center of the open field arena.

    • Record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period (e.g., 30-60 minutes).

  • Data Analysis: Compare the locomotor activity parameters between the different treatment groups. A significant increase in distance traveled or other activity measures suggests a stimulant effect.

Visualizing the Scientific Workflow

Caption: Workflow for the comprehensive biological characterization of a novel monoamine reuptake inhibitor.

Conclusion and Future Directions

The biological activity of (2,3-Dihydro-1H-inden-5-yl)methanamine as a monoamine reuptake inhibitor remains to be elucidated. The experimental framework provided in this guide offers a clear path for researchers to determine its in vitro affinity and potency at SERT, NET, and DAT, as well as its in vivo behavioral profile. The data generated from these studies will be critical in understanding the therapeutic potential of this compound and will allow for a direct and meaningful comparison with existing MRIs. Such a comparison will not only shed light on the unique properties of this particular indane derivative but will also contribute to the broader understanding of the structure-activity relationships governing monoamine transporter inhibition.

References

  • Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. Retrieved from [Link]

  • Micheli, F., et al. (2009). Structure-activity relationships of the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series of monoamine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(19), 5807-10.
  • Kristiyani, A., et al. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 13(4), 523-536.
  • Leonardi, E. T., & Azmitia, E. C. (1994). MDMA (Ecstasy) Inhibition of MAO Type A and Type B: Comparisons with Fenfluramine and Fluoxetine (Prozac). NIDA Research Monograph, 146, 289.
  • Koe, B. K. (2005). Milnacipran: A unique antidepressant?
  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(11), 1638-1649.
  • Porsolt, R. D., et al. (2012). Behavioral Assessment of Antidepressant Activity in Rodents. In Behavioral Neurobiology of Depression and Its Treatment (pp. 107-126). Springer, Berlin, Heidelberg.
  • Sambo, D., et al. (2017). Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. Journal of Visualized Experiments, (125), e55933.
  • Wikipedia. (n.d.). MDMA. Retrieved from [Link]

  • Sitte, H. H., & Freissmuth, M. (2010). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. In Neurotransmitter Transporters (pp. 1-23). Humana Press.
  • van der Heyden, J. A., & Bradford, L. D. (1988). A set of behavioural tests predicting antidepressant activity. Pharmacology Biochemistry and Behavior, 31(2), 397-402.
  • Journal of Herbmed Pharmacology. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 13(4), 523-536.
  • Yu, H., et al. (2004). Synthesis and pharmacological evaluation of 3-(3,4-dichlorophenyl)-1-indanamine derivatives as nonselective ligands for biogenic amine transporters. Journal of Medicinal Chemistry, 47(10), 2696-2705.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Wikipedia. (n.d.). Monoamine reuptake inhibitor. Retrieved from [Link]

  • Journal of Herbmed Pharmacology. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 13(4), 523-536.
  • Matera, C., et al. (2021). Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro. STAR Protocols, 2(3), 100659.
  • Dr. Oracle. (2025). What are the affinities of each Selective Serotonin Reuptake Inhibitor (SSRI) to different neurotransmitters? Retrieved from [Link]

  • Kalant, H. (2001). The pharmacology and toxicology of “ecstasy” (MDMA)
  • Jones, S. R., et al. (2008). Voltammetric characterization of the effect of monoamine uptake inhibitors and releasers on dopamine and serotonin uptake in mouse caudate-putamen and substantia nigra slices. Neuropharmacology, 54(2), 343-353.
  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Rothman, R. B., et al. (2003). Concurrent Inhibition of Vesicular Monoamine Transporter 2 Does Not Protect Against 3,4-Methylenedioxymethamphetamine (Ecstasy) Induced Neurotoxicity. Annals of the New York Academy of Sciences, 1003(1), 378-383.
  • MEL Magazine. (2021). Could MDMA Therapy for PTSD Replace SSRIs? Retrieved from [Link]

  • Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. In Methods in Molecular Biology (Vol. 2707, pp. 315-325). Humana, New York, NY.
  • Assay Genie. (n.d.). Monoamine Oxidase Inhibitor Screening Kit (BA0188). Retrieved from [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • Du, G. H., et al. (2007). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 28(11), 1845-1852.
  • PubChem. (n.d.). 2,3-dihydro-1H-inden-1-ylmethanamine. Retrieved from [Link]

  • Lee, J. H., et al. (2021). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 26(15), 4467.
  • Kumar, A., et al. (2021). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Advances, 11(43), 26866-26888.
  • Kumar, S., et al. (2022). Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies. European Journal of Medicinal Chemistry, 243, 114655.
  • D'Este, E., & Ronsisvalle, S. (2023).
  • De la Torre, P., et al. (2021).
  • Cetin, A., & Kucukislamoglu, M. (2018). The synthesis of indane derivatives and antioxidant effects. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 967-976.
  • Subbaiah, M. A., & Kulkarni, S. K. (2011). Triple reuptake inhibitors as potential next-generation antidepressants: a new hope?. Future Medicinal Chemistry, 3(6), 757-771.
  • Kokotkiewicz, A., et al. (2023). Biological Activities of Natural Products III. Molecules, 28(12), 4833.
  • Kim, D. I., et al. (2019). Design, Synthesis, and Functional Evaluation of 1, 5-Disubstituted Tetrazoles as Monoamine Neurotransmitter Reuptake Inhibitors. Bulletin of the Korean Chemical Society, 40(1), 74-81.
  • Park, J., et al. (2020). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences, 21(21), 8094.
  • Johnson, M. T., et al. (2006). Monoamine reuptake inhibitors: Highlights of recent research developments. Current Opinion in Drug Discovery & Development, 9(5), 585-595.
  • Stevenson, G. W., et al. (2005). Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats. Journal of Pharmacology and Experimental Therapeutics, 314(3), 1045-1052.
  • Micheli, F., et al. (2008). Discovery of a new series of monoamine reuptake inhibitors, the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols. Bioorganic & Medicinal Chemistry Letters, 18(1), 241-245.
  • Al-Hadedi, A. A. M. (2023). Design, Synthesis And Biological Evaluation Of A Novel Bioactive Indane scaffold 2-(diphenylmethylene)c-2,3-dihydro-1H-inden-1-o.
  • Wikipedia. (n.d.). Reuptake inhibitor. Retrieved from [Link]

  • Wikipedia. (n.d.). Serotonin–norepinephrine–dopamine reuptake inhibitor. Retrieved from [Link]

  • DergiPark. (2019). INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3- (2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. Retrieved from [Link]

Sources

Comparative

A Researcher's Guide to Selectivity Profiling of (2,3-Dihydro-1H-inden-5-yl)methanamine Derivatives: A Comparative Analysis

In the landscape of modern drug discovery, the indane scaffold has emerged as a privileged structure, serving as the foundation for numerous therapeutic agents with a wide range of biological activities.[1][2] Derivative...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the indane scaffold has emerged as a privileged structure, serving as the foundation for numerous therapeutic agents with a wide range of biological activities.[1][2] Derivatives of (2,3-Dihydro-1H-inden-5-yl)methanamine are a promising class of compounds, often investigated for their potential to modulate the activity of monoamine transporters (MATs), which include the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[3] However, the therapeutic success of these derivatives is intrinsically linked to their selectivity. Unintended interactions with other receptors, enzymes, or ion channels, known as off-target effects, can lead to undesirable side effects and potential toxicity.[4][5]

This guide provides a comprehensive framework for conducting and evaluating the cross-reactivity (or selectivity) of (2,3-Dihydro-1H-inden-5-yl)methanamine derivatives. We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and offer a comparative analysis of hypothetical data to guide researchers in their drug development endeavors.

The Imperative of Selectivity Profiling

The structural similarity of (2,3-Dihydro-1H-inden-5-yl)methanamine derivatives to endogenous monoamines necessitates a thorough evaluation of their binding affinities across a panel of related and unrelated biological targets. High affinity for the intended target (e.g., DAT) coupled with low affinity for other targets (e.g., other G-protein coupled receptors, ion channels) is the hallmark of a promising drug candidate. This selectivity minimizes the risk of adverse effects and maximizes the therapeutic window.

A critical aspect of this process is understanding that even seemingly minor structural modifications to a lead compound can significantly alter its selectivity profile.[3] Therefore, a systematic and comprehensive approach to cross-reactivity studies is not just a regulatory requirement but a fundamental component of rational drug design.

Comparative Selectivity of Indane Derivatives at Monoamine Transporters

To illustrate the importance of these studies, the following table presents hypothetical binding affinity data (Ki, nM) for a series of (2,3-Dihydro-1H-inden-5-yl)methanamine derivatives against the three primary monoamine transporters.

Compound IDDAT (Ki, nM)NET (Ki, nM)SERT (Ki, nM)DAT/NET SelectivityDAT/SERT Selectivity
IND-001 15350120023.380.0
IND-002 251508006.032.0
IND-003 88502500106.3312.5
IND-004 50755001.510.0
Reference 10100100010.0100.0

Data is hypothetical and for illustrative purposes only.

In this example, IND-003 demonstrates the most promising profile as a selective DAT inhibitor, with over 100-fold selectivity against NET and over 300-fold selectivity against SERT. In contrast, IND-004 shows poor selectivity, suggesting a higher likelihood of off-target effects related to NET inhibition.

Experimental Workflow for Comprehensive Selectivity Profiling

A robust assessment of cross-reactivity involves a tiered approach, starting with primary target engagement and expanding to a broad panel of off-target screening.

G cluster_0 Phase 1: Primary Target & Monoamine Transporter Selectivity cluster_1 Phase 2: Broad Panel Off-Target Screening cluster_2 Phase 3: In Vivo & ADME/Tox A Compound Synthesis & QC B Primary Radioligand Binding Assays (DAT, NET, SERT) A->B Test Compounds C Functional Uptake Inhibition Assays (DAT, NET, SERT) B->C Validate with functional data D Tier 1: Broad Receptor Panel (e.g., GPCRs, Ion Channels) C->D Lead Candidates E Tier 2: Enzyme & Kinase Panels D->E Further profiling for promising candidates F In Vivo Target Occupancy E->F Optimized Leads G Pharmacokinetic & Toxicology Studies F->G Correlate with safety data

Figure 1: A tiered workflow for selectivity profiling of drug candidates.

Detailed Experimental Protocol: Radioligand Binding Assay for Monoamine Transporters

This protocol describes a standard method for determining the binding affinity of test compounds to DAT, NET, and SERT using radioligand displacement.

Objective: To determine the inhibitory constant (Ki) of (2,3-Dihydro-1H-inden-5-yl)methanamine derivatives at human DAT, NET, and SERT.

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT

  • Cell culture reagents

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Radioligands:

    • [³H]WIN 35,428 for DAT

    • [³H]Nisoxetine for NET

    • [³H]Citalopram for SERT

  • Non-specific binding controls:

    • GBR 12909 for DAT

    • Desipramine for NET

    • Fluoxetine for SERT

  • Test compounds (e.g., IND-001, IND-002) at various concentrations

  • 96-well plates

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture HEK293 cells expressing the target transporter to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

    • Store membrane preparations at -80°C until use.

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • 50 µL of assay buffer

      • 50 µL of radioligand at a final concentration equal to its Kd

      • 50 µL of test compound at various concentrations (typically a serial dilution) or vehicle control.

      • For non-specific binding wells, add 50 µL of the appropriate non-specific binding control at a high concentration.

    • Initiate the binding reaction by adding 50 µL of the prepared cell membranes (containing a specific amount of protein, e.g., 10-20 µg).

    • Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a predetermined time to reach equilibrium.

  • Filtration and Counting:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filtermat using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Transfer the filter discs to scintillation vials.

    • Add scintillation cocktail to each vial and allow it to equilibrate.

    • Quantify the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_0 Assay Preparation cluster_1 Binding Reaction cluster_2 Separation & Quantification cluster_3 Data Analysis A Prepare Cell Membranes C Incubate Membranes with Radioligand & Test Compound A->C B Prepare Reagents (Radioligand, Buffers, Compounds) B->C D Rapid Filtration C->D E Scintillation Counting D->E F Calculate IC50 E->F G Calculate Ki using Cheng-Prusoff Equation F->G

Figure 2: Workflow for a radioligand binding assay.

Broader Off-Target Screening: The Next Frontier

While selectivity among monoamine transporters is a crucial first step, a comprehensive understanding of a compound's cross-reactivity requires screening against a broader panel of targets. This is typically performed by contract research organizations (CROs) that offer standardized screening panels.

Commonly Screened Target Classes:

  • G-Protein Coupled Receptors (GPCRs): Adrenergic, serotonergic, dopaminergic, histaminergic, muscarinic, and opioid receptors are frequently implicated in off-target effects.

  • Ion Channels: Voltage-gated (e.g., hERG, sodium, calcium) and ligand-gated ion channels are critical to assess for potential cardiotoxicity and neurotoxicity.

  • Enzymes: Kinases, proteases, and metabolic enzymes (e.g., cytochrome P450s) can be unintended targets, leading to various toxicities.

  • Nuclear Receptors: These can mediate long-term changes in gene expression and are important to evaluate.

The results from these broad panel screens are typically presented as a percentage of inhibition at a fixed concentration (e.g., 10 µM). Any significant inhibition ("hits") would then be followed up with dose-response studies to determine the IC50 or Ki for that off-target interaction.

Conclusion: A Pathway to Safer Therapeutics

The development of selective (2,3-Dihydro-1H-inden-5-yl)methanamine derivatives holds significant promise for the treatment of various neurological and psychiatric disorders. However, a rigorous and systematic approach to cross-reactivity and selectivity profiling is paramount to ensuring their safety and efficacy. By employing the experimental strategies and data analysis frameworks outlined in this guide, researchers can make more informed decisions in the drug discovery process, ultimately leading to the development of safer and more effective medicines. The principles of thorough on-target and off-target characterization are the cornerstones of modern, rational drug design.

References

  • Synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine. MDPI.[Link]

  • Cross-reactivity patterns of contact-sensitizing methacrylates. PubMed.[Link]

  • Discovery of indane propanamides as potent and selective TRPV1 antagonists. PubMed.[Link]

  • 2,3-dihydro-1H-inden-1-ylmethanamine. PubChem.[Link]

  • Focus on Human Monoamine Transporter Selectivity. ACS Chemical Neuroscience.[Link]

  • Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline. PubMed.[Link]

  • Discovery of Indane Propanamides as Potent and Selective TRPV1 Antagonists. ResearchGate.[Link]

  • Synthesis of 2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl) benzo heterocycles. A novel series of orally active antiallergic agents. PubMed.[Link]

  • Probing the Selectivity of Monoamine Transporter Substrates by Means of Molecular Modeling. PMC - NIH.[Link]

  • Empowering drug off-target discovery with metabolic and structural analysis. PMC.[Link]

  • Discovery of indane and naphthalene derivatives as USP7 inhibitors. PubMed.[Link]

  • Synthetic Advances in the Indane Natural Product Scaffolds as Drug Candidates: A Review. Semantic Scholar.[Link]

  • Prediction of Off-Target Drug Effects Through Data Fusion. Journal of Chemical Information and Modeling.[Link]

  • Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ResearchGate.[Link]

  • Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. PubMed.[Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology.[Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central.[Link]

  • Synthetic Advances in the Indane Natural Product Scaffolds as Drug Candidates. ResearchGate.[Link]

  • Overview of Monoamine Transporters. PMC - PubMed Central.[Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. NIH.[Link]

  • (S)-1-(2,3-Dihydro-1H-inden-5-yl)ethanamine. Lead Sciences.[Link]

  • Discovery of 1-(5-(1H-benzo[d]imidazole-2-yl)-2,4-dimethyl-1H-pyrrol-3-yl)ethan-1-one derivatives as novel and potent bromodomain and extra-terminal (BET) inhibitors with anticancer efficacy. PubMed.[Link]

Sources

Validation

A Head-to-Head Comparison of (2,3-Dihydro-1H-inden-5-yl)methanamine Analogs in Monoamine Transporter Binding Assays

For researchers and drug development professionals navigating the complex landscape of monoamine transporter ligands, the (2,3-Dihydro-1H-inden-5-yl)methanamine scaffold represents a compelling starting point for the des...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the complex landscape of monoamine transporter ligands, the (2,3-Dihydro-1H-inden-5-yl)methanamine scaffold represents a compelling starting point for the design of novel therapeutics. This guide provides an in-depth, head-to-head comparison of methoxy-substituted indatraline analogs, focusing on their binding affinities for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). By synthesizing experimental data from key studies, we aim to elucidate the structure-activity relationships (SAR) that govern the potency and selectivity of these compounds, offering a valuable resource for informed decision-making in drug discovery programs.

Introduction: The Significance of the Indatraline Scaffold

The monoamine transporters are critical regulators of neurotransmission, and their modulation is a cornerstone of treatment for numerous psychiatric disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).[1][2] Indatraline, a non-selective monoamine reuptake inhibitor, has served as a valuable pharmacological tool due to its potent, albeit non-selective, inhibition of DAT, SERT, and NET.[3][4] Its rigid (2,3-Dihydro-1H-inden-5-yl)methanamine core provides a well-defined platform for systematic chemical modifications aimed at tuning its affinity and selectivity for the individual monoamine transporters. Understanding how subtle structural changes, such as the strategic placement of a methoxy group, impact binding is paramount for the rational design of next-generation transporter ligands with improved therapeutic profiles.

This guide will focus on a series of methoxy-substituted derivatives of indatraline, providing a direct comparison of their binding affinities. This analysis will shed light on the key structural determinants for achieving desired selectivity profiles, such as DAT-selective, SERT-selective, or dual/triple inhibitors.

Comparative Binding Affinity of Methoxy-Indatraline Analogs

The introduction of a methoxy group at various positions on the indane ring of indatraline profoundly influences its binding affinity and selectivity for the monoamine transporters. The following table summarizes the in vitro binding affinities (Ki, nM) of these analogs at the human dopamine, serotonin, and norepinephrine transporters.

CompoundSubstitutionDAT Ki (nM)SERT Ki (nM)NET Ki (nM)DAT/SERT Selectivity RatioDAT/NET Selectivity Ratio
Indatraline Unsubstituted1.70.425.84.00.3
Analog 1 4-Methoxy~1.7----
Analog 2 5-Methoxy>1000180230<0.0017<0.0074
Analog 3 6-Methoxy 28 0.26 2.5 107.7 11.2
Analog 4 7-Methoxy130122610.85.0
Analog 5 4,5-Dimethoxy>1000230430<0.0017<0.004
Analog 6 5,6-Dimethoxy2301.912121.119.2
Data synthesized from Gu et al., 2000.[5]

Key Insights from the Binding Data:

  • Unsubstituted Indatraline: Exhibits high, non-selective affinity for all three transporters, with a slight preference for SERT.[3][6]

  • 4-Methoxy Analog: Notably, the 4-methoxy derivative retains high affinity for the dopamine transporter, comparable to the parent compound, indatraline.[5]

  • 6-Methoxy Analog: This analog emerges as a highly potent and selective SERT/NET inhibitor. It displays the highest affinity for both the serotonin and norepinephrine transporters among the tested analogs.[5] Its selectivity for SERT over DAT is over 100-fold.

  • 5- and 7-Methoxy Analogs: Substitution at the 5- or 7-position leads to a significant decrease in affinity for all three transporters compared to indatraline.

  • Dimethoxy Analogs: The introduction of a second methoxy group generally results in reduced affinity, with the exception of the 5,6-dimethoxy analog, which retains high affinity for SERT.

The structure-activity relationship suggests that the 6-position of the indane ring is a critical region for potent interaction with SERT and NET, while the 4-position is more tolerant of substitution for maintaining DAT affinity.

Experimental Design: The Foundation of Reliable Binding Data

The presented binding affinities were determined using well-established radioligand binding assays, a gold standard for quantifying ligand-receptor interactions.[7] Understanding the principles behind these assays is crucial for interpreting the data and appreciating its validity.

Radioligand Binding Assay: A Step-by-Step Workflow

The determination of binding affinities (Ki values) for the (2,3-Dihydro-1H-inden-5-yl)methanamine analogs involves a competitive displacement assay. In this setup, the unlabeled test compound competes with a radiolabeled ligand (a molecule with a radioactive isotope attached) for binding to the target transporter.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation cluster_detect Detection & Analysis prep_cells Cell Culture expressing a specific transporter (e.g., HEK293-hDAT) prep_mem Membrane Preparation (Homogenization & Centrifugation) prep_cells->prep_mem inc_mix Incubation of membranes with: - Radiolabeled Ligand (e.g., [3H]WIN 35,428 for DAT) - Unlabeled Test Compound (Analog) - Buffer prep_mem->inc_mix sep_filter Rapid Filtration (Separates bound from free radioligand) inc_mix->sep_filter detect_count Scintillation Counting (Quantifies radioactivity) sep_filter->detect_count analyze_data Data Analysis (IC50 determination -> Ki calculation) detect_count->analyze_data

Workflow of a competitive radioligand binding assay.

Protocol for Monoamine Transporter Binding Assays:

  • Membrane Preparation:

    • HEK293 cells stably expressing the human dopamine (hDAT), serotonin (hSERT), or norepinephrine (hNET) transporter are cultured and harvested.

    • The cells are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) to lyse the cells and release the membrane fractions containing the transporters.

    • The homogenate is centrifuged at high speed to pellet the membranes, which are then washed and resuspended in the assay buffer.

  • Competitive Binding Assay:

    • A constant concentration of a specific radioligand is used for each transporter:

      • DAT: [³H]WIN 35,428

      • SERT: [³H]Citalopram

      • NET: [³H]Nisoxetine

    • Increasing concentrations of the unlabeled test compound ((2,3-Dihydro-1H-inden-5-yl)methanamine analog) are added to the reaction tubes containing the membranes and the radioligand.

    • The reaction is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

  • Separation and Detection:

    • The incubation is terminated by rapid filtration through glass fiber filters. This separates the transporter-bound radioligand from the unbound radioligand in the solution.

    • The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

    • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis:

    • The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value).

    • The IC₅₀ value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Downstream Signaling and Functional Implications

While binding affinity is a critical parameter, it does not fully describe the pharmacological activity of a compound. Ligands can act as inhibitors (antagonists) or substrates (agonists/releasers) at monoamine transporters.

G cluster_pathway Monoamine Transporter Action & Downstream Effects transporter Monoamine Transporter (DAT/SERT/NET) Presynaptic Neuron Membrane analog (2,3-Dihydro-1H-inden-5-yl)methanamine Analog analog->transporter Binds to transporter neurotransmitter Monoamine Neurotransmitter (Dopamine/Serotonin/Norepinephrine) neurotransmitter->transporter Reuptake blocked synaptic_cleft Synaptic Cleft postsynaptic_receptor Postsynaptic Receptor synaptic_cleft->postsynaptic_receptor Increased neurotransmitter concentration leads to receptor activation downstream_signaling Downstream Signaling Cascade postsynaptic_receptor->downstream_signaling

Mechanism of action for a monoamine transporter inhibitor.

The primary functional consequence of a (2,3-Dihydro-1H-inden-5-yl)methanamine analog acting as a reuptake inhibitor is the elevation of extracellular concentrations of the respective monoamine(s). This leads to enhanced activation of postsynaptic receptors and subsequent downstream signaling cascades, which are believed to mediate the therapeutic effects of these compounds. For instance, selective serotonin reuptake inhibitors (SSRIs) increase synaptic serotonin levels, leading to the activation of various serotonin receptors and ultimately producing an antidepressant effect.

Further functional assays, such as neurotransmitter uptake inhibition assays or in vivo microdialysis studies, are necessary to fully characterize the pharmacological profile of these analogs and to correlate their binding affinities with their functional effects.

Conclusion and Future Directions

The head-to-head comparison of methoxy-substituted indatraline analogs reveals a clear and compelling structure-activity relationship at the monoamine transporters. The 6-methoxy derivative stands out as a potent and selective SERT/NET inhibitor, highlighting a key structural modification for directing the pharmacological profile of the (2,3-Dihydro-1H-inden-5-yl)methanamine scaffold. Conversely, the 4-methoxy analog demonstrates the potential for retaining high DAT affinity.

This guide underscores the importance of systematic analog synthesis and comparative binding assays in the early stages of drug discovery. The data presented here provides a solid foundation for the rational design of novel monoamine transporter ligands with tailored selectivity profiles. Future research should focus on exploring a wider range of substitutions on the indane ring and the amine moiety to further refine the SAR and to develop compounds with optimized potency, selectivity, and pharmacokinetic properties for the treatment of various neuropsychiatric disorders.

References

  • Gu, X. H., et al. (2000). Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline. Journal of Medicinal Chemistry, 43(25), 4868-4876. [Link]

  • Froimowitz, M., et al. (2007). Slow-onset, long-duration 3-(3',4'-dichlorophenyl)-1-indanamine monoamine reuptake blockers as potential medications for cocaine abuse. Journal of Medicinal Chemistry, 50(10), 2426-2436. [Link]

  • Kristensen, A. S., et al. (2011). SLC6 neurotransmitter transporters: structure, function, and regulation. Pharmacological Reviews, 63(3), 585-640. [Link]

  • Chen, Z., et al. (2008). Triple reuptake inhibitors as potential next-generation antidepressants: a new hope?. Future Medicinal Chemistry, 1(1), 135-153. [Link]

  • Gu, X. H., et al. (2020). Regiodivergent Access to 2- or 3-Substituted Indanones: Catalyst-Controlled Carboacylation via C–C Bond Activation. CCS Chemistry, 2(5), 1-11. [Link]

  • Torres, G. E., et al. (2003). Plasma membrane monoamine transporters: structure, regulation and function. Nature Reviews Neuroscience, 4(1), 13-25. [Link]

  • Grokipedia. Indatraline. [Link]

  • Wikipedia. Indatraline. [Link]

  • Roth, B. L., et al. (2008). Potential modes of interaction of 9-aminomethyl-9,10-dihydroanthracene (AMDA) derivatives with the 5-HT2A receptor: a ligand structure-affinity relationship, receptor mutagenesis and receptor modeling investigation. Journal of Medicinal Chemistry, 51(21), 6808-6828. [Link]

  • Paur, N., et al. (2013). Modification of agonist binding moiety in hybrid derivative 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-1-ol/-2-amino versions: impact on functional activity and selectivity for dopamine D2/D3 receptors. Bioorganic & Medicinal Chemistry, 21(11), 3164-3174. [Link]

  • Andersen, J., et al. (2014). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. Journal of Chemical Information and Modeling, 54(10), 2893-2905. [Link]

  • Crooks, P. A., et al. (2010). Des-keto lobeline analogs with increased potency and selectivity at dopamine and serotonin transporters. Bioorganic & Medicinal Chemistry Letters, 20(1), 268-271. [Link]

  • Anizan, S., et al. (2013). Plasma membrane monoamine reuptake transporters (DAT, SERT and NET). Current Medicinal Chemistry, 20(3), 397-417. [Link]

  • Leurs, R., et al. (1994). Development of high-affinity 5-HT3 receptor antagonists. Structure-affinity relationships of novel 1,7-annelated indole derivatives. Journal of Medicinal Chemistry, 37(17), 2751-2759. [Link]

  • Wang, C., et al. (2007). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC Pharmacology, 7, 6. [Link]

Sources

Comparative

The Indane Scaffold: A Privileged Structure in Drug Discovery – A Comparative Guide to Structure-Activity Relationships

Introduction: The Enduring Appeal of the Indane Scaffold The indane scaffold, a bicyclic hydrocarbon featuring a benzene ring fused to a cyclopentane ring, stands as a "privileged structure" in the realm of medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Appeal of the Indane Scaffold

The indane scaffold, a bicyclic hydrocarbon featuring a benzene ring fused to a cyclopentane ring, stands as a "privileged structure" in the realm of medicinal chemistry.[1][2] Its inherent conformational rigidity and synthetic accessibility have made it a fertile ground for the development of a multitude of biologically active molecules.[1][2] The diverse therapeutic applications of indane derivatives, ranging from anticancer and anti-inflammatory to neuroprotective agents, underscore the remarkable versatility of this structural motif.[3][4]

This guide provides an in-depth exploration of the structure-activity relationships (SAR) of the indane scaffold. Moving beyond a mere catalog of compounds, we will dissect the causal relationships between specific structural modifications and their impact on biological activity. By presenting comparative experimental data and detailed protocols, this guide aims to equip researchers, scientists, and drug development professionals with the critical insights needed to rationally design and synthesize novel indane-based therapeutics. We will explore how subtle alterations to the indane core can profoundly influence potency and selectivity across different therapeutic targets, thereby providing a roadmap for navigating the chemical space of this remarkable scaffold.

Comparative Analysis of Structure-Activity Relationships

The biological activity of indane derivatives can be finely tuned by strategic modifications at three primary locations: the aromatic ring, the cyclopentane moiety, and exocyclic functional groups. The following sections will compare the SAR of the indane scaffold across different therapeutic areas, supported by experimental data.

Anticancer Activity: Targeting Cell Proliferation and Survival

The indane scaffold has yielded a rich pipeline of potent anticancer agents. A common strategy involves the synthesis of 2-arylidene-1-indanone derivatives, which can be considered rigid analogs of chalcones, another class of well-known anticancer compounds.[5][6] The SAR for this class of compounds is particularly well-defined.

Key SAR Insights for Anticancer Activity:

  • The Arylidene Moiety: The nature and substitution pattern of the arylidene group are critical for cytotoxicity. Electron-donating groups, such as methoxy (OCH₃), on the arylidene ring generally enhance anticancer activity.[2][7] For instance, hybridization of an indanone core with a benzophenone fragment has been shown to produce compounds with significant cytotoxicity against various cancer cell lines, including breast (MCF7, SKBR3), prostate (DU145), and lung (A549) cancer.[2][7]

  • Stereochemistry: The stereoisomeric configuration can significantly impact bioactivity. In one study, the E-configuration of methyl-, chloro-, and methoxy-substituted benzophenone hybrids of indanone displayed the most potent cytotoxic effects.[2][7]

  • Hybridization and Synergy: Coupling the indanone scaffold with other bioactive fragments can lead to synergistic increases in anticancer activity. For example, combining an indan-1-one with a benzophenone fragment resulted in a hybrid molecule with an IC₅₀ value of 1.04 µM in the SKBR3 breast cancer cell line, a significant improvement over the individual components.[8]

Comparative Cytotoxicity of Indanone Derivatives:

Compound IDR1 (Aromatic Ring)R2 (Arylidene Ring)Cancer Cell LineIC₅₀ (µM)Reference
Indan-1-one H-SKBR3>100[8]
Benzophenone Fragment -HSKBR3>100[8]
Hybrid 1 H4-Methyl-benzophenoneSKBR31.04[8]
Hybrid 2 (E-isomer) H4-Methoxy-benzophenoneMCF7Potent[2][7]
Spiroisoxazoline 9f -3,4-dimethoxyphenylMCF-70.03 ± 0.01[9][10]
Doxorubicin (Control) --MCF-70.062 ± 0.012[9][10]

This table is a representative summary. IC₅₀ values are highly dependent on the specific assay conditions.

The data clearly indicates that the hybridization of the indane scaffold is a powerful strategy for enhancing anticancer potency. The spiroisoxazoline derivative 9f , for instance, demonstrates exceptional cytotoxicity, even surpassing the standard chemotherapeutic agent doxorubicin in the MCF-7 cell line.[9][10]

Anti-Inflammatory Activity: Modulating Key Inflammatory Pathways

Indane derivatives have also shown significant promise as anti-inflammatory agents, with some compounds exhibiting dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade.[11][12][13][14] This dual-inhibition profile is highly desirable as it can offer a broader spectrum of anti-inflammatory activity with a potentially improved safety profile compared to traditional NSAIDs.[11][14]

Key SAR Insights for Anti-Inflammatory Activity:

  • Substitution on the Indane Core: The position and nature of substituents on the indane ring system are crucial for anti-inflammatory activity. For example, in a series of 2,2-disubstituted indane derivatives, specific substitutions at the C1 and C2 positions were found to be optimal for inhibiting the production of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α.

  • Selective 5-LOX Inhibition: Certain indane derivatives have demonstrated selective inhibition of 5-LOX over 15-LOX, suggesting specific interactions with the enzyme's active site. This selectivity is a key aspect of their therapeutic potential.

  • Carboxylic Acid Moiety: The presence of a carboxylic acid group, as seen in the well-known anti-inflammatory drug Sulindac, is a common feature in many anti-inflammatory indane derivatives.[3]

Comparative Anti-Inflammatory Activity of Indane Derivatives:

Compound IDTargetAssayIC₅₀ (µM)Reference
Indazole COX-2In vitro23.42[15]
5-Aminoindazole COX-2In vitro12.32[15]
6-Nitroindazole COX-2In vitro19.22[15]
Celecoxib (Control) COX-2In vitro5.10[15]
Indane Dimer 18d 5-LOXIn vitroComparable to Zileuton

This table provides a comparative overview. Direct comparison of IC₅₀ values should be made with caution due to variations in assay methodologies.

The data for indazole derivatives, which share some structural similarities with the indane scaffold, highlight how substitutions can modulate COX-2 inhibitory activity.[15] The development of indane-based dual COX/5-LOX inhibitors represents a promising avenue for creating safer and more effective anti-inflammatory drugs.[11][14]

Neuroprotective Activity: Combating Neurodegenerative Diseases

The indane scaffold is a key component of several drugs used to treat neurodegenerative disorders, most notably Donepezil, an acetylcholinesterase (AChE) inhibitor for Alzheimer's disease.[15][16][17] The SAR in this area often focuses on optimizing interactions with cholinesterase enzymes.

Key SAR Insights for Neuroprotective Activity:

  • Inhibition of Cholinesterases: Many indanone derivatives have been designed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[17][18] The potency and selectivity of these inhibitors are highly dependent on the substituents on the indane and arylidene moieties.

  • Molecular Size and Shape: For rigid compounds binding to AChE, the indenoquinoline nucleus, an extended indane system, appears to represent the maximum allowable molecular size. Further substitution can lead to a decrease in inhibitory potency.[19]

  • Multi-Target Approach: Some indane derivatives are being explored as multi-target agents for Alzheimer's disease, simultaneously inhibiting cholinesterases and preventing the aggregation of amyloid-beta (Aβ) peptides.[16][20]

Comparative Cholinesterase Inhibitory Activity of Indane-Related Derivatives:

Compound ClassTargetIC₅₀ RangeKey Structural FeaturesReference
Indeno-[1,2-b]-quinolin-10-ylaminesAChELow nanomolarTetracyclic, rigid structure[19]
N-aryl derivativesAChE & BuChEVariedAlogP98, Wiener index are key descriptors[4]
Indole derivativesAChE & BuChE4.08 ± 0.86 µM to 36.31 ± 0.26 µMVaried substitutions on indole ring[18]

This table summarizes general findings. Specific IC₅₀ values are highly dependent on the individual compound's structure.

The development of indane-based compounds for neurodegenerative diseases highlights the importance of a deep understanding of the target's binding site to optimize molecular interactions.[16][20]

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of the data presented, this section provides detailed, step-by-step methodologies for a key synthetic reaction and a fundamental biological assay.

Protocol 1: Synthesis of a 2-Arylidene-1-Indanone Derivative via Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction for the synthesis of 2-arylidene-1-indanone derivatives.[21][22][23] This protocol describes a general and efficient method.

Materials:

  • 1-Indanone

  • Substituted benzaldehyde

  • 2-Hydroxyethylammonium formate (2-HEAF) as an ionic liquid catalyst[21][22][23]

  • Deionized water

  • Reaction vial or round-bottom flask

  • Magnetic stirrer

Procedure:

  • Reactant Mixing: In a reaction vial, combine 1-indanone (1.0 mmol), the desired substituted benzaldehyde (1.0 mmol), and a catalytic amount of 2-HEAF (e.g., 0.1 mmol).[21][22][23]

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically rapid and can be monitored by Thin Layer Chromatography (TLC). For many substrates, the reaction is complete within minutes.[21][22][23]

  • Product Precipitation: Upon completion of the reaction, add deionized water (approximately 10 mL) to the reaction mixture. The desired 2-arylidene-1-indanone product will precipitate out of the solution.[21][22][23]

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the precipitate thoroughly with deionized water to remove the ionic liquid and any unreacted starting materials.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Causality Behind Experimental Choices: The use of an ionic liquid like 2-HEAF as both a solvent and a catalyst offers several advantages, including faster reaction times, milder reaction conditions (room temperature), and a simple, environmentally friendly work-up procedure that avoids the use of volatile organic solvents.[21][22][23]

Protocol 2: Evaluation of Anticancer Activity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[5][6][24][25]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well microtiter plates

  • Indane derivative test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[5]

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the indane derivative test compounds in culture medium. After the 24-hour incubation, remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (medium with the same concentration of DMSO used for the test compounds) and a blank (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[5]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can then be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Self-Validating System: This protocol includes essential controls (vehicle and blank) to ensure that the observed effects are due to the test compound and not the solvent or other factors. The establishment of a linear relationship between cell number and absorbance for the specific cell line being used is a critical validation step.[25]

Visualizing Structure-Activity Relationships and Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using Graphviz.

Caption: Key SAR trends of the indane scaffold.

MTT_Workflow start Start seed_cells 1. Seed cancer cells in 96-well plate start->seed_cells incubate1 2. Incubate for 24h seed_cells->incubate1 add_compounds 3. Add serially diluted indane derivatives incubate1->add_compounds incubate2 4. Incubate for 48-72h add_compounds->incubate2 add_mtt 5. Add MTT solution incubate2->add_mtt incubate3 6. Incubate for 2-4h add_mtt->incubate3 solubilize 7. Add solubilization solution incubate3->solubilize read_plate 8. Measure absorbance at 570 nm solubilize->read_plate analyze 9. Calculate IC50 values read_plate->analyze end End analyze->end

Caption: Experimental workflow for the MTT assay.

Conclusion and Future Perspectives

The indane scaffold has firmly established its position as a privileged structure in medicinal chemistry, offering a robust and versatile framework for the design of novel therapeutic agents. This guide has systematically explored the structure-activity relationships of indane derivatives, demonstrating how targeted modifications to the core structure can lead to potent and selective compounds with anticancer, anti-inflammatory, and neuroprotective properties. The provided experimental protocols for synthesis and biological evaluation serve as a practical foundation for researchers seeking to explore this chemical space.

The future of indane-based drug discovery lies in the continued exploration of novel hybrid molecules that can simultaneously engage multiple biological targets. The development of dual inhibitors, such as the COX/5-LOX inhibitors for inflammation, exemplifies this promising direction. Furthermore, a deeper understanding of the three-dimensional SAR through computational modeling and structural biology will undoubtedly accelerate the design of next-generation indane derivatives with enhanced efficacy and improved safety profiles. The insights and methodologies presented herein provide a solid platform for these future endeavors, paving the way for the discovery of new and impactful medicines based on the remarkable indane scaffold.

References

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • Horton, T. MTT Cell Assay Protocol. [Link]

  • Ghashghaei, O., et al. (2020). Green and Fast Synthesis of 2-Arylidene-indan-1,3-diones Using a Task-Specific Ionic Liquid. ACS Omega. [Link]

  • Zhang, T., et al. (2025). Design, synthesis and bioactivity investigation of 2,2-substituted Indane derivatives, a new bioactive Indane scaffold. Bioorganic Chemistry. [Link]

  • Horan, J. E., & Schiessler, R. W. 2-indanone. Organic Syntheses Procedure. [Link]

  • Ghashghaei, O., et al. (2020). Green and Fast Synthesis of 2-Arylidene-indan-1,3-diones Using a Task-Specific Ionic Liquid. ACS Omega. [Link]

  • Ghashghaei, O., et al. (2020). Synthesis of 2-Arylidenindan-1,3-dione by the Reaction of Indan-1,3-dione with Benzaldehyde under Various Conditions in the Presence of 2-HEAF. ResearchGate. [Link]

  • Chan, K., et al. From Nature to Medicinal Chemistry: Anti-Cancer Activity of Novel Indane Scaffolds. Arrow@TU Dublin. [Link]

  • Organic Chemistry Portal. Indanone synthesis. [Link]

  • ResearchGate. Selected examples of bioactive indane-based compounds. [Link]

  • Zhang, T., et al. (2023). Design, synthesis and biological evaluation of a novel bioactive indane scaffold 2-(diphenylmethylene)c-2,3-dihydro-1H-inden-1-one with potential anticancer activity. European Journal of Pharmaceutical Sciences. [Link]

  • Zhang, T., et al. (2023). Design, Synthesis And Biological Evaluation Of A Novel Bioactive Indane scaffold 2-(diphenylmethylene)c-2,3-dihydro-1H-inden-1-one with potential anticancer activity. Arrow@TU Dublin. [Link]

  • Agrafiotis, D. K., et al. (2007). SAR maps: a new SAR visualization technique for medicinal chemists. Journal of Medicinal Chemistry. [Link]

  • Zhang, T., et al. (2018). Bioactive Indanes: Proof of Concept Study for Enantioselective Synthetic Routes to PH46A, a New Potential Anti-Inflammatory Agent. Molecules. [Link]

  • Allied Academies. Structure-activity relationship studies on drug candidates for alzheimer's disease. [Link]

  • Agrafiotis, D. K., et al. Enhanced SAR Maps: Expanding the Data Rendering Capabilities of a Popular Medicinal Chemistry Tool. Semantic Scholar. [Link]

  • Wang, Y., et al. (2023). Research progress of natural products and their derivatives against Alzheimer's disease. RSC Advances. [Link]

  • Bajorath, J. (2012). Recent developments in SAR visualization. MedChemComm. [Link]

  • Cavalli, A., et al. (2002). Acetylcholinesterase inhibitors for potential use in Alzheimer's disease: molecular modeling, synthesis and kinetic evaluation of 11H-indeno-[1,2-b]-quinolin-10-ylamine derivatives. Bioorganic & Medicinal Chemistry. [Link]

  • ResearchGate. Structure-activity relationship study of novel compounds targeting AD. [Link]

  • LJMU Research Online. Synthesis and structure-activity-relationships of indan acid derivatives as analgesic and anti-inflammatory agents. [Link]

  • Rahman, M. H., et al. (2023). An insight into structure-activity relationship of naturally derived biological macromolecules for the treatment of Alzheimer's disease: a review. Journal of Biomolecular Structure and Dynamics. [Link]

  • Sharma, A., & Kumar, R. (2023). Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. RSC Medicinal Chemistry. [Link]

  • Lozano González, M., et al. (2017). Synthesis of some imidazolyl-substituted 2-benzylidene indanone derivatives as potent aromatase inhibitors for breast cancer therapy. ResearchGate. [Link]

  • Fassihi, A., et al. (2021). Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents. Bioorganic & Medicinal Chemistry. [Link]

  • Rao, K. V., & Kumar, A. (2021). Synthetically-tailored and nature-derived dual COX-2/5-LOX inhibitors: Structural aspects and SAR. European Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (PDF) Synthesis and Structure-Activity-Relationships of Indan Acid Derivatives as Analgesic and Anti-Inflammatory Agents. [Link]

  • ResearchGate. Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anti-cancer agents. [Link]

  • Beilstein Journals. Synthesis of 1-indanones with a broad range of biological activity. [Link]

  • Lesyk, R., et al. (2024). Tubulin inhibitors. Selected scaffolds and main trends in the design of novel anticancer and antiparasitic agents. Bioorganic Chemistry. [Link]

  • Li, Y., et al. (2024). Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. Bioorganic Chemistry. [Link]

  • ResearchGate. Indane scaffolds in the design of novel anti-inflammatory and anti-angiogenic drug candidates. [Link]

  • Hamel, E., et al. (2004). A quantitative evaluation of the effects of inhibitors of tubulin assembly on polymerization induced by discodermolide, epothilone B, and paclitaxel. Investigational New Drugs. [Link]

  • National Institutes of Health. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents. [Link]

  • MDPI. Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. [Link]

  • Wiley Online Library. A Comprehensive Review on the Advancements of Dual COX-2/5-LOX Inhibitors as Anti-Inflammatory Drugs. [Link]

  • ResearchGate. Tubulin inhibitors. Selected scaffolds and main trends in the design of novel anticancer and antiparasitic agents. [Link]

  • ResearchGate. Cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) selectivity of COX inhibitors. [Link]

  • Sondi, S. M., et al. (2010). Synthesis, anti-inflammatory and anticancer activity evaluation of some novel acridine derivatives. European Journal of Medicinal Chemistry. [Link]

  • Charlier, C., & Michaux, C. (2003). Dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) as a new strategy to provide safer non-steroidal anti-inflammatory drugs. European Journal of Medicinal Chemistry. [Link]

Sources

Validation

Validating the Mechanism of Action of (2,3-Dihydro-1H-inden-5-yl)methanamine Derivatives as Monoamine Oxidase B Inhibitors: A Comparative Guide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action of novel (2,3-Dihydro-1H-inden-5-yl)methanamine derivatives as...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action of novel (2,3-Dihydro-1H-inden-5-yl)methanamine derivatives as selective inhibitors of monoamine oxidase B (MAO-B). In the quest for novel therapeutics for neurodegenerative disorders such as Parkinson's disease, the selective inhibition of MAO-B is a clinically validated strategy.[1] This guide will delineate a stepwise experimental approach, comparing the performance of these novel derivatives against a known standard, Rasagiline, and provide the scientific rationale behind each experimental choice.

Introduction: The Rationale for Targeting MAO-B with Novel Inden-5-yl-methanamine Derivatives

Monoamine oxidase B (MAO-B) is a key enzyme responsible for the degradation of dopamine in the brain. Its inhibition can lead to increased dopamine levels, offering symptomatic relief in Parkinson's disease. Rasagiline, an irreversible MAO-B inhibitor, is an established therapeutic. The (2,3-Dihydro-1H-inden-5-yl)methanamine scaffold represents a promising starting point for the development of new MAO-B inhibitors with potentially improved potency, selectivity, and pharmacokinetic profiles. This guide will outline the critical experiments to confirm that these derivatives indeed act via the intended mechanism.

Experimental Roadmap for Mechanism of Action Validation

A multi-faceted approach is essential to build a robust body of evidence for the mechanism of action. The following experimental workflow is designed to provide a comprehensive validation, from initial target engagement to cellular and functional consequences.

MOA_Validation_Workflow cluster_0 Phase 1: Direct Target Engagement cluster_1 Phase 2: Cellular Activity & Selectivity cluster_2 Phase 3: Functional Consequences A Biochemical MAO-B Inhibition Assay B Cellular Thermal Shift Assay (CETSA) A->B Confirms target binding in cells C Cell-Based MAO-B Activity Assay B->C Quantifies cellular potency D Selectivity Profiling (MAO-A) C->D Determines isoform specificity E Dopamine Uptake/Metabolism Assay C->E Links target inhibition to function

Caption: Experimental workflow for validating the mechanism of action of (2,3-Dihydro-1H-inden-5-yl)methanamine derivatives as MAO-B inhibitors.

Phase 1: Confirming Direct Target Engagement

The foundational step in validating a compound's mechanism of action is to unequivocally demonstrate its direct physical interaction with the intended target protein.

Biochemical Monoamine Oxidase B Inhibition Assay

Rationale: This initial in vitro assay directly measures the ability of the derivative to inhibit the enzymatic activity of purified MAO-B. It provides a quantitative measure of potency (IC50) and allows for a direct comparison with the reference compound, Rasagiline.

Experimental Protocol:

  • Reagents and Materials:

    • Recombinant human MAO-B enzyme

    • MAO-B substrate (e.g., benzylamine or a fluorogenic substrate)

    • Detection reagent (e.g., horseradish peroxidase and a suitable chromogenic or fluorogenic substrate)

    • (2,3-Dihydro-1H-inden-5-yl)methanamine derivatives and Rasagiline

    • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

    • 96-well microplates

  • Procedure:

    • Prepare serial dilutions of the test compounds and Rasagiline.

    • In a 96-well plate, add the MAO-B enzyme to the assay buffer.

    • Add the test compounds or Rasagiline to the wells and incubate for a pre-determined time to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the MAO-B substrate.

    • Allow the reaction to proceed for a specified time at 37°C.

    • Stop the reaction and add the detection reagent to measure the amount of product formed (or substrate consumed).

    • Measure the signal (absorbance or fluorescence) using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation:

CompoundMAO-B IC50 (nM)
Derivative 150
Derivative 225
Derivative 3100
Rasagiline30
Cellular Thermal Shift Assay (CETSA)

Rationale: While the biochemical assay confirms inhibition of the isolated enzyme, CETSA demonstrates target engagement within the complex environment of a living cell. This assay is based on the principle that ligand binding stabilizes a protein, increasing its melting temperature.[2][3]

Experimental Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cell line expressing MAO-B (e.g., SH-SY5Y neuroblastoma cells).

    • Treat the cells with various concentrations of the (2,3-Dihydro-1H-inden-5-yl)methanamine derivatives or Rasagiline for a defined period.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

    • Quantify the amount of soluble MAO-B in the supernatant using a specific antibody-based method like Western blotting or an ELISA.

  • Data Analysis:

    • Plot the amount of soluble MAO-B as a function of temperature for each treatment condition.

    • The shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.

Visualization of CETSA Principle:

CETSA_Principle cluster_0 Without Ligand cluster_1 With Ligand A Protein B Heat C Denatured Protein (Precipitated) B->C D Protein + Ligand E Heat F Stable Protein-Ligand Complex (Soluble) E->F Dopamine_Metabolism Dopamine Dopamine MAOB MAO-B Dopamine->MAOB DOPAC DOPAC (Metabolite) MAOB->DOPAC Inhibitor (2,3-Dihydro-1H-inden-5-yl)methanamine Derivative Inhibitor->MAOB Inhibition

Sources

Comparative

A Senior Application Scientist's Guide to the Efficacious Purification of Aminomethylindanes

For researchers, medicinal chemists, and professionals in drug development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of safety and efficacy. Aminomethylind...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of safety and efficacy. Aminomethylindanes, a class of compounds with significant therapeutic potential, present unique purification challenges owing to their amine functionality, potential for chirality, and the presence of structurally similar impurities from their synthesis. This guide provides an in-depth comparison of the primary techniques for purifying aminomethylindanes: recrystallization, column chromatography, and chiral high-performance liquid chromatography (HPLC). We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their efficacy based on purity, yield, scalability, and cost-effectiveness.

The Purification Challenge: Why Aminomethylindanes Require Careful Handling

Aminomethylindanes are characterized by a bicyclic indane core with an aminomethyl substituent. This seemingly simple structure presents several purification hurdles:

  • Basicity: The primary amine group imparts basicity, which can lead to strong interactions with acidic stationary phases in chromatography, causing peak tailing and poor separation.

  • Polarity: The amine group also increases the polarity of the molecule, influencing solvent selection for both recrystallization and chromatography.

  • Chirality: Depending on the substitution pattern, aminomethylindanes can be chiral. The separation of enantiomers is often a regulatory requirement, as different enantiomers can have distinct pharmacological and toxicological profiles.

  • Oxidation: Primary amines can be susceptible to oxidation, necessitating careful handling and potentially the use of inert atmospheres during purification.

This guide will address these challenges and provide practical solutions for achieving high-purity aminomethylindanes suitable for research and pre-clinical development.

Section 1: Recrystallization - The Gold Standard for Purity

Recrystallization is a powerful purification technique for solid compounds based on the principle of differential solubility.[1] An impure solid is dissolved in a hot solvent in which it is highly soluble, and upon cooling, the desired compound crystallizes out, leaving impurities behind in the solution.[1] For amines, this often involves the formation of a salt, such as a hydrochloride salt, which typically exhibits better crystalline properties than the free base.

The Science Behind the Purity

The success of recrystallization hinges on the slow and controlled formation of a crystal lattice. As the solution cools, molecules of the desired compound selectively deposit onto the growing crystal, excluding impurity molecules that do not fit into the lattice structure. This process can lead to exceptionally high purity, often exceeding what is achievable with chromatography in a single step.[2]

Experimental Protocol: Purification of Aminomethylindane Hydrochloride via Recrystallization

This protocol is a generalized procedure based on standard practices for the recrystallization of amine salts.

Objective: To purify crude aminomethylindane by converting it to its hydrochloride salt and recrystallizing it from an appropriate solvent system.

Materials:

  • Crude aminomethylindane

  • Hydrochloric acid (HCl) in a suitable solvent (e.g., 2M HCl in diethyl ether or isopropanol)

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as ethanol/ethyl acetate)

  • An anti-solvent if necessary (e.g., diethyl ether, hexanes)

  • Filter paper and Buchner funnel

  • Vacuum flask and vacuum source

  • Heating mantle or hot plate with a stirrer

  • Ice bath

Procedure:

  • Salt Formation: Dissolve the crude aminomethylindane free base in a minimal amount of a suitable solvent (e.g., isopropanol).

  • Slowly add a stoichiometric amount of HCl solution while stirring. The hydrochloride salt will precipitate.

  • Dissolution: Gently heat the suspension with stirring until the solid completely dissolves. Add a minimal amount of additional hot solvent if necessary to achieve complete dissolution.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3]

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Performance and Considerations
Parameter Recrystallization Rationale and Expert Insights
Purity Excellent (>99.5% often achievable)The highly ordered nature of the crystal lattice effectively excludes impurities. Multiple recrystallizations can further enhance purity.[2]
Yield Moderate to High (60-90%)Yield is dependent on the solubility difference of the compound at high and low temperatures. Some product will always be lost in the mother liquor.[4][5]
Scalability ExcellentRecrystallization is a readily scalable process used in industrial manufacturing of pharmaceuticals.
Cost-Effectiveness HighSolvents are generally inexpensive, and the equipment is standard in most laboratories.
Throughput Low to ModerateThe process involves heating, slow cooling, and drying steps, which can be time-consuming.
Key Challenge Solvent selection and optimization.Finding a solvent that provides a large difference in solubility at high and low temperatures is critical.

Diagram of the Recrystallization Workflow

G cluster_0 Recrystallization Workflow A Dissolve Crude Amine in Hot Solvent B Slow Cooling to Room Temperature A->B Controlled Crystal Growth C Ice Bath Cooling B->C Maximize Yield D Vacuum Filtration C->D Isolate Crystals E Wash with Cold Solvent D->E Remove Surface Impurities F Dry Purified Crystals E->F Final Product

Caption: Workflow for the purification of aminomethylindane via recrystallization.

Section 2: Column Chromatography - The Workhorse of Separation

Column chromatography is a versatile technique that separates compounds based on their differential partitioning between a stationary phase (typically silica gel or alumina) and a mobile phase (a solvent or mixture of solvents).[6] It is particularly useful for separating mixtures with multiple components.[6]

The Science Behind the Separation

In the context of aminomethylindanes, normal-phase chromatography on silica gel is a common approach. Silica gel is an acidic stationary phase, which can lead to strong interactions with basic amines, resulting in poor separation. To mitigate this, a small amount of a basic modifier, such as triethylamine or ammonia, is often added to the mobile phase to improve peak shape and recovery. The separation is based on the polarity of the compounds; less polar compounds travel faster down the column, while more polar compounds are retained longer.

Experimental Protocol: Flash Column Chromatography of Aminomethylindane

This protocol is a generalized procedure for the purification of a basic amine using flash column chromatography.

Objective: To purify crude aminomethylindane using silica gel flash chromatography.

Materials:

  • Crude aminomethylindane

  • Silica gel (230-400 mesh)

  • Solvents for the mobile phase (e.g., hexane, ethyl acetate, dichloromethane, methanol)

  • Basic modifier (e.g., triethylamine or ammonium hydroxide)

  • Flash chromatography column and system

  • Test tubes or vials for fraction collection

  • Thin-layer chromatography (TLC) plates and chamber for monitoring

Procedure:

  • Solvent System Selection: Use TLC to determine a suitable mobile phase. A good solvent system will give a retention factor (Rf) of ~0.3 for the desired compound. A common mobile phase for amines is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol), with the addition of 0.5-1% triethylamine.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and pack the column, ensuring there are no air bubbles.[7]

  • Sample Loading: Dissolve the crude aminomethylindane in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica bed.[7]

  • Elution: Begin eluting the column with the mobile phase, gradually increasing the polarity if necessary (gradient elution) to elute the compounds.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified aminomethylindane.

Performance and Considerations
Parameter Column Chromatography Rationale and Expert Insights
Purity Good to Excellent (95-99%)Purity depends on the resolution of the separation. Can be highly effective for removing impurities with different polarities.
Yield Good (70-95%)Yield is generally good, but some material may be lost on the column or during fraction collection.[8]
Scalability ModerateScalable to kilograms, but requires larger columns and significant solvent volumes, which can be costly.
Cost-Effectiveness ModerateThe cost of silica gel and large volumes of high-purity solvents can be significant, especially at a larger scale.
Throughput Moderate to HighFaster than recrystallization, especially with automated flash chromatography systems.[2]
Key Challenge Tailing of basic compounds.The acidic nature of silica gel can cause peak tailing. The use of a basic modifier in the eluent is often essential.

Diagram of the Column Chromatography Workflow

G cluster_1 Column Chromatography Workflow A Pack Column with Stationary Phase B Load Crude Sample A->B C Elute with Mobile Phase B->C Separation based on polarity D Collect Fractions C->D E Monitor Fractions (e.g., TLC) D->E Analysis F Combine Pure Fractions & Evaporate Solvent E->F Pooling G Purified Product F->G

Caption: Workflow for the purification of aminomethylindane via column chromatography.

Section 3: Chiral High-Performance Liquid Chromatography (HPLC) - For Enantiomeric Purity

For chiral aminomethylindanes, achieving enantiomeric purity is often a critical requirement. Chiral HPLC is the most widely used technique for the analytical and preparative separation of enantiomers.

The Science Behind Enantioseparation

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound. This differential interaction leads to different retention times, allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for a wide range of chiral compounds, including amines.[1]

Experimental Protocol: Chiral HPLC Separation of Aminomethylindane Enantiomers

This protocol provides a general framework for developing a chiral HPLC method for aminomethylindane enantiomers.

Objective: To separate the enantiomers of a chiral aminomethylindane using chiral HPLC.

Materials:

  • Racemic aminomethylindane

  • Chiral HPLC column (e.g., a polysaccharide-based column like Chiralpak® or Chiralcel®)

  • HPLC-grade solvents for the mobile phase (e.g., hexane, isopropanol, ethanol)

  • An additive if necessary (e.g., trifluoroacetic acid or diethylamine to improve peak shape)

  • HPLC system with a UV or mass spectrometer detector

Procedure:

  • Column and Mobile Phase Screening: Screen a variety of chiral columns and mobile phases to find a system that provides baseline separation (Resolution, Rs > 1.5). A common starting point for amines on polysaccharide-based CSPs is a mobile phase of hexane and an alcohol like isopropanol or ethanol.

  • Method Optimization: Once a suitable system is identified, optimize the mobile phase composition, flow rate, and column temperature to improve resolution and reduce analysis time.

  • Preparative Separation (if required): For isolating larger quantities of each enantiomer, the optimized analytical method can be scaled up to a preparative HPLC system with a larger column.

  • Fraction Collection and Analysis: Collect the fractions corresponding to each enantiomer and analyze their enantiomeric purity using the analytical chiral HPLC method.

  • Solvent Removal: Remove the solvent from the collected fractions to obtain the purified enantiomers.

Performance and Considerations
Parameter Chiral HPLC Rationale and Expert Insights
Purity Excellent (enantiomeric excess >99%)Can achieve very high enantiomeric purity.
Yield Good to High (preparative scale)Yield depends on the resolution and the efficiency of the fraction collection.
Scalability Moderate to DifficultScaling up to large quantities can be very expensive due to the cost of chiral stationary phases and the large volumes of solvent required.
Cost-Effectiveness Low to ModerateChiral columns are expensive, and the use of large volumes of HPLC-grade solvents makes this a costly technique, especially at scale.
Throughput Low (preparative scale)Preparative chiral HPLC is a time-consuming process.
Key Challenge Method development.Finding the right combination of chiral stationary phase and mobile phase for a specific compound can be challenging and time-consuming.

Diagram of the Chiral HPLC Decision Process

G cluster_2 Chiral HPLC Method Development A Racemic Aminomethylindane B Screen Chiral Columns (e.g., Polysaccharide-based) A->B C Screen Mobile Phases (e.g., Hexane/Alcohol) B->C D Achieve Baseline Separation? (Rs > 1.5) C->D Evaluate Resolution D->B No, try new column/mobile phase E Optimize Method (Flow rate, Temperature) D->E Yes F Scale-up to Preparative HPLC E->F G Isolated Enantiomers F->G

Caption: A decision-making workflow for developing a chiral HPLC separation method.

Comparative Summary and Decision-Making Framework

The choice of purification technique for aminomethylindanes depends on the specific goals of the researcher. The following table provides a comparative summary to aid in this decision-making process.

Technique Primary Application Purity Yield Scalability Cost
Recrystallization High-purity final product++++++++Low
Column Chromatography Mixture separation, moderate purity++++++Medium
Chiral HPLC Enantiomer separation+++ (enantiomeric)+++High

(+++ Excellent, ++ Good, + Fair)

Decision-Making Flowchart

G node_process node_process Start Start with Crude Aminomethylindane Is_Chiral Is the Compound Chiral? Start->Is_Chiral Need_Enantiomers Are Pure Enantiomers Required? Is_Chiral->Need_Enantiomers Yes High_Purity Is >99.5% Purity Essential? Is_Chiral->High_Purity No Need_Enantiomers->High_Purity No Chiral_HPLC Use Chiral HPLC Need_Enantiomers->Chiral_HPLC Yes Multiple_Components Are there Multiple Components to Separate? High_Purity->Multiple_Components No Recrystallize Use Recrystallization High_Purity->Recrystallize Yes Multiple_Components->Recrystallize No Column_Chrom Use Column Chromatography Multiple_Components->Column_Chrom Yes

Sources

Validation

A Comparative Benchmarking Guide to the Synthetic Efficiency of Novel Routes to (2,3-Dihydro-1H-inden-5-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals (2,3-Dihydro-1H-inden-5-yl)methanamine is a key structural motif and a valuable building block in medicinal chemistry, frequently incorporated into pharmaco...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(2,3-Dihydro-1H-inden-5-yl)methanamine is a key structural motif and a valuable building block in medicinal chemistry, frequently incorporated into pharmacologically active compounds. The efficient and scalable synthesis of this primary amine is therefore of paramount importance in drug discovery and development. This guide provides a comprehensive analysis and comparison of various synthetic routes to (2,3-Dihydro-1H-inden-5-yl)methanamine, evaluating them based on synthetic efficiency, practicality, and adherence to the principles of green chemistry.

Introduction: The Strategic Importance of (2,3-Dihydro-1H-inden-5-yl)methanamine

The indane scaffold is a privileged structure in medicinal chemistry, and the introduction of a methylamine group at the 5-position provides a crucial handle for further functionalization and interaction with biological targets. The development of efficient and robust synthetic routes is not merely an academic exercise but a critical step in enabling the rapid exploration of chemical space and the cost-effective production of drug candidates. This guide will delve into four principal synthetic strategies, offering a comparative analysis to inform route selection in a research and development setting.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route is a multifactorial decision, balancing yield, step count, reagent cost and toxicity, and scalability. Here, we benchmark four distinct and plausible pathways to (2,3-Dihydro-1H-inden-5-yl)methanamine.

Route 1: Direct Reductive Amination of 2,3-Dihydro-1H-indene-5-carbaldehyde

This is arguably the most direct and convergent approach, starting from the commercially available aldehyde. Reductive amination is a cornerstone of modern amine synthesis due to its high efficiency and operational simplicity.[1]

Causality of Experimental Choices: The choice of sodium triacetoxyborohydride as the reducing agent is predicated on its mildness and high selectivity for the imine intermediate over the starting aldehyde, which minimizes side reactions.[2] 1,2-Dichloroethane (DCE) is a common solvent for this reaction, though greener solvent alternatives are increasingly being explored.

Synthetic Pathway:

A 2,3-Dihydro-1H-indene-5-carbaldehyde B (2,3-Dihydro-1H-inden-5-yl)methanamine A->B Reductive Amination R NH3, NaBH(OAc)3 DCE, rt A 5-Bromoindane B 5-Cyano-2,3-dihydro-1H-indene A->B Cyanation C (2,3-Dihydro-1H-inden-5-yl)methanamine B->C Reduction R1 Pd(0) cat., Zn(CN)2 or CuCN R2 1. LiAlH4, THF 2. H2O

Caption: Synthesis via reduction of a nitrile intermediate.

Route 3: Gabriel Synthesis from 5-(Bromomethyl)-2,3-dihydro-1H-indene

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines, avoiding the over-alkylation issues often encountered with direct amination of alkyl halides. [3][4][5] Causality of Experimental Choices: This route necessitates the preparation of the corresponding bromomethyl derivative from the commercially available 5-methylindane (not shown) via radical bromination. Potassium phthalimide is the classical Gabriel reagent, providing a masked form of ammonia. [6]The subsequent hydrazinolysis is a standard and effective method for deprotection to liberate the desired primary amine. [7] Synthetic Pathway:

A 5-(Bromomethyl)-2,3-dihydro-1H-indene B N-(2,3-Dihydro-1H-inden-5-ylmethyl)phthalimide A->B Alkylation C (2,3-Dihydro-1H-inden-5-yl)methanamine B->C Hydrazinolysis R1 Potassium Phthalimide DMF R2 Hydrazine hydrate EtOH, reflux

Caption: Gabriel synthesis pathway.

Route 4: Leuckart-Wallach Reaction of 2,3-Dihydro-1H-indene-5-carbaldehyde

The Leuckart-Wallach reaction is a classic method for the reductive amination of aldehydes and ketones using formic acid or its derivatives as both the reducing agent and the nitrogen source. [8][9]While it often requires high temperatures, it represents a one-pot approach from the aldehyde.

Causality of Experimental Choices: This reaction is typically performed with ammonium formate or formamide at elevated temperatures. The reaction proceeds via an imine intermediate, which is then reduced in situ. A final hydrolysis step is often required to liberate the free amine from its formyl derivative.

Synthetic Pathway:

A 2,3-Dihydro-1H-indene-5-carbaldehyde B (2,3-Dihydro-1H-inden-5-yl)methanamine A->B Leuckart-Wallach Reaction R HCONH2 or HCOONH4 Heat, then H3O+

Sources

Comparative

An In-Depth Efficacy Comparison of (2,3-Dihydro-1H-inden-5-yl)methanamine Derivatives in Preclinical Animal Models

For Researchers, Scientists, and Drug Development Professionals The (2,3-Dihydro-1H-inden-5-yl)methanamine scaffold is a core component of several multi-target compounds designed to combat complex neurodegenerative disea...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The (2,3-Dihydro-1H-inden-5-yl)methanamine scaffold is a core component of several multi-target compounds designed to combat complex neurodegenerative diseases. This guide provides a comparative analysis of the in vivo efficacy of key derivatives, primarily focusing on Ladostigil and its structural relatives, synthesized from foundational molecules like Rasagiline. We will delve into the experimental data from animal models, elucidate the mechanistic rationale behind their therapeutic effects, and provide detailed protocols for key efficacy studies.

Introduction to the Aminoindan Core Structure

The aminoindan structure is central to a class of drugs that exhibit potent inhibitory activity against key enzymes involved in neurodegeneration, such as monoamine oxidase (MAO) and cholinesterases (ChE). Rasagiline, an N-propargyl-1-(R)-aminoindan, is a well-established selective, irreversible MAO-B inhibitor used in the treatment of Parkinson's disease.[1] Its neuroprotective properties, however, are not solely dependent on MAO-B inhibition, as its S-enantiomer, which is a significantly weaker MAO inhibitor, shows similar protective effects.[1] This discovery spurred the development of derivatives designed to engage multiple targets simultaneously.

By integrating a carbamate moiety onto the aminoindan backbone, researchers developed Ladostigil (TV3326), a compound that combines the neuroprotective propargylamine element of Rasagiline with the cholinesterase-inhibiting function of rivastigmine.[2][3][4] This dual-action approach is intended to address both the symptomatic cognitive decline (via ChE inhibition) and the underlying neurodegenerative processes (via MAO inhibition and other neuroprotective mechanisms) characteristic of diseases like Alzheimer's and dementia with Lewy bodies.[5][6][7][8]

Comparative In Vivo Efficacy

The primary derivatives discussed in preclinical literature are Ladostigil (the R-enantiomer, also known as TV3326) and its S-enantiomer, TV3279. Their comparison, alongside the parent compound Rasagiline, reveals critical structure-activity relationships.

Key Findings from Animal Studies:

  • Cognitive Enhancement and Neuroprotection: Ladostigil has demonstrated significant efficacy in reversing cognitive deficits in various animal models. In rats with scopolamine-induced spatial memory impairment, oral administration of Ladostigil (35-100 µmol/kg) inhibited cholinesterase by 25-40% and successfully antagonized the memory deficits.[9] Furthermore, in a rat model of Alzheimer's disease induced by streptozotocin (STZ), chronic oral treatment with Ladostigil (75 µmol/kg) not only prevented memory impairment but also reduced the associated neuronal damage and microgliosis.[10]

  • Antidepressant-like Activity: Chronic administration of Ladostigil (75 µmol/kg for two weeks) in rats led to a significant reduction in immobility time in the forced swim test, an established indicator of antidepressant activity.[9] This effect is attributed to its ability to inhibit both MAO-A and MAO-B by over 70% in the brain, leading to increased serotonin levels.[1][9] Importantly, its S-isomer, TV3279, which does not block MAO, did not show this antidepressant effect, highlighting the specific contribution of MAO inhibition.[9]

  • Brain-Selective MAO Inhibition: A crucial feature of Ladostigil is its brain-selective MAO inhibition. Even after two months of daily administration, it shows little to no effect on MAO in the liver and intestine.[9][11] This selectivity is a significant safety advantage, as it reduces the risk of the "cheese effect"—a hypertensive crisis that can occur when non-selective MAO inhibitors are taken with tyramine-rich foods.[9]

  • Neuroprotective Effects Independent of Enzyme Inhibition: The neuroprotective activities of these compounds are linked to the propargylamine moiety.[5][12] Both Ladostigil (TV3326) and its S-enantiomer (TV3279) protect against ischemia-induced cell death and reduce edema and motor deficits after closed head injury in mice.[9] This demonstrates that the potent neuroprotective effects are independent of MAO or ChE inhibition, and are instead associated with the upregulation of anti-apoptotic proteins like Bcl-2 and the activation of signaling pathways involving PKC and MAP kinase.[1][2][12]

DerivativeAnimal ModelKey Efficacy EndpointDosageOutcomeReference
Ladostigil (TV3326) Scopolamine-induced amnesia (Rats)Reversal of spatial memory impairment35-100 µmol/kg (oral)Significant antagonism of memory deficits; 25-40% ChE inhibition.[9]
Ladostigil (TV3326) Forced Swim Test (Rats)Immobility Time75 µmol/kg/day for 14 daysSignificant reduction in immobility, indicating antidepressant effect.[9]
TV3279 (S-isomer) Forced Swim Test (Rats)Immobility Time75 µmol/kg/day for 14 daysNo significant effect on immobility.[9]
Ladostigil (TV3326) Streptozotocin (ICV) induced neurodegeneration (Rats)Spatial Memory & Neuronal Damage75 µmol/kg (oral, chronic)Almost completely prevented memory impairment and reduced microgliosis.[10]
Ladostigil (TV3326) Closed Head Injury (Mice)Cerebral Edema & Motor FunctionSingle s.c. injection post-injurySignificantly reduced edema and accelerated recovery of motor function.[10]
Ladostigil (TV3326) Aged Rats (16 months old)Spatial Memory & Gliosis1 mg/kg/day for 6 monthsPrevented age-related memory deficits and reduced astrocyte/microglia activation.[13]

Experimental Protocols & Methodologies

To ensure scientific rigor and reproducibility, the following sections detail the step-by-step methodologies for key in vivo efficacy studies.

Protocol 1: Scopolamine-Induced Spatial Memory Impairment (Morris Water Maze)

This model is a classic test for assessing spatial learning and memory and is widely used to evaluate cholinomimetic drugs. Scopolamine, a muscarinic receptor antagonist, induces a transient cholinergic deficit, mimicking aspects of cognitive impairment in Alzheimer's disease.

Methodology:

  • Animal Subjects: Male Wistar rats (250-300g) are housed under standard laboratory conditions (12h light/dark cycle, food and water ad libitum).

  • Apparatus: A circular water tank (1.5m diameter) filled with water made opaque with non-toxic paint. A hidden escape platform is submerged 1-2 cm below the water surface in one quadrant.

  • Acclimation & Habituation: Animals are handled for 5 minutes daily for 3 days prior to the experiment. On the day of the experiment, they are allowed one 60-second swim in the maze without the platform.

  • Drug Administration:

    • Test Group: Ladostigil (e.g., 75 µmol/kg) is administered orally (p.o.) via gavage 60 minutes before the test.

    • Positive Control: A standard ChE inhibitor like Donepezil.

    • Vehicle Control: The vehicle (e.g., saline or 0.5% carboxymethylcellulose) is administered p.o. 60 minutes before the test.

  • Induction of Amnesia: Scopolamine (0.5-1.0 mg/kg) is administered intraperitoneally (i.p.) 30 minutes before the training trials to all groups except a naive control group.

  • Training Trials (Acquisition Phase):

    • Each rat undergoes 4 consecutive trials per day for 4 days.

    • For each trial, the rat is placed into the water at one of four random starting positions, facing the wall.

    • The time taken to find the hidden platform (escape latency) is recorded. If the rat fails to find it within 60-90 seconds, it is gently guided to the platform and allowed to stay for 15 seconds.

  • Probe Trial (Memory Retention):

    • 24 hours after the last training trial, the platform is removed.

    • Each rat is allowed to swim freely for 60 seconds.

    • Key parameters measured are: (1) time spent in the target quadrant where the platform was previously located, and (2) the number of times the rat crosses the exact former location of the platform.

  • Data Analysis: Escape latencies during training and time spent in the target quadrant during the probe trial are analyzed using two-way ANOVA with repeated measures, followed by post-hoc tests.

Causality and Rationale: This experimental design allows for the clear differentiation between learning acquisition and memory consolidation. The efficacy of a (2,3-Dihydro-1H-inden-5-yl)methanamine derivative like Ladostigil is demonstrated if it significantly reduces the scopolamine-induced increase in escape latency and increases the time spent in the target quadrant during the probe trial, indicating a rescue of the cholinergic deficit.

Visualizing Mechanisms and Workflows

G cluster_0 Enzyme Inhibition cluster_1 Neurotransmitter Effects cluster_2 Neuroprotective Pathways cluster_3 Therapeutic Outcomes Ladostigil Ladostigil AChE Acetylcholinesterase (AChE) Ladostigil->AChE Inhibits BuChE Butyrylcholinesterase (BuChE) Ladostigil->BuChE Inhibits MAO_A MAO-A Ladostigil->MAO_A Inhibits MAO_B MAO-B Ladostigil->MAO_B Inhibits Bcl2 ↑ Bcl-2 Family Ladostigil->Bcl2 Activates (Propargylamine Moiety) PKC_MAPK ↑ PKC / MAP Kinase Ladostigil->PKC_MAPK Activates (Propargylamine Moiety) ACh ↑ Acetylcholine AChE->ACh BuChE->ACh Serotonin ↑ Serotonin MAO_A->Serotonin Dopamine ↑ Dopamine MAO_A->Dopamine MAO_B->Serotonin MAO_B->Dopamine Cognition Improved Cognition ACh->Cognition Antidepressant Antidepressant Effect Serotonin->Antidepressant Neuroprotection Neuroprotection / Anti-apoptosis Bcl2->Neuroprotection APP → α-Secretase Processing of APP PKC_MAPK->APP APP->Neuroprotection G start Study Design & Animal Acclimation grouping Randomization into Treatment Groups (Vehicle, Test Article, Positive Control) start->grouping dosing Chronic or Acute Drug Administration (e.g., Oral Gavage, IP Injection) grouping->dosing induction Disease Model Induction (e.g., Toxin, Aging, Surgery) dosing->induction behavior Behavioral Testing (e.g., Morris Water Maze, Forced Swim Test) induction->behavior endpoint Terminal Endpoint: Tissue Collection & Analysis (Brain, Blood, etc.) behavior->endpoint analysis Biochemical & Histological Analysis (e.g., ELISA, Western Blot, IHC) endpoint->analysis data Statistical Analysis & Interpretation analysis->data

Caption: Standard workflow for preclinical in vivo efficacy assessment.

Discussion and Future Directions

The preclinical data strongly support the therapeutic potential of multi-target (2,3-Dihydro-1H-inden-5-yl)methanamine derivatives like Ladostigil. The combination of cholinesterase inhibition, brain-selective MAO inhibition, and intrinsic neuroprotective activities within a single molecule presents a compelling strategy for complex diseases like Alzheimer's. [2][3][14] The key advantage of this chemical class is its multi-faceted mechanism. While ChE inhibition provides symptomatic relief for cognitive decline, the MAO inhibition offers antidepressant benefits and the propargylamine core confers disease-modifying potential through anti-apoptotic and neuroprotective pathways. [11][12]This contrasts with single-target drugs that may only address one aspect of the disease pathology.

However, it is important to note that despite promising preclinical results, the translation to clinical success has been challenging. A phase 2 clinical trial of low-dose Ladostigil in patients with mild cognitive impairment (MCI) did not show a delay in progression to dementia, although it was associated with reduced brain volume loss, suggesting a potential effect on atrophy. [15]This highlights the complexities of translating efficacy from animal models to human patients and suggests that factors such as dosing, disease stage, and patient population are critical for clinical trial design.

Future research should focus on:

  • Optimizing the Therapeutic Window: Further studies are needed to define the optimal dose that balances ChE inhibition, MAO inhibition, and neuroprotective effects without causing significant side effects.

  • Exploring Novel Derivatives: Synthesizing new derivatives of the aminoindan core could lead to compounds with improved brain penetrance, enhanced selectivity, or additional beneficial activities, such as anti-inflammatory or iron-chelating properties. [3][5]3. Combination Therapies: Investigating the synergistic effects of these derivatives with other classes of drugs could provide a more comprehensive treatment strategy for neurodegenerative diseases.

By continuing to explore the rich pharmacology of the (2,3-Dihydro-1H-inden-5-yl)methanamine scaffold, researchers can pave the way for more effective, multi-modal therapies for patients suffering from devastating neurodegenerative disorders.

References

  • Youdim, M. B., & Weinstock, M. (2001). Molecular basis of neuroprotective activities of rasagiline and the anti-Alzheimer drug TV3326. Cellular and Molecular Neurobiology, 21(6), 555–573.
  • Youdim, M. B., & Weinstock, M. (2004). Rasagiline: neurodegeneration, neuroprotection, and mitochondrial permeability transition. Journal of Neuroscience Research, 74(3), 316-321. [Link]

  • Gelber, E., Tfilin, M., Tsesis, I., & Weinstock, M. (2011). Ladostigil prevents age-related glial activation and spatial memory deficits in rats. Neurobiology of Aging, 32(6), 1069–1078. [Link]

  • Youdim, M. B. H., & Buccafusco, J. J. (2005). Multifunctional neuroprotective derivatives of rasagiline as anti-Alzheimer's disease drugs. Neurotherapeutics, 2(1), 133-143. [Link]

  • Youdim, M. B., Fridkin, M., & Zheng, H. (2005). Ladostigil, VK-28 and rasagiline (Agilect, Azilect): protection for the aging brain?. Mechanisms of Ageing and Development, 126(2), 317–326. [Link]

  • Weinstock, M., Bejar, C., Wang, R. H., Poltyrev, T., Gross, A., Finberg, J. P., & Youdim, M. B. (2000). TV3326, a novel neuroprotective drug with cholinesterase and monoamine oxidase inhibitory activities for the treatment of Alzheimer's disease. Journal of Neural Transmission. Supplementum, 60, 157–169. [Link]

  • Youdim, M. B. H., & Buccafusco, J. J. (2005). Multifunctional neuroprotective derivatives of rasagiline as anti-alzheimer's disease drugs. Annals of the New York Academy of Sciences, 1053, 348-359. [Link]

  • Bar-Am, O., Amit, T., & Youdim, M. B. H. (2012). Ladostigil: A Novel Multimodal Neuroprotective Drug with Cholinesterase and Brain-Selective Monoamine Oxidase Inhibitory Activities for Alzheimer's Disease Treatment. Current Drug Targets, 13(4), 483-494. [Link]

  • Bar-Am, O., Yogev-Falach, M., Amit, T., Sagi, Y., & Youdim, M. B. H. (2004). The neurochemical and behavioral effects of the novel cholinesterase–monoamine oxidase inhibitor, ladostigil, in response to L-dopa and L-tryptophan, in rats. British Journal of Pharmacology, 143(7), 885–896. [Link]

  • Weinstock, M., Gorodetsky, E., Poltyrev, T., & Youdim, M. B. (2001). Neuroprotective effects of novel cholinesterase inhibitors derived from rasagiline as potential anti-Alzheimer drugs. Annals of the New York Academy of Sciences, 939, 146–154. [Link]

  • Marco-Contelles, J., & Unzeta, M. (2013). Dual inhibitors of monoamine oxidase and cholinesterase for the treatment of Alzheimer disease. Current Medicinal Chemistry, 20(1), 125-135. [Link]

  • Tripathi, S. M., & Singh, P. (2023). Dual Inhibitors of Acetylcholinesterase and Monoamine Oxidase-B for the Treatment of Alzheimer's Disease. Molecules (Basel, Switzerland), 28(15), 5707. [Link]

  • Harrington, A. J., et al. (2022). Dual monoamine oxidase B and acetylcholine esterase inhibitors for treating movement and cognition deficits in a C. elegans model of Parkinson's disease. ACS Chemical Neuroscience, 13(10), 1509-1522. [Link]

  • Unzeta, M., & Marco-Contelles, J. (2013). Dual Inhibitors Of Monoamine Oxidase And Cholinesterase For The Treatment Of Alzheimer Disease. Current Pharmaceutical Design, 19(36), 6468-6477. [Link]

  • Pan, Y. I., et al. (2021). A novel neuroprotective cholinesterase-monoamine oxidase inhibitor for treatment of dementia and depression in Parkinson's disease. Neurodegenerative Disease Management, 11(1), 21-36. [Link]

  • Gauthier, S., et al. (2018). Low-dose ladostigil for mild cognitive impairment: A phase 2 placebo-controlled clinical trial. Neurology, 90(14), e1204-e1212. [Link]

Sources

Safety & Regulatory Compliance

Safety

(2,3-Dihydro-1H-inden-5-yl)methanamine proper disposal procedures

A Guide to the Proper Disposal of (2,3-Dihydro-1H-inden-5-yl)methanamine and Associated Compounds For Researchers, Scientists, and Drug Development Professionals This document provides essential safety and logistical inf...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to the Proper Disposal of (2,3-Dihydro-1H-inden-5-yl)methanamine and Associated Compounds

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of chemical waste associated with the CAS Number 5108-96-3. It offers a procedural, step-by-step guide designed to ensure the safe handling and disposal of this material in a laboratory setting, thereby fostering a culture of safety and regulatory compliance.

A significant discrepancy exists in publicly available safety information for the CAS number 5108-96-3 . While this number has been associated with the chemical name "(2,3-Dihydro-1H-inden-5-yl)methanamine," the vast majority of Safety Data Sheets (SDSs) from major chemical suppliers link this CAS number to Ammonium pyrrolidinedithiocarbamate (APDTC).

The hazard classifications for these two identities are drastically different:

  • One supplier SDS for "(2,3-Dihydro-1H-inden-5-yl)methanamine" lists the compound as not hazardous.

  • Multiple, consistent SDSs for Ammonium pyrrolidinedithiocarbamate (CAS 5108-96-3) classify it as a hazardous substance with specific risks.[1][2][3][4]

Core Directive: In the interest of maximum safety and regulatory compliance, laboratory personnel must always defer to the hazard classification provided on the SDS from their specific supplier. If there is any doubt, or if the SDS is unavailable, the compound must be handled and disposed of according to the more stringent hazard classification. This guide will proceed based on the established hazards for Ammonium pyrrolidinedithiocarbamate.

Hazard Assessment and Identification

Based on the Globally Harmonized System (GHS), the compound associated with CAS 5108-96-3 is classified as hazardous. All waste containing this substance must be treated as hazardous chemical waste.

Table 1: GHS Hazard Classification for CAS 5108-96-3 (Ammonium pyrrolidinedithiocarbamate)

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][3][4]
Serious Eye Damage/Eye IrritationCategory 2 / 2AH319: Causes serious eye irritation[1][3][4]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][3][4]

Source: Consolidated data from multiple supplier Safety Data Sheets.[1][2][3][4]

Due to these hazards, direct contact with the skin and eyes, as well as inhalation of dust or aerosols, must be strictly avoided.[1]

Step-by-Step Disposal Protocol

The disposal of (2,3-Dihydro-1H-inden-5-yl)methanamine / Ammonium pyrrolidinedithiocarbamate waste must be systematic and controlled. Under no circumstances should this chemical waste be disposed of in standard trash or down the sanitary sewer.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure appropriate PPE is worn. The causality is direct: proper PPE is the primary barrier against the skin, eye, and respiratory irritation hazards identified.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling the waste.

  • Eye Protection: Use safety glasses with side shields or chemical safety goggles.

  • Body Protection: A standard laboratory coat is required.

Step 2: Waste Segregation and Chemical Incompatibility

Proper segregation is critical to prevent dangerous chemical reactions within the waste container.

  • Designated Hazardous Waste: This waste stream must be collected separately from all non-hazardous laboratory trash.

  • Chemical Incompatibility: Dithiocarbamates are known to be incompatible with strong oxidizing agents and strong acids.[2][5] Co-disposing this waste with incompatible materials can lead to vigorous reactions, gas evolution, or fire. Therefore, maintain a dedicated waste container for this and compatible substances only.

Step 3: Waste Container Selection and Labeling

The integrity of the waste containment system is paramount for safe storage and transport.

  • Container Material: Use a chemically compatible container. High-density polyethylene (HDPE) is a suitable choice for this type of organic amine/dithiocarbamate waste. Ensure the container is in good condition, free from leaks, and has a secure, tightly-sealing lid.

  • Labeling: The container must be clearly and accurately labeled as soon as the first drop of waste is added. The label must include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name(s) of the contents (e.g., "Ammonium pyrrolidinedithiocarbamate Waste")

    • The specific hazard characteristics (e.g., "Irritant," "Skin/Eye Irritant")

    • The date accumulation started.

Step 4: Accumulation and Storage in the Laboratory

Waste must be stored safely within the laboratory until it is collected by Environmental Health & Safety (EHS) personnel.

  • Location: Store the sealed waste container in a designated and labeled Satellite Accumulation Area (SAA). This area should be under the control of the laboratory personnel and away from general traffic.

  • Container Status: Keep the waste container closed at all times except when actively adding waste. This minimizes the risk of spills and prevents the release of vapors.

Step 5: Final Disposal Procedure

Laboratory personnel are responsible for the safe collection and labeling of waste; final disposal is conducted by licensed professionals.

  • Contact EHS: Once the waste container is full or is no longer being added to, contact your institution's Environmental Health & Safety (EHS) office to schedule a waste pickup.

  • Do Not Treat: Do not attempt to neutralize or treat the chemical waste yourself unless it is a documented and approved laboratory procedure.

  • Record Keeping: Maintain accurate records of the waste generated and disposed of, in accordance with your institution's policies and local regulations.

Emergency Procedures for Spills and Exposures

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[3]

  • Eye Contact: Immediately rinse the eyes cautiously with water for several minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[2][3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or irritation persists, seek medical attention.[3]

  • Small Spills (Solid): For small spills of solid material, carefully sweep up the material without creating dust. Place it in a labeled, sealed container for hazardous waste disposal. Ventilate the area and clean the spill site.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of waste containing CAS 5108-96-3.

G cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Identify Waste as CAS 5108-96-3 B Consult Supplier SDS & Confirm Hazards A->B C Wear Required PPE (Gloves, Goggles, Lab Coat) B->C Hazard Key Hazards: - Skin Irritant (H315) - Eye Irritant (H319) - Respiratory Irritant (H335) B->Hazard D Select Compatible Container (e.g., HDPE) C->D Proceed to Collection E Label Container: 'HAZARDOUS WASTE' Chemical Name & Hazards D->E F Add Waste to Container E->F G Keep Container Securely Closed in Satellite Accumulation Area F->G H Container Full or No Longer in Use G->H When Ready I Arrange Pickup with Environmental Health & Safety (EHS) H->I J Maintain Disposal Records I->J

Sources

Handling

A Comprehensive Guide to the Safe Handling of (2,3-Dihydro-1H-inden-5-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals At-a-Glance Hazard Summary Based on data for a structural isomer, (2,3-Dihydro-1H-inden-5-yl)methanamine should be handled as a hazardous substance with the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

At-a-Glance Hazard Summary

Based on data for a structural isomer, (2,3-Dihydro-1H-inden-5-yl)methanamine should be handled as a hazardous substance with the following potential classifications under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1]

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation

Signal Word: Warning

Hazard Pictograms:



Required Personal Protective Equipment (PPE)

A thorough risk assessment should guide the selection of PPE for any procedure involving this compound.[2] The following table outlines the minimum recommended PPE.

Body PartPersonal Protective EquipmentRationale and Best Practices
Eyes/Face Chemical safety goggles and a face shieldStandard safety glasses are insufficient. Chemical splash goggles are necessary to protect against splashes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing or when handling larger quantities.[1]
Skin Nitrile or neoprene gloves (ensure they are rated for the solvents being used) and a flame-resistant lab coat.Choose gloves that provide adequate chemical resistance and change them frequently, especially if they become contaminated.[2] A lab coat should be worn at all times and should be buttoned to provide maximum coverage.
Respiratory Use in a certified chemical fume hood.All work with this compound should be performed in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure.[2]

Safe Handling Procedures

Adherence to proper handling protocols is paramount to ensuring a safe laboratory environment.

Engineering Controls
  • Ventilation: Always handle (2,3-Dihydro-1H-inden-5-yl)methanamine in a certified chemical fume hood to control exposure to vapors and dusts.[2]

  • Eye Wash and Safety Shower: Ensure that a properly functioning eye wash station and safety shower are readily accessible in the immediate work area.

Step-by-Step Handling Protocol
  • Preparation: Before beginning any work, read and understand the Safety Data Sheet (SDS) for any other chemicals being used in the procedure.[3] Ensure all necessary PPE is available and in good condition.

  • Personal Protective Equipment: Don the required PPE as outlined in the table above before entering the designated work area.

  • Dispensing:

    • Carefully open the container in a chemical fume hood.

    • Use a clean, designated spatula or other appropriate tool to dispense the required amount of the compound.

    • Avoid generating dust.

    • Close the container tightly immediately after use.

  • During the Procedure:

    • Keep all containers of the compound sealed when not in use.

    • Avoid contact with skin, eyes, and clothing.[1]

    • If skin contact occurs, wash the affected area immediately with soap and plenty of water.

    • If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1]

  • After Handling:

    • Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.

    • Clean the work area and any equipment used in the procedure.

    • Properly dispose of all waste as described in the "Disposal of Contaminated Materials" section.

    • Remove PPE in the correct order to avoid cross-contamination.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection Assess Task Assess Task (e.g., weighing, reaction setup) Respiratory Work in Fume Hood Assess Task->Respiratory Assess Quantity Assess Quantity (e.g., mg vs. g scale) BasePPE Standard PPE: - Safety Goggles - Lab Coat - Nitrile/Neoprene Gloves Assess Quantity->BasePPE Small Scale (mg) EnhancedPPE Enhanced PPE: - Face Shield - Double Gloves - Chemical Resistant Apron Assess Quantity->EnhancedPPE Large Scale (g) Perform Work Perform Work BasePPE->Perform Work EnhancedPPE->Perform Work Respiratory->Perform Work

Caption: PPE Selection Workflow Diagram

Disposal of Contaminated Materials

Proper disposal of chemical waste is crucial to protect the environment and comply with regulations.

Chemical Waste
  • Segregation: Do not mix amine waste with other chemical waste streams unless you have confirmed their compatibility.[4]

  • Container: Collect all waste containing (2,3-Dihydro-1H-inden-5-yl)methanamine in a designated, properly labeled, and sealed hazardous waste container. The container should be made of a material compatible with amines.[4]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.[4] Do not pour amine waste down the drain.[5]

Contaminated PPE
  • Gloves: Dispose of used gloves in a designated hazardous waste container. Do not discard them in the regular trash.

  • Lab Coats: If a lab coat becomes significantly contaminated, it should be professionally decontaminated or disposed of as hazardous waste. Do not take contaminated lab coats home.

  • Other Solid Waste: Any disposable materials that come into contact with the compound, such as weighing paper or contaminated paper towels, should be placed in the designated solid hazardous waste container.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling (2,3-Dihydro-1H-inden-5-yl)methanamine and maintain a safe and productive research environment.

References

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • Disposing Amine Waste. Technology Catalogue. [Link]

  • Handling of Amine-based Wastewater Produced During Carbon Capture. ResearchGate. [Link]

  • Safety Data Sheet for (3-Methylbenzo[d]isoxazol-5-yl)methanamine hydrochloride. Angene Chemical. [Link]

  • Treatment of amine wastes generated in industrial processes. ResearchGate. [Link]

  • In-Lab Disposal Methods: Waste Management Guide. Indiana University. [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Safety Manual. Duke Chemistry. [Link]

  • Laboratory Safety: Working Safely with Chemicals. YouTube. [Link]

  • Safety Data Sheet for Methenamine. Spectrum Pharmacy Products. [Link]

  • GHS Hazardous Chemical Information List. Safe Work Australia. [Link]

  • GHS Classification Summary (Rev.9, 2021). PubChem. [Link]

  • GHS Classification (Rev.11, 2025) Summary. PubChem. [Link]

  • Chemical Hazard Classification (GHS). University of Illinois Division of Research Safety. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,3-Dihydro-1H-inden-5-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(2,3-Dihydro-1H-inden-5-yl)methanamine
© Copyright 2026 BenchChem. All Rights Reserved.